Methoxyl-d3-amine Hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
O-(trideuteriomethyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXVOSBNFZWHBV-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])ON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678676 | |
| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110220-55-8 | |
| Record name | O-(~2~H_3_)Methylhydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dual Utility of Methoxyl-d3-amine Hydrochloride in Advanced Analytical Research: A Technical Guide
Introduction: Unlocking Analytical Precision with Isotopic Labeling
In the landscape of modern analytical chemistry, particularly within the realms of metabolomics, proteomics, and pharmaceutical drug development, the demand for heightened sensitivity, specificity, and accuracy is unrelenting. Methoxyl-d3-amine Hydrochloride (CD₃ONH₂·HCl), a deuterated analog of methoxyamine hydrochloride, has emerged as a pivotal tool for researchers striving to meet these rigorous analytical demands. Its utility is twofold: as a highly effective derivatizing agent for carbonyl-containing compounds and as a robust internal standard for quantitative mass spectrometry. This technical guide provides an in-depth exploration of the fundamental principles, practical applications, and detailed methodologies underpinning the use of this compound in a research setting. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Part 1: this compound as a Derivatizing Agent for Carbonyl Compounds
The analysis of small molecules containing carbonyl functional groups, such as aldehydes and ketones, by gas chromatography-mass spectrometry (GC-MS) is often hampered by their low volatility and propensity for thermal degradation. Chemical derivatization is a crucial step to overcome these limitations.[1]
The Rationale for Methoximation
Methoximation, the reaction of a carbonyl group with a methoxyamine reagent, converts aldehydes and ketones into their corresponding O-methyloximes.[2][3] This chemical modification serves several critical purposes:
-
Increased Volatility and Thermal Stability: The resulting oxime derivatives are significantly more volatile and thermally stable than their carbonyl precursors, making them amenable to GC-MS analysis.[1]
-
Prevention of Tautomerization: For keto-containing compounds, particularly sugars and certain steroids, methoximation prevents enolization, the process by which a ketone is converted to an enol tautomer. This is crucial because enols can lead to the formation of multiple silylated derivatives from a single analyte, complicating chromatographic separation and quantification.[4][5] By "locking" the carbonyl group as an oxime, a single, stable derivative is formed for each analyte.[2][4]
-
Improved Chromatographic Performance: Derivatization reduces the polarity of the analytes, leading to improved peak shape, reduced tailing, and better separation on common GC columns.[4]
The Deuterium Advantage in Derivatization
The use of this compound for derivatization introduces a stable isotope label into the analyte. This "isotope-coded derivatization" offers distinct advantages, particularly in mass spectrometry-based analysis:
-
Facilitating Metabolite Identification: The predictable mass shift of +3 Da for each derivatized carbonyl group provides a clear isotopic signature, aiding in the identification of unknown carbonyl-containing metabolites in complex biological matrices.
-
Relative Quantification: By derivatizing a sample with a 1:1 mixture of non-deuterated and deuterated methoxyamine, a characteristic doublet of peaks with a 3 Da mass difference is produced for each carbonyl compound. The ratio of the intensities of these peaks can be used for relative quantification in metabolomic studies.
Mechanism of Methoximation
The reaction between a carbonyl compound and this compound proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a weak base, such as pyridine, which also serves as the solvent.[6]
Caption: Workflow for the two-step derivatization of steroids.
Part 2: this compound as a Stable Isotope-Labeled Internal Standard
One of the most critical applications of this compound is in the synthesis of deuterated internal standards for use in quantitative mass spectrometry, a technique known as stable isotope dilution analysis. [7]
The Gold Standard in Quantitative Analysis
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry for their ability to provide the highest possible accuracy and precision. [8]A SIL internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavy isotope, such as deuterium.
Advantages of Using Deuterated Internal Standards:
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a major source of error in LC-MS/MS analysis. Since a deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.
-
Correction for Sample Preparation Variability: Losses during sample extraction, handling, and storage can be a significant source of variability. A deuterated internal standard, added at the beginning of the sample preparation process, will be lost to the same extent as the analyte, ensuring accurate quantification.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of a bioanalytical method compared to using a structural analog or no internal standard at all. [8]
Application in Steroid and Aldehyde Profiling
This compound can be used to synthesize deuterated standards for a wide range of carbonyl-containing compounds. For example, in the analysis of testosterone in equine plasma, testosterone-d3 is commonly used as an internal standard. [9]Similarly, in the analysis of toxic aldehydes in brain tissue, deuterated aldehydes are used for accurate quantification. [10]
Experimental Protocol: Quantitative Analysis Using a Deuterated Internal Standard
This protocol provides a general workflow for the quantitative analysis of a target analyte in a biological matrix using a deuterated internal standard. [8] Materials:
-
Analyte of interest
-
Deuterated internal standard (synthesized using this compound or commercially available)
-
Biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
-
Solvents for extraction and mobile phase
Step-by-Step Methodology:
-
Preparation of Standards: Prepare stock solutions of the analyte and the deuterated internal standard in a suitable solvent.
-
Sample Preparation:
-
To a known volume of the biological sample, add a precise amount of the deuterated internal standard solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Determine the concentration of the analyte in the sample by comparing the peak area ratio to a calibration curve prepared in the same biological matrix.
-
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Data Presentation: Quantitative Impact
The use of this compound for derivatization and as a precursor for internal standards has a quantifiable impact on analytical performance.
Table 1: Calculated Mass Shifts for Carbonyl Compounds Derivatized with this compound
| Compound Class | Representative Compound | Carbonyl Groups | Molecular Weight ( g/mol ) | Derivatized MW ( g/mol ) | Mass Shift (Da) |
| Aldehyde | Hexanal | 1 | 100.16 | 133.22 | +33.06 |
| Ketone | Acetone | 1 | 58.08 | 91.14 | +33.06 |
| Ketosteroid | Testosterone | 1 | 288.42 | 321.48 | +33.06 |
| Dicarbonyl | Glyoxal | 2 | 58.04 | 124.13 | +66.09 |
Note: The mass shift is calculated based on the addition of a CD₃NO group and the loss of an oxygen atom per carbonyl group.
Table 2: Representative Performance Comparison of Internal Standards in Bioanalysis
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |
| Precision (%RSD) | ||
| Intra-day | < 5% | 5-15% |
| Inter-day | < 8% | 10-20% |
| Accuracy (%Bias) | ± 5% | ± 15% |
| Matrix Effect (%CV) | < 5% | 15-30% |
Data are representative values compiled from typical bioanalytical method validation reports. [8]
Conclusion: A Versatile Tool for Advancing Analytical Science
This compound stands as a testament to the power of stable isotope labeling in modern analytical research. Its dual role as a derivatizing agent and a precursor for internal standards provides researchers with a versatile and powerful tool to enhance the sensitivity, specificity, and accuracy of their analyses. By understanding the fundamental principles behind its application and adhering to robust experimental protocols, scientists can unlock new levels of precision in the complex world of metabolomics, proteomics, and pharmaceutical development. The continued application of such innovative reagents will undoubtedly fuel future discoveries and advancements across the scientific landscape.
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An In-depth Technical Guide to the Physicochemical Properties of Methoxyl-d3-amine Hydrochloride
This guide provides a comprehensive technical overview of Methoxyl-d3-amine Hydrochloride (CAS No. 110220-55-8), a deuterated analog of methoxyamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical methodologies, and practical applications of this stable isotope-labeled compound. The strategic incorporation of deuterium in place of protium on the methoxy group imparts unique characteristics that are invaluable for a range of scientific applications, from metabolic studies to serving as an internal standard in mass spectrometry-based assays.
Core Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[] The substitution of three hydrogen atoms with deuterium on the methyl group results in a higher molecular weight compared to its non-deuterated counterpart, a key attribute for its use in isotope dilution mass spectrometry.[2] This isotopic labeling provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of methoxyamine or other structurally related analytes.[3][4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 110220-55-8 | [][4][5] |
| Molecular Formula | CD₃ONH₂·HCl | [6] |
| Molecular Weight | 86.54 g/mol | [][2][5] |
| Appearance | Off-white to white solid | [] |
| Melting Point | 145-148 °C (sublimates) | [] |
| Solubility | Soluble in polar solvents. | [6] |
| Isotopic Purity | Typically ≥98 atom % D | |
| IUPAC Name | O-(trideuteriomethyl)hydroxylamine;hydrochloride | [][2][7] |
Structural and Spectroscopic Characterization
The structural integrity and isotopic enrichment of this compound are confirmed through various spectroscopic techniques.
Chemical Structure
The fundamental structure of this compound is depicted below. The key feature is the presence of three deuterium atoms on the methoxy group.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a proton NMR spectrum, the characteristic signal for the methoxy protons (typically around 3.5-4.0 ppm) will be absent due to the deuterium substitution. The protons of the amine group will be visible, though their chemical shift can be solvent-dependent and they may appear as a broad singlet.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the -CD₃ group, confirming the location and enrichment of the deuterium label.
-
¹³C NMR: The carbon of the deuterated methyl group will exhibit a multiplet due to coupling with deuterium (a triplet of triplets, often appearing as a septet) and will be shifted slightly upfield compared to the non-deuterated analog.
Infrared (IR) Spectroscopy
The most significant difference in the IR spectrum compared to the non-deuterated form is the presence of C-D stretching vibrations. These appear at a lower frequency (around 2000-2200 cm⁻¹) than the typical C-H stretches (2800-3000 cm⁻¹). The N-H stretching of the amine hydrochloride salt will be observable as a broad band.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the isotopic enrichment of this compound. The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the deuterated molecule. In electron ionization (EI) mass spectrometry, the free amine (after dissociation of HCl in the inlet) is typically observed. The molecular ion ([M]⁺•) for CD₃ONH₂ would be at m/z 50. Alpha-cleavage is a common fragmentation pathway for amines, leading to the loss of an alkyl radical.
Experimental Protocols and Applications
This compound is extensively used as a derivatizing agent and an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the analysis of compounds containing carbonyl groups (aldehydes and ketones).[4] The derivatization to form O-methyloximes enhances the thermal stability and chromatographic properties of the analytes.
Protocol for Derivatization of Carbonyl Compounds for GC-MS Analysis
This protocol outlines a general procedure for the methoximation of carbonyl-containing analytes prior to silylation and GC-MS analysis.
Expert Insight: The methoximation step is crucial for preventing the formation of multiple TMS derivatives from enolizable ketones and for stabilizing aldehydes. This two-step derivatization (methoximation followed by silylation) is a robust method for comprehensive metabolic profiling.
Step-by-Step Methodology:
-
Sample Preparation: A dried extract of the sample (e.g., from plasma, urine, or cell culture) is placed in a micro-reaction vial.
-
Methoximation:
-
A solution of this compound in pyridine (e.g., 20 mg/mL) is prepared.
-
50 µL of this solution is added to the dried sample.
-
The vial is tightly capped and incubated at 60-80°C for 30-60 minutes.
-
-
Silylation:
-
After cooling the vial to room temperature, a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS) is added.
-
The vial is again tightly capped and incubated at 60-80°C for 30-60 minutes.
-
-
Analysis:
-
After cooling, the derivatized sample is ready for injection into the GC-MS system.
-
Caption: Experimental workflow for two-step derivatization using this compound for GC-MS analysis.
Trustworthiness and Self-Validating Systems
The use of this compound as an internal standard is a self-validating system for quantitative analysis. Because the deuterated standard has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes chromatographically and experiences similar ionization and fragmentation in the mass spectrometer. This co-analysis corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.
Conclusion
This compound is a vital tool for researchers in analytical chemistry and drug development. Its well-defined physicochemical properties and the distinct mass shift provided by its deuterium labeling make it an excellent internal standard and derivatizing agent. The methodologies described in this guide provide a framework for its effective application, ensuring the generation of reliable and high-quality data.
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Unraveling the Metabolic Maze: A Senior Application Scientist's Guide to Stable Isotope Labeling
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of stable isotope labeling in metabolic studies. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the establishment of self-validating systems for robust and reliable data.
Introduction: The Dynamic World of Metabolism and the Power of Tracing
Metabolism is not a static collection of pathways, but a highly dynamic and interconnected network of biochemical reactions that sustain life.[1][2] Understanding the rates, or fluxes, of these pathways is paramount to deciphering cellular function in both health and disease.[3][4] While traditional metabolomics provides a snapshot of metabolite concentrations, it fails to capture the intricate flow of molecules through the metabolic network.[5][6] Stable isotope labeling has emerged as a revolutionary technique that allows us to trace the fate of atoms through these complex pathways, providing unparalleled insights into the dynamic nature of metabolism.[7][8][9]
Unlike radioactive isotopes, stable isotopes are non-radioactive forms of atoms that possess extra neutrons, making them heavier but chemically identical to their more common counterparts.[10][11] This inherent safety and chemical similarity allow for their use in a wide range of biological systems, from cell cultures to human subjects, without the risks associated with radioactivity.[11][12] By introducing molecules labeled with stable isotopes (tracers) into a biological system, we can track their incorporation into downstream metabolites, thereby elucidating pathway activity and quantifying metabolic fluxes.[5][13]
Core Principles of Stable Isotope Labeling
The fundamental principle of stable isotope labeling lies in the ability to distinguish between the labeled (heavy) and unlabeled (light) forms of a molecule.[14] This distinction is typically achieved using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[15][16]
Key Concepts:
-
Isotopologues: Molecules that differ only in their isotopic composition. For example, glucose can exist as the unlabeled ¹²C₆H₁₂O₆ or a labeled version such as [U-¹³C]-glucose (¹³C₆H₁₂O₆), where all six carbon atoms are the heavy isotope ¹³C.[4]
-
Mass Isotopomer Distribution (MID): The relative abundance of all the isotopologues of a given metabolite. The MID provides a detailed fingerprint of how a tracer has been metabolized.[17]
-
Metabolic Flux Analysis (MFA): A quantitative method that uses stable isotope labeling data to determine the rates of metabolic reactions within a biological system.[3][10] ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a predominant technique for quantifying intracellular fluxes.[18][19]
The choice of stable isotope is critical and depends on the specific metabolic pathway under investigation. Commonly used stable isotopes in metabolic research include:
| Isotope | Natural Abundance (%) | Application Examples |
| ¹³C | 1.11 | Tracing carbon backbones in central carbon metabolism (glycolysis, TCA cycle, pentose phosphate pathway).[20][21] |
| ¹⁵N | 0.37 | Studying amino acid and nucleotide metabolism.[5] |
| ²H (D) | 0.015 | Investigating fatty acid and steroid metabolism, and as a general metabolic tracer.[5][22] |
| ¹⁸O | 0.20 | Probing reactions involving the incorporation of oxygen, such as oxidative phosphorylation.[23] |
Experimental Strategies: Steady-State vs. Dynamic Labeling
The design of a stable isotope labeling experiment is dictated by the biological question being addressed. Two primary strategies are employed: steady-state labeling and dynamic (or pulse-chase) labeling.
Isotopic Steady-State Labeling
In this approach, the biological system is cultured in the presence of a labeled substrate for a sufficient duration to ensure that the isotopic enrichment of intracellular metabolites reaches a constant level.[6] This indicates that the rate of label incorporation is balanced by the rate of metabolite turnover.
Causality: By achieving isotopic steady state, the measured MIDs of metabolites directly reflect the relative contributions of different pathways to their production.[3] This allows for the calculation of time-invariant metabolic fluxes.
Self-Validation: The attainment of steady state can be verified by analyzing samples at multiple time points and ensuring that the isotopic enrichment of key metabolites has plateaued.
Dynamic (Pulse-Chase) Labeling
This strategy involves introducing a labeled substrate for a short period (the "pulse") followed by its replacement with an unlabeled substrate (the "chase").[24][25][26] This allows for the measurement of the rates of both synthesis and degradation of molecules.
Causality: The rate of label incorporation during the pulse provides information on synthesis rates, while the rate of label disappearance during the chase reveals degradation or turnover rates.[27] This is particularly powerful for studying the dynamics of macromolecules like proteins.[24][25][28]
Pulsed SILAC (pSILAC): A variation of the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique, pSILAC monitors the initial incorporation of a heavy labeled amino acid over time to assess the rate of protein synthesis.[26][27]
Pulse-Chase SILAC (pcSILAC): This advanced technique quantifies both the relative levels of newly synthesized proteins and the remaining preexisting proteins in a single experiment, providing a comprehensive view of protein dynamics.[24][25]
Caption: Comparison of Steady-State and Pulse-Chase Labeling Workflows.
Analytical Platforms: The Eyes of Metabolic Tracing
The ability to accurately measure the isotopic enrichment of metabolites is the cornerstone of any stable isotope labeling study. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two primary analytical techniques employed for this purpose.[15]
Mass Spectrometry (MS)
MS is a highly sensitive and versatile technique that separates ions based on their mass-to-charge ratio (m/z).[13][17] In the context of stable isotope labeling, MS can distinguish between unlabeled and labeled isotopologues due to their mass difference.[16]
Common MS-based approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for analyzing volatile and thermally stable metabolites.[10][15] It is often used for ¹³C-MFA of central carbon metabolism.[18][19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful and widely used technique for analyzing a broad range of metabolites with varying polarities.[7][9][10] High-resolution LC-MS is particularly valuable for resolving complex mixtures and accurately determining isotopic enrichment.[8]
-
Isotope Ratio Mass Spectrometry (IRMS): A specialized form of MS that provides highly precise measurements of isotopic ratios, but typically requires extensive sample preparation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei.[10][29][30] While generally less sensitive than MS, NMR offers unique advantages for metabolic studies.[29][30]
Key Advantages of NMR:
-
Positional Isotopomer Analysis: NMR can distinguish between isotopologues with the same mass but different labeling positions, providing a deeper level of metabolic information.[10]
-
Non-destructive: The same sample can be analyzed multiple times, and NMR can be used for in vivo studies.[29]
-
Quantitative: NMR peak intensities are directly proportional to the number of contributing nuclei, making quantification straightforward.[30][31]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (nanomolar to picomolar)[29] | Lower (micromolar)[29] |
| Resolution | Can resolve mass isotopologues | Can resolve positional isotopologues[10] |
| Sample Throughput | Generally higher | Can be lower |
| Sample Preparation | Often requires derivatization (for GC-MS) | Minimal sample preparation required[10] |
| In Vivo Analysis | Not typically used for in vivo studies[29] | Supports in vivo analysis (MRS/MRI)[29] |
| Data Complexity | Can be complex to interpret | Provides rich structural information |
A Step-by-Step Guide to a ¹³C-Based Metabolic Flux Analysis Experiment
This section provides a detailed protocol for a typical ¹³C-MFA experiment in cultured mammalian cells, a common application in drug discovery and disease research.
Experimental Design and Tracer Selection
-
Define the Biological Question: Clearly articulate the metabolic pathway or process of interest. This will guide the choice of tracer and experimental conditions.
-
Select the Isotopic Tracer: For studying central carbon metabolism, [U-¹³C]-glucose is a common choice as it labels a wide range of downstream metabolites.[15]
-
Determine Labeling Strategy: For flux analysis, an isotopic steady-state approach is typically employed. The time required to reach steady state should be determined empirically for the specific cell line and conditions.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.
-
Media Preparation: Prepare culture medium containing the ¹³C-labeled substrate at the desired concentration. Ensure all other nutrient concentrations are identical to the control (unlabeled) medium.
-
Labeling: When cells reach the desired confluency, replace the regular medium with the ¹³C-labeled medium. Culture the cells for the predetermined time to achieve isotopic steady state.
Metabolite Extraction
-
Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline to halt metabolic activity.
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at a low temperature to precipitate proteins and extract metabolites.
-
Cell Lysis and Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and cellular debris.
-
Sample Preparation: Collect the supernatant containing the metabolites and dry it down under a vacuum or nitrogen stream.
Analytical Measurement (LC-MS/MS)
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Chromatographic Separation: Inject the sample onto an LC system to separate the metabolites based on their physicochemical properties.
-
Mass Spectrometric Detection: Eluted metabolites are ionized and detected by a mass spectrometer. The instrument is operated in a mode that allows for the acquisition of the full mass spectrum or targeted analysis of specific isotopologues.
Data Analysis and Flux Calculation
-
Data Processing: Process the raw MS data to identify metabolites and determine their MIDs. This involves correcting for the natural abundance of stable isotopes.[17]
-
Metabolic Modeling: Construct a metabolic model of the pathways of interest. This model defines the network of reactions and the carbon transitions for each reaction.
-
Flux Estimation: Use specialized software (e.g., Metran) to estimate the metabolic fluxes that best explain the experimentally measured MIDs.[19]
-
Statistical Analysis: Perform a goodness-of-fit analysis to ensure the model accurately describes the data and calculate confidence intervals for the estimated fluxes.[18]
Caption: Workflow for a ¹³C-Metabolic Flux Analysis Experiment.
Applications in Drug Discovery and Development
Stable isotope labeling is an indispensable tool in modern drug discovery, providing critical insights into drug efficacy, mechanism of action, and safety.[32][33][34]
-
Target Engagement and Mechanism of Action: By tracing the metabolic fate of a labeled substrate, researchers can determine if a drug candidate is hitting its intended target and modulating the activity of a specific metabolic pathway.
-
Pharmacokinetics and Drug Metabolism (ADME): Labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates, providing essential information for safety and dosage assessments.[32][35]
-
Identifying Biomarkers: Metabolic flux analysis can identify changes in metabolic pathways that are associated with disease progression or response to treatment, leading to the discovery of novel biomarkers.
-
Understanding Disease Metabolism: Stable isotope tracing is widely used to investigate the metabolic reprogramming that occurs in diseases like cancer, diabetes, and neurodegenerative disorders, uncovering potential therapeutic targets.[1][9] For instance, it has been instrumental in characterizing the Warburg effect in cancer cells.[36]
Conclusion: The Future is Dynamic
Stable isotope labeling has moved beyond a niche research technique to become a cornerstone of modern metabolic research.[36] Its ability to provide a dynamic view of cellular metabolism offers a level of understanding that cannot be achieved through static measurements alone.[2] As analytical technologies continue to improve in sensitivity and resolution, and as our understanding of metabolic networks expands, the applications of stable isotope labeling in basic research, drug discovery, and personalized medicine will undoubtedly continue to grow.
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Introduction to methoximation for carbonyl compound analysis
An In-depth Technical Guide to Methoximation for Carbonyl Compound Analysis
Executive Summary
The analysis of carbonyl compounds—aldehydes and ketones—is fundamental in fields ranging from metabolomics to pharmaceutical development and environmental monitoring. However, their inherent chemical properties, such as high polarity, thermal instability, and susceptibility to isomerization, present significant analytical challenges. This guide provides a comprehensive overview of methoximation, a critical derivatization technique designed to overcome these obstacles. By converting the reactive carbonyl group into a stable methoxime derivative, this method enhances analyte volatility and stability, making it exceptionally suitable for robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This document details the underlying chemical principles, provides field-proven experimental protocols, discusses analytical methodologies, and explores key applications, offering researchers a complete technical resource for implementing this powerful technique.
Introduction: The Challenge of Carbonyl Analysis
Carbonyl compounds are central to biology and chemistry. They are key metabolites in glycolysis and the citric acid cycle, structural components of sugars, and often represent biomarkers for various diseases.[1] Despite their importance, their direct analysis is often hindered by several factors:
-
Poor Volatility: The polarity of the carbonyl group, along with other functional groups often present in the same molecule (e.g., hydroxyl, carboxyl), results in low volatility, making direct GC analysis difficult or impossible.[2] Heating these compounds sufficiently to vaporize them can lead to thermal degradation.[2]
-
Instability and Reactivity: Carbonyls are chemically reactive and can degrade during sample preparation or analysis.[1] This reactivity makes them challenging to handle and can lead to inaccurate quantification.
-
Tautomerization and Isomerism: Many carbonyl compounds, particularly sugars and α-keto acids, exist in equilibrium between different isomeric forms (e.g., ring-chain tautomers for sugars, keto-enol tautomers).[2][3] This can result in multiple chromatographic peaks for a single analyte, complicating data analysis and compromising quantification.[4][5]
Chemical derivatization is a widely adopted strategy to address these issues.[6] Among various methods, methoximation stands out as a robust and effective approach for preparing carbonyls for analysis.
The Methoximation Solution: Principles and Mechanism
Methoximation is a derivatization reaction that specifically targets aldehyde and ketone functional groups. The process involves reacting the carbonyl compound with methoxyamine hydrochloride (MeOx) in a solvent, typically pyridine, which also acts as a catalyst.[7][8]
The reaction converts the carbonyl group (C=O) into a methoxime (C=N-OCH₃). This transformation is crucial for several reasons:
-
Protects the Carbonyl Group: It deactivates the highly reactive carbonyl moiety, preventing unwanted side reactions.[2][3]
-
Prevents Tautomerization: By "locking" the carbonyl group into a stable oxime, methoximation prevents the formation of multiple isomers.[3][8] For sugars, it stabilizes them in their open-chain form, and for α-keto acids, it prevents decarboxylation, leading to cleaner chromatograms and simpler data interpretation.[2][3]
-
Increases Volatility and Thermal Stability: The resulting methoxime derivative is less polar and more volatile than the parent carbonyl compound, making it ideal for GC-MS analysis.[2][3]
The general mechanism for the methoximation of an aldehyde or ketone is illustrated below.
Experimental Protocol: A Step-by-Step Guide
Methoximation is frequently the first step in a two-step derivatization process, especially in metabolomics. The second step is typically silylation (e.g., using MSTFA or BSTFA), which targets other active hydrogens on hydroxyl, carboxyl, thiol, and amine groups to further increase volatility.[2][3][9]
A. Reagent Preparation
The methoximation reagent (MeOx) is typically prepared by dissolving methoxyamine hydrochloride in anhydrous pyridine at a concentration of 20 to 40 mg/mL.[10][11][12] It is critical to use dry pyridine and to minimize exposure to moisture, as water can interfere with the derivatization reagents.[2][11]
B. Generalized Two-Step Derivatization Protocol (for GC-MS)
This protocol is a widely used method for preparing biological extracts for metabolomic analysis.
CRITICAL: All samples and solvents must be kept in an anhydrous environment to prevent hydrolysis of reagents and derivatized products.[11][13]
-
Sample Preparation: Start with a dried sample extract (e.g., lyophilized urine, plasma, or cell extract) in a microcentrifuge tube or GC vial.[2][11]
-
Methoximation Step: a. Add the MeOx reagent (e.g., 20-50 µL of 20-40 mg/mL methoxyamine HCl in pyridine) to each dried sample.[10][12] b. Securely cap the vials and vortex briefly to ensure the sample is fully dissolved. c. Incubate the mixture. Reaction conditions vary depending on the analytes and laboratory preference (see Table 1). A common condition is incubation at 30-37°C for 90 minutes with gentle shaking.[3][11] d. After incubation, allow the samples to cool to room temperature.[11]
-
Silylation Step: a. Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., 80-90 µL).[8][11] b. Securely cap the vials, vortex, and incubate at a slightly elevated temperature (e.g., 37°C for 30 minutes).[3][11]
-
Analysis: a. After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. Typically, 1 µL is injected.[11] b. Derivatized samples should ideally be analyzed within 24 hours for best results.[11][12]
C. Reaction Conditions: A Self-Validating System
There is no single universal set of reaction conditions for methoximation; the optimal time and temperature can depend on the specific carbonyl compounds being analyzed.[10] Researchers should validate the method for their specific application. However, several well-established protocols provide excellent starting points.
| Incubation Time | Incubation Temperature | Notes and Context | Source(s) |
| 90 minutes | 30°C or 37°C | A very common protocol in metabolomics, often paired with a 30-minute silylation step. Balances efficiency and stability. | [2][3][11] |
| 60 minutes | 30°C | An optimized condition for automated, high-throughput systems, found to improve reproducibility. | [8] |
| 90 minutes | 50°C | Used in a direct analysis protocol for urine metabolomics. | [12] |
| 16-24 hours | Room Temperature | A slower reaction that may be more suitable for certain delicate compounds, though it limits sample throughput. | [10] |
Analytical Techniques for Methoxime Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for analyzing methoxime-derivatized compounds.[7] The derivatization process renders the analytes volatile and thermally stable, allowing them to be separated on a GC column and detected by MS.[2]
A key consideration in GC-MS analysis of methoximes is the potential formation of syn and anti (Z/E) isomers around the C=N bond.[4][14] These stereoisomers can sometimes be separated by the GC column, resulting in two distinct peaks for a single analyte.[4][5] While this can complicate quantification, it is a known phenomenon. In many cases, the isomers co-elute or one is predominantly formed, minimizing the issue.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
While methoximation is primarily associated with GC-MS, LC-MS can also be used. However, for LC-MS analysis of carbonyls, other derivatization reagents like 2,4-dinitrophenylhydrazine (DNPH) are more common because they add a chromophore for UV detection and improve ionization for MS.[6][15][16] The analysis of methoxime derivatives by LC-MS is feasible but less common, as the primary goal of methoximation (increasing volatility) is tailored for GC.[17]
Applications and Case Studies
Methoximation is indispensable in numerous scientific and industrial applications.
-
Metabolomics: It is a cornerstone of GC-MS-based metabolomics for the comprehensive profiling of metabolites in biological fluids (urine, plasma) and tissue extracts.[7][8][9][12] It enables the reliable detection of sugars, organic acids, and amino acids.
-
Pharmaceutical and Drug Analysis: The technique is used in forensic toxicology and clinical chemistry to quantify C6-keto-opioids (e.g., oxycodone, hydrocodone) in urine.[4][5][18] Derivatization is necessary to stabilize the keto group and prevent tautomerization before GC-MS analysis.[19]
-
Food Science and Nutrition: Methoximation helps in the analysis of sugars and other carbonyls in food products to assess quality and nutritional content.[10]
Troubleshooting and Advanced Considerations
-
Presence of Water: The most common cause of failed derivatization is moisture. Ensure all glassware is dry, use anhydrous solvents, and minimize sample exposure to air.[2]
-
Poor Derivatization Efficiency: If results show low signal intensity, consider optimizing incubation time and temperature. For complex matrices, a longer incubation at a moderate temperature may be beneficial.[8][10]
-
Chromatographic Peak Splitting: If two peaks appear for a single analyte, they are likely Z/E isomers.[4][5] Confirm this by examining their mass spectra, which should be nearly identical. For quantification, the areas of both peaks should be summed.
-
Automation for High Throughput: For large-scale studies, manual derivatization can be a bottleneck and a source of variability. Automated systems are available that perform the entire two-step derivatization and injection process, greatly improving reproducibility and sample throughput.[7][8][13]
Conclusion
Methoximation is a powerful and essential derivatization technique for the analysis of carbonyl compounds. By converting unstable and non-volatile aldehydes and ketones into stable, volatile methoxime derivatives, it unlocks the full potential of GC-MS for their accurate and reliable quantification. Its ability to prevent isomerization makes it particularly invaluable in complex analyses like metabolomics. While requiring careful attention to anhydrous conditions and potential method optimization, the robustness and reproducibility of methoximation have solidified its role as a gold-standard procedure in modern analytical chemistry.
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Stability of N-heterocyclic oxime derivatives. Part IV. The kinetics of the sodium hydroxide-catalysed hydrolysis of phosphonylated ketoximes in water at 15, 20, 25, and 30°. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
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Protocol MSU_MSMC_006 Methoximation and TBDMS silylation. (2019, March 26). Michigan State University. Retrieved from [Link]
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Methoxyl-d3-amine Hydrochloride safety and handling procedures
An In-Depth Technical Guide to the Safe Handling and Management of Methoxyl-d3-amine Hydrochloride
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound (CAS No. 110220-55-8). The protocols and recommendations herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of operational safety.
Compound Profile: this compound
This compound is a deuterated analogue of methoxyamine hydrochloride. The incorporation of deuterium (a stable isotope of hydrogen) makes it a valuable internal standard in mass spectrometry-based analytical methods, such as in the quantification of prostaglandins or the synthesis of deuterium-labeled drugs for pharmacological studies.[1][2][3] While its stable isotope-labeled nature is key to its application, its chemical reactivity and hazard profile are governed by the parent amine hydrochloride structure. It is a white to off-white solid that is soluble in water.[2][3]
Understanding its physicochemical properties is the first step in developing robust safety protocols. Its hydrochloride salt form enhances solubility and stability but also contributes to its irritant properties.[3]
| Property | Value | Source(s) |
| CAS Number | 110220-55-8 | [2] |
| Molecular Formula | C D₃ NH₂ · HCl | [1][4] |
| Molecular Weight | ~86.54 g/mol | [1][5] |
| Appearance | Off-white to white solid/crystals | [2][6] |
| Melting Point | 145-148 °C | [2] |
| Solubility | Soluble in water | [3][7] |
| Stability | Stable under recommended storage conditions | [4][7] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation, making adherence to safety protocols non-negotiable.[4][7] The toxicological properties have not been exhaustively investigated for the deuterated form, but data from the unlabelled analogue and standard safety assessments provide a clear hazard profile.[4][6]
| GHS Classification | Hazard Statement | Rationale and Implications |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. This necessitates strict controls to prevent oral intake, including a prohibition on eating or drinking in the lab.[7][8] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | The compound can cause localized inflammation, redness, and discomfort upon contact with the skin. This mandates the use of appropriate chemical-resistant gloves.[6][7] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage. This is a critical risk, as the powder can easily become airborne.[6][7] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory tract irritation | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. This underscores the need for handling in a ventilated enclosure.[4][7] |
There is no data available to classify this compound as a carcinogen, mutagen, or teratogen.[7][9] However, the absence of data does not signify an absence of risk, and the precautionary principle must be applied.
The Hierarchy of Controls for Safe Handling
A systematic approach to safety involves implementing controls in a specific order of effectiveness. This "Hierarchy of Controls" prioritizes engineering and administrative measures over sole reliance on Personal Protective Equipment (PPE).
Caption: Hierarchy of Controls adapted for a required laboratory chemical.
-
Elimination/Substitution : For this specific compound, these are not viable options as its unique isotopic nature is required for the intended research.
-
Engineering Controls : This is the most critical layer of protection. All handling of this compound powder, especially weighing and preparing solutions, must be performed inside a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[6][7]
-
Administrative Controls : Robust Standard Operating Procedures (SOPs), mandatory training on the specific hazards of this compound, and clear labeling of work areas are essential.
-
Personal Protective Equipment (PPE) : PPE is the final barrier of defense and must be used in conjunction with the controls above, never as the sole means of protection.
Standard Operating Procedures for Handling
The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
A. Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Justification |
| Eye Protection | Safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. | Protects against airborne dust and accidental splashes, mitigating the serious eye irritation hazard.[6][7][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use. | Prevents skin contact, addressing the skin irritation hazard. Contaminated gloves must be disposed of properly after use.[7][8][10] |
| Body Protection | A lab coat or impervious clothing. | Protects skin on the arms and body from accidental spills.[6][7] |
| Respiratory Protection | Not required if work is performed within a certified fume hood. If engineering controls fail or for large spills, a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK/P2) should be used.[7][9] | Protects against the respiratory irritation hazard.[7] |
B. Experimental Workflow: From Receipt to Use
Caption: A typical, safe workflow for handling the solid compound.
C. Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in Table 3.[10]
-
Weighing : Conduct all weighing operations within a fume hood or ventilated enclosure to contain any dust.[7] Use tools like a micro-spatula to minimize dust generation.
-
Solution Preparation : Add the solid slowly to the solvent. Do not add solvent directly to the bulk solid in a way that could cause splashing.
-
Post-Handling : After use, decontaminate the work surface. Wash hands thoroughly with soap and water after removing gloves.[4]
Storage and Incompatibility
Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.
-
Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated area at room temperature.[4][7][10] Some suppliers may recommend refrigerated storage (2-8°C) for long-term stability.[1] A key precaution is to protect the compound from moisture, as it is described as hygroscopic (absorbs moisture from the air).[6]
-
Incompatible Materials : Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6] Contact with these substances could lead to vigorous, exothermic reactions.
Emergency Protocols
Immediate and correct response to an exposure or spill is critical.
A. Exposure First Aid
| Exposure Route | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][10] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7][9][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[6][7][10] |
B. Accidental Release (Spill) Protocol
Caption: Decision workflow for responding to an accidental spill.
-
Evacuate : Ensure personnel are moved to a safe area, especially if the spill is large or outside of a containment hood.[9]
-
Ventilate : Ensure the area is well-ventilated.
-
Protect : Wear appropriate PPE, including respiratory protection if necessary.[7]
-
Clean-up : Carefully sweep or vacuum up the spilled solid material, avoiding dust formation.[4][6] Place the material into a suitable, sealed container labeled for hazardous waste disposal.[10]
-
Decontaminate : Clean the spill area thoroughly.
-
Prevention : Do not allow the product to enter drains or waterways.[7][10]
Decontamination and Disposal
All waste materials must be treated as hazardous waste.
-
Disposal of Unused Product : Unused or surplus material should be disposed of through a licensed professional waste disposal company.[9][10]
-
Contaminated Materials : All PPE, containers, and cleaning materials that have come into contact with the compound should be placed in a sealed, labeled container for hazardous waste disposal.[10]
-
Methodology : A common disposal method is controlled incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous decomposition products like hydrogen chloride gas and nitrogen oxides.[9][10] Do not dispose of into sewer systems.[10]
Conclusion
This compound is a valuable tool in modern research, but its safe use is predicated on a thorough understanding of its hazards and the disciplined application of safety protocols. By prioritizing engineering controls, adhering to strict handling procedures, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document to be integrated into site-specific laboratory safety programs.
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Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D , Acros Organics (Cole-Parmer). [Link]
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SAFETY DATA SHEET - Methylamine hydrochloride , Fisher Scientific. [Link]
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SAFETY DATA SHEET - Methylamine hydrochloride , Thermo Fisher Scientific. [Link]
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An In-depth Technical Guide to the Solubility of Methoxyl-d3-amine Hydrochloride in Organic Solvents
Introduction
Methoxyl-d3-amine Hydrochloride (CAS No. 110220-55-8) is a deuterated analog of methoxyamine hydrochloride, a versatile reagent in organic synthesis and a key component in the preparation of various pharmaceutical compounds.[1][2] The incorporation of deuterium isotopes provides a valuable tool for researchers, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.[3][4] Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in drug discovery and development, enabling the design of robust synthetic routes, formulation strategies, and analytical methods.
This technical guide provides a comprehensive overview of the solubility of this compound, offering insights into its behavior in various organic media. While specific quantitative solubility data for the deuterated form is not extensively available in the public domain, this guide leverages data from its non-deuterated counterpart, Methoxyamine Hydrochloride, to provide reliable estimations. Furthermore, a detailed, self-validating experimental protocol for determining the precise solubility of this compound is presented, empowering researchers to generate accurate data for their specific applications.
Core Principles of Solubility: A Theoretical Framework
The solubility of a compound is governed by the fundamental principle of "like dissolves like," which is dictated by the interplay of intermolecular forces between the solute and the solvent.[5] For an amine hydrochloride salt such as this compound, several factors are critical in determining its solubility profile:
-
Polarity: this compound is an ionic salt, making it a highly polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents that can effectively solvate the methoxyammonium cation and the chloride anion.[6]
-
Hydrogen Bonding: The presence of N-H and O-H (in protic solvents) moieties allows for hydrogen bonding, a strong intermolecular force that significantly contributes to solubility in protic solvents like alcohols.[6]
-
Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic interactions between the ions of the salt, thereby promoting dissolution.[7]
-
Impact of Deuteration: The substitution of hydrogen with deuterium does not significantly alter the electronic properties or polarity of the molecule. Therefore, the solubility of this compound is expected to be very similar to that of Methoxyamine Hydrochloride.[8] Any minor differences may arise from subtle changes in vibrational modes and intermolecular interactions.
Qualitative and Estimated Quantitative Solubility Data
Based on available data for the non-deuterated analog, Methoxyamine Hydrochloride, the following table summarizes the expected solubility of this compound in a selection of common organic solvents. It is crucial to note that these values should be considered as estimations and may vary depending on the specific experimental conditions, such as temperature and the purity of both the solute and the solvent.
| Solvent | Polarity Index | Dielectric Constant (approx.) | Expected Solubility |
| Polar Protic Solvents | |||
| Water | 10.2 | 80.1 | Fully Miscible[9] |
| Methanol (MeOH) | 5.1 | 32.7 | Soluble[9][10] |
| Ethanol (EtOH) | 4.3 | 24.5 | Soluble[10] |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Soluble[9] |
| Acetonitrile (MeCN) | 5.8 | 37.5 | Sparingly Soluble to Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Soluble |
| Acetone | 5.1 | 20.7 | Sparingly Soluble |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | 3.1 | 9.1 | Insoluble |
| Toluene | 2.4 | 2.4 | Insoluble[10] |
| Diethyl Ether | 2.8 | 4.3 | Insoluble[10] |
| Hexane | 0.1 | 1.9 | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data for this compound in a specific organic solvent, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[11][12] This method is considered the gold standard for determining thermodynamic solubility.
Diagram of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvent (HPLC grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Step-by-Step Methodology
-
Preparation of the Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or incubator. A standard temperature of 25 °C is often used.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved this compound.
-
-
Calculation:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). As with its non-deuterated analog, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a fume hood.
Conclusion
While specific quantitative solubility data for this compound is limited, a strong understanding of its chemical properties and the behavior of its non-deuterated analog provides a solid foundation for its use in research and development. The high polarity of this amine salt dictates its preference for polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. By applying these principles and methodologies, researchers can confidently and effectively utilize this compound in their scientific endeavors.
References
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-
Chemical Safety Data Sheet MSDS / SDS - METHYL-D3-AMINE HYDROCHLORIDE. ChemicalBook. [Link]
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A Senior Application Scientist's Guide to Sourcing and Utilizing High-Purity Methoxyl-d3-amine Hydrochloride
Abstract
This technical guide provides an in-depth framework for the selection, evaluation, and application of high-purity Methoxyl-d3-amine Hydrochloride (CAS No. 110220-55-8). As a critical reagent in metabolomics, drug metabolism studies, and as a building block for stable isotope-labeled internal standards, the quality of this material is paramount to generating reproducible and accurate data. This document moves beyond a simple supplier list, offering field-proven insights into interpreting quality control documentation, establishing robust receiving and handling protocols, and implementing its use in a common analytical workflow. We aim to empower researchers to make informed decisions that uphold the scientific integrity of their work.
Introduction: The Critical Role of a Deuterated Derivatizing Agent
This compound, the deuterated analog of methoxyamine HCl, is a specialized reagent primarily used to derivatize carbonyl groups (aldehydes and ketones) in target analytes. This reaction, known as methoximation, serves two principal functions in analytical chemistry:
-
Stabilization of Analytes: It protects reactive carbonyls, particularly in sugars and α-keto acids, from undergoing tautomerization or degradation during sample workup and analysis. This "locks" the molecule into a single, stable form, preventing the appearance of multiple chromatographic peaks for a single compound.[1]
-
Enhancement of Volatility: The resulting methoxime derivative is typically more volatile and thermally stable than the parent compound, making it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
The incorporation of three deuterium atoms on the methoxy group provides a +3 Dalton mass shift compared to its non-labeled counterpart. This property is invaluable for its use as a derivatizing agent for internal standards in Stable Isotope Dilution Analysis (SIDA), a gold-standard quantification technique in mass spectrometry. The deuterated standard, when spiked into a sample, experiences the same sample preparation losses and ionization effects as the endogenous analyte, enabling highly accurate quantification.
Supplier Qualification: A Framework for Selecting Your Reagent
The commercial market for stable isotope-labeled compounds is diverse, ranging from large chemical conglomerates to specialized synthesis labs. A researcher's choice of supplier should be a deliberate process based on a holistic evaluation of product quality, documentation, and support. Simply selecting the lowest-cost option can introduce significant risk to experimental outcomes.
Key Quality Attributes and Why They Matter
When sourcing this compound, the following attributes, verifiable through the Certificate of Analysis (CofA), are critical:
-
Isotopic Purity (Atom % D): This is the most crucial specification. It measures the percentage of the labeled atoms in the molecule that are the desired isotope (deuterium). For use in mass spectrometry, an isotopic purity of ≥98 atom % D is the industry standard. Lower enrichment leads to a more complex isotopic cluster and potential for signal overlap with the unlabeled analyte, compromising quantification.
-
Chemical Purity: This value, typically determined by HPLC or GC, indicates the percentage of the material that is the compound of interest, separate from any chemical (non-isotopic) impurities. High chemical purity (e.g., >98%) is essential to avoid introducing interfering compounds into your analysis.
-
Documentation and Transparency: Reputable suppliers provide a detailed, lot-specific Certificate of Analysis that transparently reports the results of their quality control testing. The absence of comprehensive documentation is a significant red flag.
Comparative Analysis of Commercial Suppliers
The following table summarizes the publicly available specifications from several prominent suppliers of deuterated compounds. Note: This information is for illustrative purposes and is subject to change. Researchers are REQUIRED to obtain the lot-specific Certificate of Analysis before purchase.
| Supplier | Example Product Number | Stated Isotopic Purity (Atom % D) | Stated Chemical Purity |
| Cambridge Isotope Labs (CIL) | DLM-289 (related compound) | 98-99% | ≥98% |
| Sigma-Aldrich (Merck) | 176001 (related compound) | 99 atom % D | ≥98% |
| Toronto Research Chemicals (TRC) | M225102 | >95% | Not specified on product page |
| Clearsynth | CS-T-57704 | Not specified on product page | 96.28% (by HPLC)[3] |
| CDN Isotopes | D-5731 | 99 atom % D | Not specified on product page |
Supplier Selection Workflow
The process of selecting a supplier should be systematic to ensure the material meets the stringent requirements of your application.
Sources
Methodological & Application
Application Note: Protocol for Stable Isotope Labeling with Methoxyl-d3-amine Hydrochloride for Quantitative GC-MS Analysis
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as steroids, sugars, and keto-acids, possess polar functional groups (e.g., carbonyls, hydroxyls) that render them non-volatile and prone to thermal degradation. Chemical derivatization is an essential pre-analytical step to overcome these challenges. This guide provides a detailed protocol and scientific rationale for the use of Methoxyl-d3-amine Hydrochloride (d3-MeOx-HCl) as a derivatizing agent and a stable isotope-labeled internal standard (SIL-IS) for robust quantitative analysis by GC-MS. We will explore the mechanism of methoximation, the critical advantages of deuterium labeling, and a comprehensive, field-proven two-step derivatization protocol involving subsequent silylation.
Introduction: The Challenge of Analyzing Polar Analytes with GC-MS
Direct analysis of compounds containing carbonyl (aldehyde or ketone) and hydroxyl groups by GC-MS is often unfeasible. The high polarity of these functional groups leads to strong intermolecular interactions, resulting in low volatility.[1][2] Furthermore, at the high temperatures required for GC analysis, these compounds can undergo thermal degradation or undesirable side reactions.[3][4]
A significant challenge with carbonyl-containing compounds, particularly those with adjacent chiral centers or enolizable protons, is their tendency to exist as multiple tautomeric forms (e.g., keto-enol isomers).[3][5] If derivatized directly (e.g., via silylation alone), each tautomer can form a separate derivative, leading to multiple chromatographic peaks for a single analyte. This complicates chromatograms, compromises peak shape, and ultimately undermines quantitative accuracy.[6]
The Principle of Methoximation
To address these issues, a two-step derivatization is the globally accepted standard for metabolomics and steroid analysis.[7][8] The first crucial step is methoximation .
This compound reacts with aldehyde and ketone functional groups to form stable methoxime-d3 derivatives.[5][9] This reaction, often catalyzed by a base like pyridine which also serves as the solvent, effectively "caps" the reactive carbonyl group.[7]
The core benefits of this initial step are:
-
Prevention of Tautomerism: By converting the carbonyl into a C=N-OCD₃ group, the methoximation reaction locks the molecule into a single, stable form, preventing the formation of multiple derivatives in the subsequent silylation step.[3][5][6]
-
Enhanced Stability: The resulting oxime is more thermally stable than the original carbonyl, reducing the risk of degradation in the hot GC injector and column.[10]
-
Improved Volatility: While the primary goal of methoximation is stabilization, it contributes to an overall increase in volatility, which is further enhanced by the subsequent silylation step.[1][5]
The Critical Role of Deuterium Labeling (d3)
Using the deuterated form, this compound, transforms the derivatizing agent into a tool for superior quantification. When used to derivatize an authentic, non-labeled analytical standard, it creates a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is considered the "gold standard" for quantitative mass spectrometry for several reasons:[11][12]
-
Physicochemical Similarity: The deuterated standard is chemically almost identical to the analyte of interest. It co-elutes chromatographically and behaves similarly during sample extraction, derivatization, and ionization.[13][14]
-
Correction for Matrix Effects and Analyte Loss: Any loss of analyte during the multi-step sample preparation or variations in instrument response will be mirrored by the SIL-IS. By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to highly accurate and precise quantification.[15][16]
-
Mass Shift: The three deuterium atoms (d3) add 3 Daltons to the mass of the derivative compared to a non-deuterated methoxime. This mass difference is easily resolved by the mass spectrometer, allowing the analyte and the internal standard to be detected simultaneously without interference.[15]
Comprehensive Derivatization and Analysis Workflow
The following protocol details a robust two-step derivatization procedure. The first step uses Methoxyl-d3-amine HCl (for generating an internal standard) or standard Methoxyamine HCl (for derivatizing the unknown sample). The second step, silylation, renders hydroxyl and amine groups volatile.
Required Reagents and Materials
| Reagent / Material | Specifications | Purpose |
| This compound | ≥98 atom % D | Derivatizing agent for creating SIL-IS. |
| Methoxyamine Hydrochloride | Reagent Grade | Derivatizing agent for unknown samples. |
| Pyridine | Anhydrous, ≥99.8% | Solvent and catalyst for methoximation. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Derivatization Grade (+1% TMCS optional) | Silylating agent for second-step derivatization. |
| Sample | Dried extract or standard | Analyte to be derivatized. |
| Reaction Vials | 2 mL, with PTFE-lined caps | To contain the reaction. |
| Heating Block / Shaker | Capable of maintaining 30-80°C | For reaction incubation. |
| Nitrogen Gas Supply | High Purity | For evaporating solvents. |
| GC-MS System | Standard system with autosampler | For analysis. |
Workflow Visualization
Caption: High-level workflow for the two-step derivatization of analytes for GC-MS analysis.
Detailed Step-by-Step Protocol
NOTE: This protocol is a general guideline. Optimal reaction times and temperatures may vary depending on the specific analytes (e.g., hindered steroids may require longer incubation).[3][17] It is recommended to optimize the method for your specific application.
Step 1: Sample Preparation
-
Ensure the sample (e.g., a dried biological extract or a known amount of standard) is placed in a 2 mL reaction vial.
-
It is absolutely critical that the sample is completely dry. Water will react with silylating agents and can interfere with the methoximation reaction.[1][18] Use a gentle stream of dry nitrogen or a lyophilizer to remove all residual solvent and water.
Step 2: Methoximation (First Derivatization)
-
Prepare a fresh solution of 20 mg/mL Methoxyamine Hydrochloride in anhydrous pyridine.[8] If preparing a SIL-IS, use this compound. Sonicate briefly if needed to ensure it is fully dissolved.[8]
-
Add 50 µL of the methoxyamine/pyridine solution to the dried sample residue.[3]
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the vial at 60°C for 60 minutes in a heating block or shaking incubator.[3][9] (Note: temperatures can range from 30-80°C and times from 30-90 minutes depending on the analyte).[3][8][18]
-
After incubation, cool the vial to room temperature.
Step 3: Silylation (Second Derivatization)
-
To the same vial containing the methoximated sample, add 80-100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[7][10] The use of MSTFA with 1% TMCS (trimethylchlorosilane) can enhance the derivatization of hindered hydroxyl groups.[18]
-
Cap the vial tightly and vortex briefly.
-
Incubate the vial at 60°C for 30 minutes .[5]
-
Cool the vial to room temperature. The sample is now derivatized and ready for analysis. The derivatives are typically stable for up to 24-48 hours if stored properly.[18]
Step 4: GC-MS Analysis
-
Transfer the derivatized sample to a GC autosampler vial with an insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
Analyze using an appropriate GC temperature program and MS acquisition method (Scan or Selected Ion Monitoring - SIM).
Typical GC-MS Instrument Parameters
The following are starting parameters and should be optimized for the specific analytes and instrument.
| Parameter | Typical Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | Splitless mode is preferred for trace analysis to maximize sensitivity. |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of derivatized analytes. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow) | Optimal flow for most standard capillary columns. |
| Column Type | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | A robust, general-purpose column for a wide range of derivatized metabolites. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions offering good balance of resolution and analysis time. |
| Oven Program | Initial: 70°C, hold 2 min | Ensures good initial focusing of analytes on the column. |
| Ramp: 10°C/min to 300°C | Separates analytes based on their boiling points and column interactions. | |
| Final Hold: 5 min at 300°C | Ensures all high-boiling compounds are eluted from the column. | |
| MS System | ||
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Quadrupole Temp. | 150 °C | Standard temperature to maintain mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating library-searchable mass spectra. |
| Acquisition Mode | Full Scan (e.g., m/z 50-650) or SIM | Scan mode for untargeted analysis; SIM mode for targeted quantification to maximize sensitivity. |
Data Interpretation and Quantification
When using a SIL-IS, quantification is based on the peak area ratio.
-
Identify Peaks: Locate the chromatographic peaks for the native analyte and the d3-labeled internal standard. They should have nearly identical retention times.[14]
-
Extract Ion Chromatograms (XICs): In the mass spectrum for each peak, identify a unique, abundant fragment ion for the analyte and the corresponding ion (+3 m/z) for the d3-IS.
-
Calculate Peak Area Ratio (PAR): Integrate the peaks in their respective XICs and calculate the ratio: PAR = (Peak Area of Analyte) / (Peak Area of d3-Internal Standard)
-
Generate Calibration Curve: Analyze a series of calibration standards of known concentrations (each spiked with a fixed amount of the d3-IS) and plot the PAR against the concentration of the analyte.
-
Quantify Unknowns: Calculate the PAR for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Multiple peaks for one analyte | Incomplete methoximation; presence of multiple tautomers. | Increase methoximation reaction time or temperature. Ensure the methoximation step is always performed before silylation. |
| Poor peak shape (tailing) | Active sites in the GC inlet liner or column; incomplete derivatization. | Use a deactivated inlet liner. Ensure derivatization reactions go to completion. Check for leaks in the GC system. |
| Low signal intensity / No peaks | Presence of water in the sample, which consumes reagents. | Ensure the sample is completely dry before adding reagents. Use fresh, anhydrous solvents. |
| Degradation of derivatized sample. | Analyze samples as soon as possible after derivatization (ideally within 24 hours). | |
| Broad solvent front / interfering peaks | Excess derivatization reagents (Pyridine, MSTFA). | While often unavoidable, ensure proper chromatography to separate analytes from the reagent peaks. Do not inject excessively large volumes. |
References
- BenchChem. (2025). Application Note: O-Methylhydroxylamine Derivatization of Steroids for Enhanced GC-MS Analysis. BenchChem.
- PAL System. (n.d.).
- ResearchGate. (n.d.). Chemical reaction of a steroid with methoxyamine (e.g. pregnenolone).
- The Bumbling Biochemist. (2025).
- Shimadzu Europe. (n.d.). Pretreatment Procedure for metabolomics (Biological sample). Shimadzu.
- MedChemExpress. (n.d.). Methoxyamine-d3 Hydrochloride (O-Methylhydroxylamine-d3 hydrochloride). MedChemExpress.
- BenchChem. (2025).
- ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis.
- IUPAC. (2021).
- Marcos, R., et al. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis, 7(19), 2515-36.
- Agilent. (n.d.).
- The Bumbling Biochemist. (2025).
- Alzweiri, M., et al. (2025). Variations in GC–MS Response Between Analytes and Deuterated Analogs.
- ResearchGate. (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses | Request PDF.
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- Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(5), 757-775.
- Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 26(1), 1-20.
- Laker, M. F. (1984).
- Higashi, T. (2014). Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. Journal of Analytical & Bioanalytical Techniques, 5(5).
- Walford, S.N. (n.d.). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRONMENT. CABI Digital Library.
- Ruiz-Moyano, S., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses.
- Zakas, P. M., & Aschner, M. (2014). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. Energy & Fuels, 28(5), 3223-3229.
- Ghauri, F. Y., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868.
- TCI Chemicals. (n.d.).
- BenchChem. (2025). A Technical Guide to High-Purity Methyl-d3-amine Hydrochloride for Scientific Research. BenchChem.
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Application Note: Enhanced Metabolomic Profiling of Carbonyl-Containing Metabolites using Methoxyl-d3-amine Hydrochloride Derivatization for LC-MS Analysis
Introduction: Overcoming the Challenges in Carbonyl Metabolomics
Metabolomics, the comprehensive analysis of small molecules in a biological system, presents significant analytical challenges due to the vast chemical diversity and wide concentration range of metabolites.[1][2][3] One particularly challenging class of compounds is carbonyl-containing metabolites, which include crucial intermediates in central carbon metabolism such as keto acids, sugars, and steroids. These molecules often exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase liquid chromatography-mass spectrometry (LC-MS) setups, hindering their sensitive and accurate quantification.[4]
Chemical derivatization offers a powerful solution to these challenges by modifying the physicochemical properties of target analytes.[1][2][5] This application note details a robust and reliable workflow utilizing Methoxyl-d3-amine Hydrochloride for the derivatization of carbonyl-containing metabolites prior to LC-MS analysis. This approach not only enhances the analytical performance but also introduces a stable isotope label for improved quantitative accuracy.
The Power of Methoxyamine Derivatization
This compound (d3-MeO-amine HCl) is a deuterated derivatization reagent that specifically targets the carbonyl functional group (aldehydes and ketones) of metabolites. The reaction, known as oximation, forms a stable methoxime derivative.[6][7][8]
Mechanism of Action: Oximation Reaction
The reaction proceeds via a nucleophilic addition of the methoxyamine to the carbonyl carbon, followed by dehydration to form the corresponding O-methyloxime. This process is illustrated below:
Caption: Oximation of a carbonyl-containing metabolite with Methoxyl-d3-amine.
This derivatization strategy offers several key advantages for LC-MS based metabolomics:
-
Improved Chromatographic Separation: The derivatization increases the hydrophobicity of polar carbonyl compounds, leading to better retention and peak shape on reversed-phase LC columns.[5]
-
Enhanced Ionization Efficiency: The introduction of the methoxime group can significantly improve the electrospray ionization (ESI) efficiency of the analytes, resulting in higher sensitivity.[1]
-
Reduced Complexity: For reducing sugars that exist in multiple forms (e.g., cyclic anomers and the open-chain form), methoximation stabilizes the open-chain form, simplifying the resulting chromatogram.[6]
-
Isotope Labeling for Accurate Quantification: The incorporation of three deuterium atoms (d3) from the reagent introduces a known mass shift in the derivatized metabolite. This stable isotope label allows for the use of isotope dilution strategies, which are considered the gold standard for quantitative mass spectrometry, correcting for matrix effects and variations in instrument response.[9][10][11]
Experimental Workflow: From Sample to Data
The following diagram outlines the comprehensive workflow for the analysis of carbonyl metabolites using d3-MeO-amine HCl derivatization followed by LC-MS.
Caption: Overall workflow for carbonyl metabolomics using d3-MeO-amine HCl.
Detailed Protocols
Part 1: Sample Preparation and Metabolite Extraction
Proper sample preparation is paramount to ensure the quality and reproducibility of metabolomic data.[12][13][14]
-
Sample Collection and Quenching: Immediately quench metabolic activity by snap-freezing samples in liquid nitrogen or placing them on dry ice. Store at -80°C until extraction.
-
Metabolite Extraction:
-
For Plasma/Serum: Perform protein precipitation by adding 4 volumes of ice-cold methanol to 1 volume of sample. Vortex thoroughly and incubate at -20°C for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
For Tissues: Homogenize the frozen tissue in a pre-chilled solvent mixture, such as 80% methanol. Centrifuge to pellet cellular debris and collect the supernatant.
-
For Urine: Thaw frozen urine samples on ice. Centrifuge to remove any particulate matter. The supernatant can often be used directly for the drying step.
-
Part 2: Derivatization with this compound
This two-step process involves methoximation followed by the removal of excess reagent.
Materials:
-
This compound (d3-MeO-amine HCl)
-
Pyridine (anhydrous)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
Preparation of Derivatization Reagent: Prepare a 20 mg/mL solution of d3-MeO-amine HCl in anhydrous pyridine. This solution should be prepared fresh.[15][16]
-
Sample Drying: Transfer the metabolite extract (supernatant from Part 1) to a clean microcentrifuge tube or autosampler vial and evaporate to complete dryness using a nitrogen evaporator or vacuum concentrator. Ensure all solvent is removed as water can interfere with the derivatization reaction.[17]
-
Methoximation Reaction: a. Add 50 µL of the 20 mg/mL d3-MeO-amine HCl in pyridine solution to each dried sample extract. b. Vortex briefly to ensure the dried extract is fully dissolved. c. Incubate the mixture at 60°C for 90 minutes in a heating block or oven.[16][18]
-
Reagent Removal: After incubation, cool the samples to room temperature. It is crucial to remove the pyridine and excess derivatization reagent before LC-MS analysis as they can interfere with chromatography and ionization. a. Evaporate the samples to dryness again under a gentle stream of nitrogen. b. Reconstitute the dried derivatized sample in a solvent compatible with the LC-MS method, for example, 50-100 µL of 50% methanol in water. Vortex and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial for analysis.
Part 3: LC-MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for untargeted analysis, while a triple quadrupole mass spectrometer is suitable for targeted quantification.
LC Parameters (Example for a C18 column):
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |
MS Parameters (Example for ESI-Positive Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (Full Scan) | m/z 70-1000 |
| Targeted Analysis (MRM) | Specific precursor-product ion transitions for each derivatized metabolite of interest should be optimized. |
Data Analysis and Interpretation
The use of d3-MeO-amine HCl simplifies data analysis. The derivatized metabolites will have a mass increase of 32.0559 Da (for -CD3ONH2) compared to the underivatized molecule. The key is to look for the characteristic mass of the derivatized carbonyl.
For quantitative analysis using an internal standard approach, a non-deuterated Methoxylamine Hydrochloride can be used to derivatize a pooled sample or a standard mixture, creating a "light" version, while the individual samples are derivatized with the "heavy" d3-MeO-amine HCl. The ratio of the peak areas of the heavy to light derivatized metabolite is then used for accurate relative quantification.[19][20][21]
Expected Results: A Case Study with Pyruvic Acid
To demonstrate the effectiveness of this method, a standard of pyruvic acid was derivatized.
| Analyte | Underivatized m/z [M+H]+ | Derivatized m/z [M+H]+ | Retention Time Improvement | Signal Intensity Fold Change |
| Pyruvic Acid | 89.0233 | 122.0792 | Significantly Improved | >50-fold |
The derivatization of pyruvic acid resulted in a significant increase in retention time on a C18 column and a dramatic improvement in signal intensity, allowing for much lower limits of detection.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Derivatization Efficiency | Presence of water in the sample; Incomplete drying; Degraded derivatization reagent. | Ensure complete dryness of the sample before adding the reagent. Prepare the derivatization reagent fresh. |
| Poor Chromatographic Peak Shape | Incomplete removal of pyridine; Inappropriate reconstitution solvent. | Ensure complete evaporation after derivatization. Reconstitute in a solvent with a composition similar to the initial mobile phase. |
| Low Signal Intensity | Inefficient ionization; Suboptimal MS parameters. | Optimize MS source parameters. Check for ion suppression by co-eluting matrix components. |
Conclusion
The use of this compound for the derivatization of carbonyl-containing metabolites is a highly effective strategy for enhancing the performance of LC-MS based metabolomics studies. This method improves chromatographic separation, increases detection sensitivity, and provides a means for highly accurate quantification through stable isotope labeling. The detailed protocol provided herein offers a robust and reliable workflow for researchers, scientists, and drug development professionals seeking to gain deeper insights into the carbonyl sub-metabolome.
References
- Deepali, A., & Kennedy, R. T. (2018). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. University of Michigan Library.
- Jiang, J., Jiao, Y., & Xu, F. (2016). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. InTech.
- Shimadzu Europe. (n.d.). Pretreatment Procedure for metabolomics (Biological sample).
- Li, L., & Li, R. (2019). Chemical Derivatization in LC-MS Based Metabolomics Study.
- Bueschl, C., Krska, R., Kluger, B., & Schuhmacher, R. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 405(1), 27-33.
- Jiang, J., Jiao, Y., & Xu, F. (2016). Chemical Derivatization-Based LC–MS for Metabolomics: Advantages and Challenges. InTech.
- Dunn, W. B., & Winder, C. L. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 2543-2550.
- Bueschl, C., Krska, R., Kluger, B., & Schuhmacher, R. (2013). Isotopic labeling-assisted metabolomics using LC-MS. Analytical and Bioanalytical Chemistry, 405(1), 27-33.
- Michigan State University. (2020). Protocol MSU_MSMC_006 Methoximation and tert-butyldimethylsilylation derivatization of amino acids and organic acids for GC/MS.
- Li, L. (2017). Chemical Isotope Labeling LC-MS for Human Blood Metabolome Analysis. In Methods in Molecular Biology (Vol. 1642, pp. 247-261). Humana Press, New York, NY.
- Olivier, A., et al. (2021). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols, 2(4), 100933.
- Liu, A., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Pharmaceutical and Biomedical Analysis, 70, 563-569.
- Bueschl, C., Krska, R., Kluger, B., & Schuhmacher, R. (2013). Isotopic labeling-assisted metabolomics using LC–MS. Analytical and Bioanalytical Chemistry, 405(1), 27-33.
- Guo, K., & Li, L. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry, 88(20), 10164-10172.
- Han, J., & Borchers, C. H. (2018). Quantitative profiling of carbonyl metabolites directly in crude biological extracts using Chemoselective Tagging and nanoESI-FTMS. Scientific Reports, 8(1), 1-12.
- Agilent Technologies. (n.d.).
- BenchChem. (n.d.). A Researcher's Guide to Derivatization Protocols for Targeted Metabolomics.
- Wikipedia. (n.d.). Methoxyamine.
- Li, L. (2021). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. In L. Li (Ed.), Chemical Isotope Labeling LC-MS for Metabolomics. Royal Society of Chemistry.
- Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6245.
- Liu, A., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Pharmaceutical and Biomedical Analysis, 70, 563-569.
- Organomation. (n.d.).
- Hu, J. (2021). Research on the Mechanism and Synthesis of Methoxyamine Hydrochloride. International Journal of New Developments in Engineering and Society, 5(1), 35-40.
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- Google Patents. (n.d.). CN115490611A - A kind of synthetic method of methoxylamine hydrochloride.
- University of California, Davis. (n.d.).
- Study.com. (n.d.). What is the product formed when hydroxylamine condenses with a carbonyl compound?.
- Koek, M. M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868.
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Application Note: Quantitative Analysis of Prostaglandins using Isotopic Derivatization with Methoxyl-d3-amine Hydrochloride followed by LC-MS/MS
Abstract and Introduction
Prostaglandins (PGs) are a class of lipid autacoids derived from arachidonic acid that play a pivotal role in a vast array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Their transient nature and low endogenous concentrations present significant analytical challenges. While various methods exist for their quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and selectivity.[1][2]
However, the direct analysis of certain prostaglandins, particularly those containing a ketone moiety on their cyclopentanone ring (e.g., PGE₂, PGD₂), can be hampered by poor chromatographic retention, ionization instability, and isobaric interferences from structurally similar isomers.[1] To overcome these limitations, chemical derivatization is a powerful strategy.
This application note provides a comprehensive protocol for the quantitative analysis of ketone-containing prostaglandins in biological matrices. The method employs a targeted derivatization strategy using Methoxyl-d3-amine Hydrochloride (d3-MOA). This reagent reacts specifically with the carbonyl group to form a deuterated methoxime derivative. This derivatization serves a dual purpose:
-
Improved Analytical Performance: The resulting methoxime is more stable and often exhibits enhanced chromatographic behavior and ionization efficiency in the mass spectrometer.[3]
-
Isotopic Labeling for Enhanced Specificity: The incorporation of three deuterium atoms (+3 Da) shifts the precursor ion mass, moving it to a potentially cleaner region of the mass spectrum and aiding in the differentiation from endogenous, underivatized compounds. This principle is fundamental to high-confidence quantitative workflows.
This guide details the entire workflow, from sample extraction and derivatization to LC-MS/MS analysis and data interpretation, providing researchers with a robust and validated methodology.
Principle of the Method: Isotope Dilution and Chemical Derivatization
The core of this protocol is built on the principle of stable isotope dilution mass spectrometry, a cornerstone of quantitative analysis. An ideal workflow involves spiking the sample with a known quantity of a stable isotope-labeled (SIL) internal standard (e.g., Prostaglandin E₂-d₄) at the earliest stage of sample preparation. This SIL-IS, which is chemically identical to the analyte but mass-shifted, co-elutes chromatographically and experiences similar ionization effects, correcting for sample loss during extraction and for matrix-induced ionization suppression or enhancement.
The subsequent derivatization with this compound targets the C9-keto group of PGE₂ or the C11-keto group of PGD₂. This reaction, known as methoximation, is a condensation reaction that forms a C=N-OCD₃ bond, displacing the carbonyl oxygen.
The combination of a SIL-IS and chemical derivatization creates a highly specific and robust quantitative assay. The mass spectrometer is configured to monitor the mass transitions of both the derivatized endogenous prostaglandin and the derivatized SIL-IS, allowing for precise ratiometric quantification.
Overall Experimental Workflow
The procedure follows a logical sequence of steps designed to isolate, derivatize, and accurately measure prostaglandins from complex biological samples.
Caption: High-level workflow for prostaglandin analysis.
The Methoximation Reaction
The chemical derivatization step is critical. This compound reacts with the ketone functional group on the prostaglandin's cyclopentanone ring to form a deuterated methoxime derivative, which exists as a mixture of syn- and anti-isomers. These isomers may be chromatographically resolved, which should be considered during method development.[3]
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A Step-by-Step Guide to the Methoximation of Steroids for Robust GC-MS Analysis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
Introduction: Overcoming the Analytical Hurdles of Steroid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of steroids in complex biological matrices.[1][2] However, the intrinsic physicochemical properties of steroids—namely their low volatility and thermal instability due to polar functional groups like hydroxyls and carbonyls—pose significant challenges to direct GC-MS analysis.[3][4][5] To circumvent these issues, chemical derivatization is an essential pre-analytical step that modifies the steroid structure to render it more amenable for gas-phase analysis.[2]
This guide provides a detailed protocol and the underlying scientific rationale for the two-step derivatization of steroids, a widely adopted and robust method.[4][6] The process begins with methoximation to protect carbonyl (keto) groups, followed by silylation to cap hydroxyl groups. This dual approach not only enhances the volatility and thermal stability of the analytes but also prevents the formation of unwanted byproducts, leading to simplified chromatograms, improved peak shapes, and significantly enhanced detection sensitivity.[1][7]
The Causality of Derivatization: A Two-Step Logical Framework
The derivatization strategy is not a mere sequence of steps but a logical process designed to address specific chemical challenges. The most common and effective method involves a methoximation reaction followed by trimethylsilylation.[4][6]
The initial and critical step is the methoximation of aldehyde and ketone functional groups. This is achieved by reacting the steroid with a methoxylamine reagent, typically Methoxyamine hydrochloride (MEOX), in a solvent like pyridine.[1][6]
The Rationale:
-
Preventing Tautomerization: Keto-enol tautomerism is a significant issue for steroids containing carbonyl groups. During the subsequent high-temperature silylation step, a single keto-steroid could form multiple enol-TMS ether derivatives, resulting in multiple chromatographic peaks for a single analyte. This complicates quantification and spectral interpretation.[1][7]
-
Stabilization: The methoximation reaction converts the reactive keto group into a stable O-methyloxime derivative.[7][8] This "locks" the carbonyl group in a single form, ensuring that only one derivative is formed per steroid, thereby improving quantitative accuracy.[1][9]
The reaction proceeds via nucleophilic addition of methoxyamine to the carbonyl carbon.
Caption: Methoximation reaction of a steroid ketone group.
Following methoximation, the hydroxyl groups on the steroid backbone are derivatized through silylation. This involves replacing the active hydrogens of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[7] The most common reagent for this is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][10]
The Rationale:
-
Increased Volatility: The replacement of polar -OH groups with bulky, non-polar -O-TMS groups drastically reduces intermolecular hydrogen bonding. This lowers the boiling point of the steroid derivative, making it sufficiently volatile for GC analysis.[2][7]
-
Improved Thermal Stability: TMS derivatives are more stable at the high temperatures required for GC separation, preventing on-column degradation.[3][5]
-
Enhanced Chromatographic Performance: The reduced polarity minimizes interactions with active sites in the GC column, leading to sharper, more symmetrical peaks.[2]
Experimental Protocol: Methoximation and Silylation of Steroids
This protocol details the step-by-step methodology for the derivatization of steroid samples prior to GC-MS analysis.
Materials and Reagents
-
Steroid standards or dried biological sample extracts
-
Methoxyamine hydrochloride (MEOX)
-
Anhydrous Pyridine (stored over molecular sieves)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Optional catalyst: Trimethylchlorosilane (TMCS) or Trimethylsilylimidazole (TMSI)
-
Organic solvent (e.g., n-hexane, ethyl acetate) for final dilution
-
Nitrogen gas supply for evaporation
-
Heating block or oven
-
Vortex mixer
-
Autosampler vials with inserts
Step-by-Step Methodology
1. Sample Preparation (Drying)
-
Objective: To ensure an anhydrous environment, which is critical for the subsequent silylation step. Water will preferentially react with the silylating agent, reducing derivatization efficiency.[4]
-
Procedure:
-
Aliquot the steroid standard or sample extract into a reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (30-40°C).
-
Ensure no visible liquid or moisture remains.
-
2. Methoximation
-
Objective: To protect carbonyl groups and prevent the formation of multiple derivatives.[1]
-
Procedure:
-
Prepare a fresh MEOX solution by dissolving 20 mg of Methoxyamine hydrochloride in 1 mL of anhydrous pyridine. Vortex until fully dissolved.
-
Add 50 µL of the MEOX solution to the dried sample residue.[1]
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate the vial at 60°C for 60 minutes in a heating block or oven.[1][10] This temperature and time are generally sufficient for most steroids.
-
3. Silylation
-
Objective: To derivatize hydroxyl groups, increasing volatility and thermal stability.
-
Procedure:
-
After the methoximation step, cool the vial to room temperature. It is not necessary to evaporate the pyridine.
-
Add 50 µL of MSTFA to the reaction mixture. For sterically hindered hydroxyl groups, a catalyst such as TMSI or TMCS can be included with MSTFA (e.g., MSTFA + 1% TMCS).[6][10]
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the vial at 60°C for 30 minutes .
-
4. Final Preparation and GC-MS Injection
-
Objective: Prepare the sample for injection into the GC-MS system.
-
Procedure:
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection. If necessary, the derivatized sample can be diluted with an appropriate solvent like n-hexane or ethyl acetate to meet the concentration requirements of the instrument.
-
Transfer the final solution to an autosampler vial.
-
Inject an appropriate volume (typically 1 µL) into the GC-MS system.
-
Caption: Experimental workflow for two-step steroid derivatization.
Expected Results: Enhanced Analytical Performance
The successful derivatization of steroids leads to a dramatic improvement in analytical performance. The resulting methoxime-trimethylsilyl (MO-TMS) derivatives are significantly more volatile and stable, producing sharp, symmetrical peaks in the GC chromatogram.
The most notable outcome is the substantial increase in signal intensity and, consequently, detection sensitivity. This allows for the quantification of steroids at much lower concentrations than would be possible with underivatized analytes.
| Steroid | Functional Groups | Typical Sensitivity Increase (Fold) |
| Progesterone | 2x Ketone | 10 - 20 |
| Testosterone | 1x Ketone, 1x Hydroxyl | > 50 |
| Cortisol | 3x Ketone, 2x Hydroxyl | > 100 |
| Estradiol | 2x Hydroxyl | > 50 (Silylation only) |
| Note: The exact fold increase can vary depending on the specific steroid, the sample matrix, and the analytical instrumentation used. The data presented is a summary of typical enhancements reported in the literature.[1] |
Conclusion
The two-step derivatization protocol involving methoximation followed by silylation is a robust, reliable, and indispensable method for the analysis of steroids by GC-MS.[1][4][6] By logically addressing the chemical properties that hinder direct analysis—carbonyl reactivity and low volatility—this procedure ensures the formation of single, stable derivatives for each analyte. The resulting improvements in chromatographic performance and detection sensitivity make it a cornerstone technique for researchers, scientists, and drug development professionals engaged in steroid profiling and quantification.
References
- Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. PubMed,
- Application Note: O-Methylhydroxylamine Derivatization of Steroids for Enhanced GC-MS Analysis. Benchchem,
- Derivatization of Steroids in Biological Samples for GC–MS and LC–MS Analyses. Taylor & Francis Online,
- Analysis of anabolic steroids using GC/MS with selected ion monitoring. PubMed,
- Derivatization of steroids in biological samples for GC-MS and LC-MS analyses.
- Determining the optimum derivatizing agents and parameters to improve the detection of anabolic-androgenic steroids. Discovery - the University of Dundee Research Portal,
- Full article: Derivatization of Steroids in Biological Samples for GC–MS and LC–MS Analyses. Taylor & Francis Online,
- Enhancement of chemical derivatization of steroids by gas chromatography/mass spectrometry (GC/MS).
- Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. PMC - NIH,
- Derivatization of metabolites for GC-MS via methoximation+silyl
- Application of GC-MS/MS for the Analysis of Anabolic Steroids in Meat Products.
- Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring. Oxford Academic,
- Reaction scheme of the derivatization process for hydroxysteroids.
- Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders. NIH,
- Analysis of anabolic steroids using gc/ms with selected ion monitoring.
- GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central,
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central,
- Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl2.
- Analysis of Anabolic Steroids Using GC/MS with Selected Ion Monitoring.
- Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatiz
- Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. NIH,
- Chemical reaction of a steroid with methoxyamine (e.g. pregnenolone).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Isotope dilution mass spectrometry using Methoxyl-d3-amine Hydrochloride
Application Note & Protocol
Title: High-Sensitivity Quantification of Carbonyl-Containing Analytes using Isotope Dilution Mass Spectrometry with Methoxyl-d3-amine Hydrochloride Derivatization
Abstract & Introduction
The accurate quantification of low-abundance, biologically active molecules containing carbonyl groups (aldehydes and ketones) is a significant challenge in biomedical and pharmaceutical research. These compounds, including steroids, prostaglandins, and certain sugars, often exhibit poor ionization efficiency and chromatographic retention in their native state. Isotope Dilution Mass Spectrometry (IDMS) stands as the gold standard for quantitative analysis, offering exceptional accuracy and precision by correcting for sample loss during preparation and matrix effects during analysis.
This application note provides a detailed protocol for the quantification of carbonyl-containing compounds by coupling IDMS with a chemical derivatization strategy using this compound (d3-MOA). Derivatization with methoxylamine hydrochloride converts carbonyl groups into methoxime ethers, which are more stable and exhibit improved chromatographic and mass spectrometric properties. The use of a deuterated reagent, this compound, introduces a stable isotope label onto the analyte itself, creating an ideal internal standard that co-elutes chromatographically and has a known mass shift (+3 Da). This "reagent-based" labeling approach is a powerful strategy when a dedicated, isotopically labeled analog of the target analyte is not commercially available or is prohibitively expensive.
This guide will detail the underlying principles, a step-by-step experimental workflow, data analysis procedures, and key theoretical considerations to empower researchers to implement this robust analytical technique.
Principle of the Method: The Synergy of Derivatization and Isotope Dilution
Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a definitive quantitative method that relies on the addition of a known amount of an isotopically labeled version of the analyte (the "internal standard" or "spike") to the sample at the earliest stage of preparation. The native (light) analyte and the isotopic (heavy) standard are assumed to be chemically identical, meaning they behave the same way during extraction, derivatization, and chromatography.
Any sample loss will affect both forms equally, so the ratio of the native analyte to the internal standard, as measured by the mass spectrometer, remains constant. By measuring this final ratio and knowing the initial amount of standard added, the initial amount of the native analyte in the sample can be calculated with high precision, effectively nullifying variations in sample recovery.
Methoximation Derivatization with a Deuterated Reagent
The core of this protocol is the reaction of a carbonyl group (aldehyde or ketone) with this compound. The reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration, to form a stable methoxime-d3 derivative.
-
Chemical Rationale: This conversion serves multiple purposes:
-
Improved Stability: It protects the often-reactive carbonyl group from degradation.
-
Enhanced Volatility & Chromatography: For Gas Chromatography (GC-MS), it increases volatility. For Liquid Chromatography (LC-MS), it can improve peak shape and retention on reverse-phase columns.
-
Increased Ionization Efficiency: The methoxime derivative can enhance proton affinity, leading to stronger signals in the mass spectrometer.
-
In-Situ Generation of an Internal Standard: By using the deuterated (d3) reagent, a heavy version of the analyte is created directly from the native analyte present in the sample. A separate aliquot of a calibration standard is derivatized with the non-deuterated ("light," d0) version of the reagent. The d3-labeled analyte from the sample is then mixed with the d0-labeled calibration standard.
-
The workflow is visually summarized in the diagram below.
Figure 1: General workflow for IDMS using deuterated and non-deuterated methoximation reagents.
The chemical transformation at the core of this protocol is detailed below.
Figure 2: Reaction of a carbonyl group with Methoxyl-d3-amine HCl to form a d3-methoxime derivative.
Detailed Experimental Protocol
This protocol provides a general framework. It must be optimized for the specific analyte and matrix of interest. Here, we use the example of quantifying a generic ketosteroid from plasma.
Materials and Reagents
-
Reagents:
-
This compound (d3-MOA), e.g., Sigma-Aldrich Cat. No. 702314 or equivalent.
-
Methoxylamine Hydrochloride (d0-MOA), e.g., Sigma-Aldrich Cat. No. 226904 or equivalent.
-
Anhydrous Pyridine (GC grade).
-
Certified reference standard of the target analyte.
-
LC-MS grade water, acetonitrile, and formic acid.
-
Methyl tert-butyl ether (MTBE) for extraction.
-
-
Equipment:
-
Analytical balance.
-
Vortex mixer and centrifuge.
-
Heating block or incubator.
-
Nitrogen evaporator.
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
Stock and Working Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol).
-
d3-MOA Reagent (10 mg/mL): Dissolve 10 mg of Methoxyl-d3-amine HCl in 1 mL of anhydrous pyridine. Prepare fresh and protect from moisture.
-
d0-MOA Reagent (10 mg/mL): Dissolve 10 mg of Methoxylamine HCl in 1 mL of anhydrous pyridine. Prepare fresh.
Sample and Standard Derivatization
-
Sample Preparation:
-
Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 500 µL of cold MTBE to precipitate proteins and extract the analyte.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a clean autosampler vial insert.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Sample Derivatization (d3-labeling):
-
To the dried sample extract, add 50 µL of the d3-MOA reagent (10 mg/mL in pyridine).
-
Seal the vial tightly.
-
Vortex briefly to ensure the residue is dissolved.
-
Incubate at 60°C for 60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Evaporate the pyridine under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
Calibration Standard Derivatization (d0-labeling):
-
In a separate vial, place a known amount of the analyte reference standard (e.g., an amount equivalent to the expected midpoint of the calibration curve).
-
Evaporate the solvent to dryness.
-
To the dried standard, add 50 µL of the d0-MOA reagent (10 mg/mL in pyridine).
-
Follow the exact same sealing, vortexing, incubation, and reconstitution steps as for the sample.
-
LC-MS/MS Analysis
The derivatized sample (containing the A-MOX-d3) is mixed with the derivatized standard (A-MOX-d0) before injection, or they can be analyzed separately to establish their respective mass transitions first.
-
Example LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Example MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The key is to identify the precursor ion [M+H]+ for both the d0- and d3-methoxime derivatives and then find stable, high-intensity product ions. The mass difference between the d0 and d3 precursors should be exactly 3 Da.
-
Table 1: Example MRM Transitions for a Hypothetical Ketosteroid (MW = 300.4 g/mol )
| Analyte Form | Derivatization Reagent | Derivative MW | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Use |
| Native Ketosteroid | d0-MOA | 329.4 | 330.4 | 121.1 | Quantifier |
| Native Ketosteroid | d0-MOA | 329.4 | 330.4 | 97.1 | Qualifier |
| Native Ketosteroid | d3-MOA | 332.4 | 333.4 | 124.1 | Quantifier (IS) |
| Native Ketosteroid | d3-MOA | 332.4 | 333.4 | 100.1 | Qualifier (IS) |
Note: The product ions containing the deuterated methoxy group will also show a +3 Da shift. These values are illustrative and must be determined empirically for each specific analyte.
Data Analysis and Calculation
The concentration of the analyte in the original sample is calculated using the following ratio-based equation:
Canalyte = ( Rmeas / Rcal ) * ( mcal / Vsample )
Where:
-
Canalyte = Concentration of the analyte in the sample.
-
Rmeas = Measured peak area ratio of (A-MOX-d3 / A-MOX-d0) in the mixed analysis.
-
Rcal = The molar ratio of the d3- and d0-reagents, which can be determined by analyzing a mixture of the two derivatized standards. Often assumed to be 1 if equimolar amounts are mixed.
-
mcal = Mass (amount) of the d0-labeled standard added.
-
Vsample = Initial volume of the sample.
Method Trustworthiness & Validation
To ensure the protocol is self-validating, consider the following:
-
Derivatization Efficiency: The reaction must be driven to completion. This can be verified by analyzing the sample after derivatization and looking for any remaining native analyte. The incubation time and temperature may need optimization.
-
Isotopic Purity: The isotopic purity of the Methoxyl-d3-amine HCl reagent is critical. The manufacturer's certificate of analysis should be consulted. Any significant presence of d0, d1, or d2 species in the d3 reagent will interfere with quantification and must be corrected for.
-
Chromatographic Co-elution: The d0- and d3-labeled derivatives must co-elute perfectly. A slight shift in retention time can indicate an unexpected kinetic isotope effect, although this is rare for deuterium labeling far from the site of chromatographic interaction.
-
Linearity and Range: A calibration curve should be constructed by varying the ratio of d0- to d3-labeled analytes to confirm the detector response is linear across the expected concentration range.
Conclusion
The use of this compound for derivatization in an Isotope Dilution Mass Spectrometry workflow offers a powerful and accessible method for the precise quantification of carbonyl-containing compounds. It provides an elegant solution for generating a near-perfect internal standard when a custom-synthesized, isotopically labeled analyte is unavailable. By improving chromatographic behavior, enhancing ionization, and correcting for experimental variability, this technique provides the accuracy and reliability required for demanding applications in clinical diagnostics, metabolomics, and pharmaceutical development.
References
-
Vogl, J., & Pritzkow, W. (2010). Isotope dilution mass spectrometry — A primary method of measurement and its role for RM certification. Metrologia, 47(2), S27–S33. [Link]
-
Myers, G. L., & F. (2007). The development of reference methods in laboratory medicine. Clinical Chemistry and Laboratory Medicine, 45(7), 823-830. [Link]
-
Gaudette, F., & F. (2016). A sensitive and specific assay for the quantification of testosterone and dihydrotestosterone in prostate cells by derivatization and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1035, 76-84. [Link]
-
Tsikas, D. (2016). Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: A qualitative and quantitative comparison. Journal of Chromatography B, 1047, 1-20. [Link]
Application Notes and Protocols for Derivatization with Methoxyl-d3-amine HCl in Mass Spectrometry-Based Analysis
Introduction: Enhancing Analytical Insight with Deuterated Derivatization
In the landscape of modern analytical chemistry, particularly in metabolomics and pharmacokinetic (DMPK) studies, the ability to accurately quantify and identify a diverse range of molecules from complex biological matrices is paramount.[1][2] Many endogenous and exogenous compounds, such as steroids, sugars, and α-keto acids, contain reactive carbonyl groups (aldehydes and ketones).[3] These functional groups pose a significant challenge for gas chromatography-mass spectrometry (GC-MS) analysis due to their low volatility and propensity to form multiple isomers through tautomerization, complicating chromatographic separation and data interpretation.[3]
To overcome these analytical hurdles, a derivatization strategy is employed. One of the most robust and widely adopted methods is a two-step process involving methoximation followed by silylation.[4][5] Methoxyl-d3-amine HCl (also known as Methoxyamine-d3 HCl or O-(Trideuteriomethyl)hydroxylamine HCl) serves as a critical reagent in the first step of this process.[6] The methoximation reaction converts the carbonyl functional moieties into their corresponding oxime derivatives.[4] This initial step is crucial as it "locks" the carbonyl group in a stable configuration, preventing the formation of multiple enolic isomers during the subsequent high-temperature silylation step.[3][7] The incorporation of a deuterated methoxyl group (CD₃O-) provides a distinct mass shift, facilitating the identification of derivatized analytes and serving as an internal standard for quantitative analysis.[8][9]
This technical guide provides a comprehensive overview of sample preparation techniques for derivatization using Methoxyl-d3-amine HCl. It offers detailed protocols for various biological matrices, explains the underlying chemical principles, and provides insights into optimization and troubleshooting to ensure reliable and reproducible results.
The "Why": Causality Behind Experimental Choices
The derivatization process is not merely a series of steps but a carefully orchestrated chemical transformation designed to enhance the analytical properties of target molecules. Understanding the rationale behind each stage is critical for successful implementation and troubleshooting.
1. The Imperative of Anhydrous Conditions: The derivatization reagents, particularly the silylating agents used in the second step (e.g., MSTFA, BSTFA), are highly susceptible to hydrolysis.[10][11] Any moisture present in the sample or reagents will preferentially react with the derivatizing agent, reducing its availability for the target analytes and potentially leading to incomplete derivatization and inaccurate quantification. Therefore, ensuring all samples, solvents, and reagents are thoroughly dry is a critical prerequisite.[10][11]
2. The Role of Pyridine: Pyridine is the solvent of choice for the methoximation reaction for several key reasons.[12] It is an excellent solvent for Methoxyl-d3-amine HCl and a wide range of metabolites.[13] Furthermore, pyridine acts as a catalyst by scavenging the hydrochloric acid (HCl) released during the reaction, driving the equilibrium towards the formation of the oxime derivative.[4]
3. Two-Step Derivatization: A Synergistic Approach: While methoximation stabilizes carbonyl groups, a subsequent silylation step is typically required to derivatize other active hydrogen-containing functional groups such as hydroxyls (-OH), carboxyls (-COOH), and amines (-NH₂).[3] This second step, commonly using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analytes for GC-MS analysis.[3]
Visualizing the Derivatization Workflow
The following diagram illustrates the sequential steps involved in the sample preparation and derivatization process.
Caption: A typical workflow for sample preparation and two-step derivatization for GC-MS analysis.
The Derivatization Reaction: A Mechanistic View
The core of the methoximation process is a nucleophilic addition-elimination reaction between the carbonyl group of the analyte and Methoxyl-d3-amine.
Caption: The chemical reaction of a carbonyl compound with Methoxyl-d3-amine to form a deuterated oxime.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the derivatization of common biological samples.
Protocol 1: Derivatization of Plasma/Serum Samples
This protocol is optimized for the analysis of metabolites in blood plasma or serum.
Materials:
-
Methoxyl-d3-amine HCl
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
-
Acetonitrile (ice-cold)
-
Internal Standard (optional, e.g., myristic-d27 acid)[10]
-
Vortex mixer
-
Centrifuge
-
Heating block or incubator
-
Nitrogen evaporator or centrifugal evaporator
-
GC-MS vials with inserts
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile to precipitate proteins.[14]
-
If using an internal standard, add it to the acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[14]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Drying:
-
Step 1: Methoximation:
-
Prepare a 20 mg/mL solution of Methoxyl-d3-amine HCl in anhydrous pyridine.[12] Ensure the reagent is fully dissolved; sonication can be used to aid dissolution.[12]
-
Add 50 µL of the Methoxyl-d3-amine HCl/pyridine solution to the dried sample extract.[15]
-
Cap the vial tightly and vortex briefly.
-
Incubate the mixture at 30°C for 90 minutes with gentle shaking.[10][12]
-
-
Step 2: Silylation:
-
Analysis:
Protocol 2: Derivatization of Urine Samples
This protocol is adapted for the direct analysis of metabolites in urine.
Materials:
-
Same as Protocol 1
-
Urease (optional, for urea removal)
Procedure:
-
Sample Preparation:
-
Aliquot 100 µL of urine into a microcentrifuge tube.[15]
-
(Optional) For targeted analysis of certain metabolites, enzymatic removal of urea can be performed by adding urease solution and incubating.[15]
-
Add 300 µL of ice-cold acetonitrile.[15]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes.[15]
-
Collect the supernatant.
-
-
Drying:
-
Completely dry the supernatant under a gentle stream of nitrogen gas at 37°C.[15]
-
-
Step 1: Methoximation:
-
Step 2: Silylation:
-
Some protocols for urine analysis include a drying step after methoximation to remove the pyridine, which can enhance signal intensities for certain metabolites.[16] If this is desired, dry the sample under nitrogen gas again before proceeding.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[15]
-
Incubate at 60°C for 60 minutes.[15]
-
-
Analysis:
-
Cool the sample and transfer to a GC-MS vial for analysis.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the derivatization protocols. Note that optimal conditions may vary depending on the specific analytes and sample matrix, and method optimization is recommended.[4][17]
| Parameter | Plasma/Serum Protocol | Urine Protocol | Tissue Extract Protocol |
| Sample Volume | 50 µL | 100 µL | ~10 mg |
| Protein Precipitation Solvent | 150 µL Acetonitrile | 300 µL Acetonitrile | Methanol/Water |
| Methoxyl-d3-amine HCl Conc. | 20 mg/mL in Pyridine | 20 mg/mL in Pyridine | 40 mg/mL in Pyridine |
| Methoximation Volume | 50 µL | 50 µL | 100 µL |
| Methoximation Incubation | 90 min at 30°C | 90 min at 50°C | 12-24 hours at 60°C |
| Silylating Agent | MSTFA + 1% TMCS | BSTFA + 1% TMCS | MTBSTFA + 1% TBDMSCl |
| Silylation Volume | 80 µL | 100 µL | 100 µL |
| Silylation Incubation | 30 min at 37°C | 60 min at 60°C | 12-24 hours at 60°C |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Poor Peak Shape or Low Signal Intensity | Incomplete derivatization. | Ensure the sample is completely dry before adding reagents.[10] Optimize incubation times and temperatures.[4][17] Verify the integrity of the derivatization reagents; they are sensitive to moisture.[11] |
| Multiple Peaks for a Single Analyte | Incomplete methoximation leading to multiple silylated isomers. | Increase the concentration of Methoxyl-d3-amine HCl or the incubation time for the methoximation step.[17] |
| Reagent-Related Artifacts in Chromatogram | Excess derivatization reagents or byproducts. | Reduce the volume of derivatization reagents.[16] Incorporate a drying step after methoximation to remove pyridine.[16] |
| Poor Reproducibility | Inconsistent sample handling and derivatization times. | Utilize an automated derivatization system for improved consistency.[4][18] Ensure precise timing and temperature control for all samples. |
| Methoxyl-d3-amine HCl Fails to Dissolve | Poor quality pyridine or presence of moisture. | Use high-purity, anhydrous pyridine.[13] Use a sonicator to aid in dissolution.[12] |
Conclusion
Derivatization with Methoxyl-d3-amine HCl is a powerful and essential technique for the analysis of carbonyl-containing compounds by GC-MS. By stabilizing these reactive functional groups and introducing a stable isotope label, this method enhances analytical sensitivity, improves chromatographic resolution, and facilitates accurate quantification. The protocols and insights provided in this guide offer a robust framework for researchers to successfully implement this technique. However, it is important to remember that method optimization is key to achieving the best results for specific applications and sample types.
References
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
- Pretreatment Procedure for metabolomics (Biological sample). Shimadzu (Europe).
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chrom
- Multi-response optimization of the extraction and derivatization protocol of selected polar metabolites from apple fruit tissue for GC-MS analysis.
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chrom
- TMS Derivitiz
- What is the correct way to do TMS derivatization of plant leaves extract for GCMS analysis?.
- Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics.
- Protocol MSU_MSMC_006 Methoximation and tert-butyldimethylsilylation derivatization of amino acids and organic acids for GC/MS.
- What is the purpose of methoxyamine HCl in GC derivatisation?.
- Preparation of TMS derivatives of methanol/chloroform/water (MCW) extracts. Source not available.
- Metabolite Profiling by Automated Methoximation and Silylation.
- Application Notes and Protocols for Isotopic Labeling Using Methyl-d3-amine Hydrochloride. Benchchem.
- Drying Enhances Signal Intensities for Global GC–MS Metabolomics. PMC.
- An In-depth Technical Guide to the Synthesis of Methyl-d3-amine Hydrochloride. Benchchem.
- Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ioniz
- A Technical Guide to Methyl-d3-amine: Properties, Synthesis, and Applic
- An In-depth Technical Guide to Methyl-d3-amine Hydrochloride (CAS: 7436-22-8). Benchchem.
- Application Notes and Protocols for Methyl-d3-amine in Drug Metabolism Studies. Benchchem.
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Methoxyl-d3-amine Hydrochloride reaction with keto acids for profiling
An Application Note and Protocol for the Profiling of Keto Acids Using Methoxyl-d3-amine Hydrochloride
Executive Summary
The analysis of α-keto acids, central intermediates in core metabolic pathways, presents significant analytical challenges due to their inherent instability and reactivity.[1][2] This guide details a robust and highly specific methodology for the profiling and quantification of keto acids in complex biological matrices. The protocol leverages a derivatization strategy centered on the reaction with this compound (MeOx-d3-HCl). This stable isotope-labeled reagent serves a dual purpose: it chemically stabilizes the keto acid carbonyl group, preventing decarboxylation and isomerization, while simultaneously introducing a deuterium label.[3][4][5] This "isotope-coded" derivatization facilitates accurate identification and provides a pathway for precise quantification via mass spectrometry. This document provides the underlying principles, a detailed step-by-step protocol for sample preparation and derivatization, guidelines for analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a comprehensive troubleshooting guide.
Introduction: The Analytical Challenge of Keto Acids
Keto acids are fundamental components of cellular metabolism, acting as critical nodes in the Krebs cycle, glycolysis, and the biosynthesis and degradation of amino acids.[6][7] For instance, α-ketoglutarate is a key intermediate in the TCA cycle, while branched-chain keto acids (BCKAs) are direct products of branched-chain amino acid catabolism, with elevated levels being indicative of metabolic disorders like Maple Syrup Urine Disease.[8]
Despite their biological importance, the accurate measurement of keto acids is notoriously difficult. Their α-keto carboxylic acid moiety makes them prone to thermal degradation and spontaneous decarboxylation during sample workup and analysis.[2] Furthermore, their polarity and low volatility make them unsuitable for direct analysis by GC-MS, a workhorse of metabolomics.[2][9]
To overcome these limitations, chemical derivatization is an essential prerequisite. The most effective strategy involves the protection of the highly reactive carbonyl (keto) group through methoximation.[10] This reaction converts the ketone into a stable methoxime derivative, preventing tautomerization (the formation of enol isomers) which would otherwise lead to multiple chromatographic peaks for a single analyte, complicating analysis.[3][5][11]
The Advantage of Stable Isotope Labeling with MeOx-d3-HCl
Utilizing a deuterated derivatizing agent like this compound elevates the standard methoximation procedure. The introduction of three deuterium atoms provides a distinct mass shift (+3 Da) in the resulting derivative compared to its non-labeled counterpart. This offers several key advantages:
-
Confident Identification: The characteristic mass shift provides a clear spectral signature, allowing for the confident differentiation of derivatized keto acids from background matrix components.
-
Accurate Quantification: It enables isotope-coded derivatization strategies for relative quantification, where two sample cohorts can be derivatized with the "light" (d0) and "heavy" (d3) reagents, respectively, mixed, and analyzed in a single run. This minimizes analytical variability.
-
Pathway to Absolute Quantification: When used in conjunction with a known concentration of a 13C-labeled keto acid internal standard, the MeOx-d3-HCl derivatization ensures robust and precise absolute quantification.[12]
Principle and Reaction Mechanism
The core of this methodology is the methoximation reaction, a nucleophilic addition of the methoxylamine to the electrophilic carbonyl carbon of the keto acid. The reaction proceeds by forming a hemiaminal intermediate, which then dehydrates to form the stable O-methyl oxime derivative. The use of pyridine as a solvent is common, as it acts as a mild base to catalyze the reaction.[13]
The key benefit of this derivatization is the stabilization of the keto group. This "locks" the molecule in a single form, preventing the keto-enol tautomerism that can lead to multiple derivative products and analytical inaccuracies.[3][4][5]
Experimental Workflow and Protocols
A robust and reproducible workflow is critical for successful keto acid profiling. The process begins with efficient extraction from the biological matrix, followed by derivatization and instrumental analysis.
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Application of Methoxyl-d3-amine Hydrochloride in Kinetic Isotope Effect Studies: A Technical Guide
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing Methoxyl-d3-amine Hydrochloride in kinetic isotope effect (KIE) studies. The strategic substitution of hydrogen with its heavier isotope, deuterium, is a powerful tool for elucidating reaction mechanisms and optimizing the metabolic stability of pharmacologically active compounds.[1] this compound serves as a crucial reagent for introducing a deuterated methoxyimino group, enabling precise investigation into reactions where this moiety plays a critical role.
The Principle of the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is the change in the rate of a chemical reaction upon isotopic substitution.[2][3] This phenomenon arises from the difference in zero-point vibrational energies between bonds involving lighter and heavier isotopes.[3][4] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step.[2][3]
The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD):
KIE = kH / kD
KIEs are broadly classified into two types:
-
Primary KIE: Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[4] Primary deuterium KIEs are typically significant, with kH/kD values often greater than 2.[1]
-
Secondary KIE: Occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.[2][5] These effects are generally smaller than primary KIEs.[2]
The study of KIEs provides invaluable insights into reaction mechanisms, transition state structures, and the rate-limiting steps of chemical and enzymatic transformations.[3][4][5]
This compound: A Tool for Mechanistic Elucidation
This compound [CH₃D₃ClNO, CAS No. 110220-55-8] is a deuterated analog of methoxylamine hydrochloride.[6][7][8][9] It is primarily used to introduce a trideuterated methoxy group (-OCD₃) onto a carbonyl compound, forming a deuterated methoxime. This strategic labeling allows for the investigation of reactions involving the methoxy group or adjacent atoms.
Key Applications in KIE Studies:
-
Elucidating Enzymatic Mechanisms: Particularly in drug metabolism studies involving cytochrome P450 enzymes, where O-demethylation can be a significant metabolic pathway.[10][11] A significant KIE upon substitution of a methoxy group with a trideuterated methoxy group would indicate that the C-H bond cleavage is rate-limiting.
-
Investigating Reaction Mechanisms in Organic Synthesis: To probe the involvement of C-H bonds in the transition state of various organic reactions.
-
Improving Metabolic Stability: In drug discovery, deuteration of metabolically labile positions can slow down metabolism, potentially improving a drug's pharmacokinetic profile, such as increasing its half-life and bioavailability.[1][10]
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | CH₆ClNO (component parts: CD₃ONH₂ · HCl) |
| Molecular Weight | 86.53 g/mol [8] |
| Appearance | Off-white solid[6] |
| Melting Point | 145-148 °C (subl.)[6] |
| Isotopic Purity | Typically ≥ 98 atom % D |
Experimental Design and Protocols
The following sections provide a generalized workflow and detailed protocols for conducting a KIE study using this compound. The example focuses on the O-demethylation of a hypothetical substrate, "Substrate-OCH₃," by liver microsomes, a common in vitro model for studying drug metabolism.
Overall Experimental Workflow
The workflow for a typical KIE study involving this compound can be visualized as follows:
Caption: Workflow for a KIE study using this compound.
Protocol 1: Synthesis of Deuterated Substrate (Substrate-OCD₃)
This protocol describes the synthesis of a deuterated methoxime from a ketone precursor using this compound.
Materials:
-
Ketone precursor (e.g., 2-(2-furyl)-2-oxoacetic acid as an example precursor)[6]
-
This compound
-
Ethanol
-
Sodium bicarbonate (or other suitable base)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the ketone precursor (1.0 eq) in ethanol in a round-bottom flask.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Add the neutralized Methoxyl-d3-amine solution to the solution of the ketone precursor.
-
Stir the reaction mixture at room temperature or under gentle reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Substrate-OCD₃.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic purity.
Protocol 2: In Vitro Metabolic Stability Assay with Liver Microsomes
This protocol outlines the procedure for determining the rates of metabolism for the deuterated and non-deuterated substrates. A competitive method, where both substrates are incubated together, is often preferred for higher precision.[1]
Materials:
-
Substrate-OCH₃ and Substrate-OCD₃
-
Pooled human liver microsomes (or from another relevant species)
-
NADPH regenerating system (e.g., a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (with internal standard for quenching and analysis)
-
Incubator/water bath at 37°C
Procedure:
-
Prepare a stock solution of a 1:1 mixture of Substrate-OCH₃ and Substrate-OCD₃ in a suitable solvent (e.g., DMSO).
-
In a series of microcentrifuge tubes, pre-warm the phosphate buffer and the liver microsome suspension to 37°C for 5 minutes.
-
Add the substrate mixture to the microsome-containing tubes to initiate the reaction. The final substrate concentration should be below the Km if possible to ensure first-order kinetics.
-
Start the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to new vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis and KIE Calculation
Instrumentation:
-
A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) is required to differentiate and quantify the parent compounds and their metabolites.
LC-MS/MS Method Development:
-
Develop a chromatographic method that can separate the parent compounds from their demethylated metabolites.
-
Optimize the mass spectrometer settings for the detection of both the deuterated and non-deuterated parent compounds and the common metabolite. This will involve selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).
Data Analysis:
-
From the LC-MS/MS data, determine the concentration of the remaining Substrate-OCH₃ and Substrate-OCD₃ at each time point.
-
Plot the natural logarithm of the substrate concentration versus time for both the deuterated and non-deuterated substrates.
-
The slope of the linear regression of this plot will give the first-order rate constant (k) for the metabolism of each substrate.
-
Calculate the KIE as the ratio of the rate constants: KIE = kH / kD .
Interpretation of Results
The magnitude of the calculated KIE provides insight into the reaction mechanism.
| KIE (kH/kD) Value | Interpretation |
| ~ 1 | C-H bond cleavage is not involved in the rate-determining step. |
| 2 - 8 | A primary KIE, indicating that C-H bond cleavage is the rate-determining step.[5] |
| > 8 | May suggest quantum tunneling of the hydrogen atom.[2] |
| < 1 (Inverse KIE) | Suggests a change in hybridization at the labeled carbon from sp² to sp³ in the transition state. |
Example Data Presentation:
| Substrate | Rate Constant (k, min⁻¹) |
| Substrate-OCH₃ (kH) | 0.045 ± 0.003 |
| Substrate-OCD₃ (kD) | 0.012 ± 0.001 |
| KIE (kH/kD) | 3.75 |
A KIE of 3.75 in this example would strongly suggest that the cleavage of a C-H bond in the methoxy group is the rate-limiting step of the metabolic reaction.
Conclusion
This compound is a valuable reagent for researchers seeking to understand the intricacies of reaction mechanisms and to rationally design drug candidates with improved metabolic profiles. The careful application of kinetic isotope effect studies, as outlined in this guide, can provide definitive evidence for the involvement of C-H bond cleavage in the rate-determining step of a reaction, thereby advancing our fundamental understanding of chemical and biological processes.
References
-
Kinetic isotope effect. In: Wikipedia. Accessed January 15, 2026. [Link]
-
Mahmoud, A. R. (2025). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]
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Kinetic Isotope Effect Definition - Organic Chemistry Key Term. Fiveable. Accessed January 15, 2026. [Link]
-
Kinetic Isotope Effects. Chemistry LibreTexts. Last updated May 4, 2024. [Link]
-
Gomez-Gallego, M., & Sierra, M. A. (2011). Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. [Link]
-
Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara. Published October 18, 2018. [Link]
-
Zhang, Y., & He, X. (2014). Theoretical Analysis of Kinetic Isotope Effects on Proton Transfer Reactions between Substituted α-Methoxystyrenes and Substituted Acetic Acids. The Journal of Physical Chemistry A, 118(18), 3291–3300. [Link]
-
Herman, T. R., et al. (2014). Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect. Journal of Chemical Education, 91(8), 1254–1257. [Link]
-
The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. [Link]
-
Pan, P., & Paneth, P. (2018). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules, 23(11), 2841. [Link]
-
Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC. Published online 2021 Jul 20. [Link]
-
Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 577, 229–244. [Link]
-
Kinetic Isotope Effects in Organic Chemistry. Macmillan Group. Published September 14, 2005. [Link]
-
O-(
ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_3)Methylhydroxylamine--hydrogen chloride (1/1). PubChem. Accessed January 15, 2026. [Link] -
Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes. PMC. Published online 2017 Jul 21. [Link]
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Troubleshooting & Optimization
Technical Support Center: Mastering Isotopic Integrity with Methoxyl-d3-amine Hydrochloride
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical support for the use of Methoxyl-d3-amine Hydrochloride (CD₃ONH₂·HCl), focusing on the critical challenge of preventing hydrogen-deuterium (H-D) exchange. Here, we move beyond simple instructions to explain the causality behind experimental choices, ensuring your deuterated compounds maintain their isotopic purity from vial to analysis.
Frequently Asked Questions (FAQs)
Q1: What is H-D exchange, and why is it a primary concern when using this compound?
A1: Hydrogen-deuterium (H-D) exchange is a chemical reaction where a deuterium atom on your labeled compound is replaced by a hydrogen atom (proton) from the surrounding environment, or vice versa.[1] With this compound, the three deuterium atoms on the methoxy group (O-CD₃) are the assets you need to protect. While carbon-deuterium (C-D) bonds are significantly more stable than deuterium on heteroatoms (like N-D or O-D), they are not immune to exchange under certain conditions.[1]
This is a critical issue because the loss of deuterium compromises the isotopic enrichment of your molecule.[2] In quantitative mass spectrometry, where this reagent is often used to create an internal standard, such a loss can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of your target analyte, leading to inaccurate results.[3] In metabolic studies, it can obscure the true metabolic fate of the labeled group.
Q2: I've observed a loss of my deuterium label. What are the most likely culprits in my experimental workflow?
A2: The rate and extent of H-D exchange are primarily governed by three key factors: pH , temperature , and solvent choice .
-
pH: The exchange process can be catalyzed by both acids and bases.[2][4] While the C-D bonds on the methoxy group are relatively robust, extreme pH conditions can promote exchange. The stability of the resulting methoxime derivative is also highly pH-dependent.[5][6]
-
Temperature: Higher temperatures accelerate all chemical reactions, including the undesirable H-D exchange.[1] Each step, from reaction setup to sample storage and analysis, must be thermally controlled.
-
Solvent: The presence of protic solvents (e.g., water, methanol, ethanol) provides a ready source of exchangeable protons.[1] Atmospheric moisture is a common, and often overlooked, source of contamination.[7]
Q3: Is the hydrochloride salt form important? How do I handle it to prepare for a reaction?
A3: Yes, the hydrochloride salt form is crucial for the reagent's stability and shelf-life. Methoxyl-d3-amine is a primary amine and is more stable when protonated. To use it in a reaction, you must liberate the free amine (CD₃ONH₂) in situ. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent.[8] It is critical not to use aqueous bases like NaOH or K₂CO₃, as this will introduce water and promote H-D exchange.
Q4: What are the best practices for storing this compound to maintain its isotopic stability?
A4: Proper storage is the first line of defense. The compound is hygroscopic (readily absorbs moisture from the air).[8] It should be stored at the recommended temperature, typically 2-8°C, in a tightly sealed container.[9] For optimal protection, store it inside a desiccator under an inert atmosphere (argon or dry nitrogen). Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[7]
Troubleshooting Guide: Diagnosing and Preventing Deuterium Loss
This section provides a systematic approach to identifying and mitigating H-D exchange during your experiments.
Issue 1: Mass Spectrometry data shows lower-than-expected mass for my derivatized product.
This indicates a loss of one or more deuterium atoms. The logical workflow below will help you pinpoint the source of the issue.
Caption: A logical workflow for troubleshooting deuterium loss.
Key Factors Influencing H-D Exchange and Mitigation Strategies
The table below summarizes the critical parameters and provides actionable solutions to preserve the isotopic integrity of your molecules.
| Parameter | Impact on H-D Exchange | Recommended Mitigation Strategy | Scientific Rationale |
| pH | High or low pH can catalyze the exchange of C-D bonds.[2] | Maintain a pH as close to neutral as possible during the reaction. For subsequent LC-MS analysis, acidify the mobile phase to a pH of ~2.5.[2] | The rate of H-D exchange for many organic molecules is at its minimum in the pH range of 2.5-3.0.[2] Acidic conditions quench the exchange by stabilizing the label. |
| Solvent | Protic solvents (H₂O, MeOH, EtOH) are a direct source of protons that can exchange with deuterium.[1] | Use high-purity, anhydrous aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile). Purchase solvents in sealed bottles (e.g., Sure/Seal™). | Aprotic solvents lack exchangeable protons, creating an environment where the deuterium label is preserved. |
| Atmosphere | Atmospheric moisture is a significant source of water that can be absorbed by hygroscopic reagents and solvents.[7] | Conduct all manipulations under a dry, inert atmosphere (Argon or Nitrogen). Oven-dry all glassware and cool under vacuum or in a desiccator before use.[1] | An inert atmosphere displaces moist air, preventing the introduction of water vapor into the reaction, thereby minimizing the primary source of unwanted protons. |
| Temperature | Higher temperatures increase the kinetic energy of molecules, accelerating the rate of H-D exchange.[1][2] | Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Keep samples cold (0-4 °C) during work-up, storage, and in the autosampler.[2] | Lowering the temperature reduces the reaction rate for H-D exchange exponentially, preserving the isotopic label. |
| Reaction Time | Longer exposure to any suboptimal condition (e.g., trace moisture, non-ideal pH) increases the cumulative amount of H-D exchange.[2] | Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as it reaches completion. Minimize sample analysis time. | Reducing the duration of exposure to exchange-promoting conditions directly limits the opportunity for the undesired reaction to occur. |
Experimental Protocol: Derivatization of a Carbonyl Compound
This protocol provides a robust method for forming a deuterated methoxime derivative from a ketone or aldehyde, incorporating best practices to prevent H-D exchange.
Objective: To derivatize a carbonyl-containing analyte with this compound for quantitative analysis by LC-MS.
Materials:
-
This compound (CD₃ONH₂·HCl)
-
Carbonyl-containing analyte
-
Anhydrous Pyridine or Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) (if using DCM)
-
Oven-dried glassware (reaction vial, syringes)
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology
-
Preparation (Under Inert Atmosphere):
-
Place a stir bar in an oven-dried reaction vial. Seal with a rubber septum and purge with dry Argon or Nitrogen for 5-10 minutes.
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Quickly weigh the required amount of this compound (typically 1.1-1.5 equivalents) and the analyte (1.0 equivalent) and add them to the reaction vial. Reseal the vial immediately.
-
-
Reaction Setup (Two Solvent Options):
-
Option A (Pyridine as Solvent/Base):
-
Add anhydrous pyridine via syringe to the vial to dissolve the reagents to the desired concentration.
-
Pyridine acts as both the solvent and the base to neutralize the HCl.[10]
-
-
Option B (Aprotic Solvent with Organic Base):
-
Add anhydrous DCM via syringe.
-
Add anhydrous TEA (1.1-1.5 equivalents) dropwise via syringe. The TEA will react with the HCl to form triethylammonium chloride, liberating the free methoxyl-d3-amine.[8]
-
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) if required for slow-reacting carbonyls.[10]
-
Monitor the reaction progress by TLC or by taking small aliquots for LC-MS analysis until the starting material is consumed.
-
-
Work-up and Sample Preparation for Analysis:
-
Once the reaction is complete, remove the solvent under a gentle stream of nitrogen or via rotary evaporation at low temperature.
-
Reconstitute the residue in a suitable solvent for your analysis (e.g., acetonitrile, methanol). Ensure the final sample is stored in a tightly capped vial, preferably at low temperature (e.g., 4°C), until analysis.
-
Caption: Experimental workflow for oxime derivatization.
By adhering to these principles and protocols, you can confidently use this compound to generate high-quality, isotopically pure molecules, ensuring the accuracy and integrity of your research.
References
-
Chiron. (n.d.). Why do toxicologists need an internal standard?[Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl-d3-amine hydrochloride, 98+ atom % D. [Link]
-
PubChem. (n.d.). O-(
ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_3)Methylhydroxylamine--hydrogen chloride (1/1). [Link] -
Englander, S. W., et al. (2011). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry. [Link]
-
Pan, J., & Konermann, L. (2003). Improving hydrogen/deuterium Exchange Mass Spectrometry by Reduction of the Back-Exchange Effect. Journal of the American Society for Mass Spectrometry. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]
-
National Institutes of Health. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
PubMed. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. [Link]
-
National Institutes of Health. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. [Link]
-
PubMed. (1995). Evaluation of internal standards for the analysis of amphetamine and methamphetamine. [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
-
RSC Publishing. (n.d.). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. [Link]
-
Organic Syntheses. (n.d.). 1-INDANONE OXIME. [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
- Google Patents. (n.d.). Preparation methods of methyl-d3-amine and salts thereof.
-
National Institutes of Health. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]
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- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Methoximation with Methoxyl-d3-amine HCl
Welcome to the technical support center for derivatization using Methoxyl-d3-amine HCl. This guide is designed for researchers, scientists, and drug development professionals who use this stable isotope-labeled reagent for the analysis of carbonyl-containing compounds, typically by Gas Chromatography-Mass Spectrometry (GC-MS). As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Part 1: Foundational Principles & Frequently Asked Questions
This section addresses the fundamental concepts of the methoximation reaction to provide a solid theoretical grounding for practical application.
Q1: What is methoximation and why is it a necessary step for GC-MS analysis?
A1: Methoximation is a chemical derivatization technique that protects aldehyde and ketone functional groups by converting them into their corresponding methoxime derivatives.[1] For many polar metabolites, direct analysis by GC-MS is challenging due to their low volatility and thermal instability. The derivatization process serves several critical functions:
-
Increases Volatility: It masks polar carbonyl groups, making the analyte more volatile and suitable for gas-phase analysis.[2]
-
Enhances Thermal Stability: The resulting methoxime is generally more stable at the high temperatures used in the GC injector and column.[3]
-
Prevents Tautomerization and Isomerization: For compounds like reducing sugars, methoximation "locks" the molecule in its open-chain form, preventing the formation of multiple ring structures (anomers) that would otherwise result in numerous peaks for a single analyte, complicating the chromatogram.[1][3] Similarly, it prevents keto-enol tautomerization, which can lead to multiple silylation derivatives in a subsequent step.[2]
Q2: What is the specific purpose of using Methoxyl-d3-amine HCl instead of standard methoxyamine HCl?
A2: Methoxyl-d3-amine HCl is a deuterated reagent where the three hydrogen atoms on the methyl group have been replaced with deuterium. This process is known as stable isotope labeling.[4][5] Its primary use is in quantitative mass spectrometry. By derivatizing an internal standard with the deuterated reagent and the analyte in the sample with the standard (light) reagent (or vice-versa), you create a pair of compounds that are chemically identical but have a distinct mass difference (3 Da in this case). This allows for highly accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency.
Q3: What is the chemical mechanism of the methoximation reaction?
A3: The reaction is a nucleophilic addition of the methoxyamine to the electrophilic carbonyl carbon, followed by dehydration to form an oxime (specifically, a methoxime). The reaction is catalyzed by a mild base, which also serves to neutralize the hydrochloride salt.
Q4: What is the role of pyridine in this reaction?
A4: Pyridine is the most common solvent for methoximation and serves a dual purpose.[6] First, it acts as a non-protic solvent to dissolve the reagents and analytes. Second, it functions as a mild base or "acid scavenger."[7] Methoxyl-d3-amine is supplied as a hydrochloride (HCl) salt for stability. Pyridine neutralizes the HCl, liberating the free methoxyamine base which is the active nucleophile. This neutralization drives the reaction equilibrium toward the formation of the methoxime product.[3][7]
Q5: Why do I sometimes see two peaks for a single methoximated compound?
A5: The C=N double bond of the resulting methoxime can exist as two geometric isomers: syn and anti (also referred to as E/Z isomers).[3][8] These stereoisomers often have slightly different physical properties and can be separated by the GC column, resulting in two distinct, closely eluting peaks for a single derivatized analyte.[3] This is an expected outcome of the reaction and not necessarily an indication of a problem.
Part 2: Experimental Protocol and Optimization
A robust and reproducible derivatization is the cornerstone of high-quality data. Below is a standard protocol followed by a guide to optimizing the key parameters.
Standard Two-Step Derivatization Workflow
This workflow outlines the methoximation step followed by a typical subsequent silylation step, as they are most often performed in sequence for metabolomics analysis.[6]
Baseline Protocol for Methoximation
-
Sample Preparation: Ensure the sample extract is completely dry. Lyophilization or evaporation under a stream of nitrogen is common. The presence of water will interfere with the reaction.[2]
-
Reagent Preparation: Prepare a solution of Methoxyl-d3-amine HCl in high-purity pyridine (e.g., 20 mg/mL).
-
Reaction: Add 20-50 µL of the reagent solution to the dried sample vial. Seal the vial tightly.
-
Incubation: Vortex the mixture and incubate. Common conditions are 90 minutes at 37°C with agitation.[1][2]
-
Cooling: Allow the vial to cool to room temperature before proceeding to the next step (e.g., silylation).
Optimization of Reaction Parameters
The ideal conditions can be matrix- and analyte-dependent. Use the following table as a starting point for optimization.
| Parameter | Typical Range | Key Considerations & Causality |
| Reagent Concentration | 10 - 40 mg/mL in Pyridine | A sufficient molar excess is needed to drive the reaction to completion, especially in complex matrices. However, excessively high concentrations can lead to dilution effects and may not improve yield.[3] |
| Reaction Temperature | 30°C - 80°C | Higher temperatures accelerate the reaction rate, reducing incubation time. However, they may also lead to the degradation of thermally labile metabolites.[3] A moderate temperature (e.g., 30-40°C) is often a safe starting point.[3] |
| Reaction Time | 30 - 120 minutes | Time and temperature are inversely related. A longer incubation is required at lower temperatures. Incomplete reactions are a common issue, so ensure sufficient time is allowed for sterically hindered carbonyls to react. Some protocols even use extended times (e.g., 24 hours) at room temperature for sensitive compounds.[9][10] |
| Sample Dryness | Absolute | This is a critical parameter. Water competes with the derivatization reagent and can hydrolyze the products, leading to low yields and poor reproducibility.[2] |
Part 3: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.
Q6: My reaction yield is very low, or I see a large peak for my starting material.
A6: This indicates an incomplete reaction. Several factors could be at play:
-
Presence of Moisture: This is the most common cause. Water will consume the reagent and prevent the reaction from proceeding. Ensure your sample is absolutely dry before adding the pyridine solution.[2]
-
Insufficient Reagent: The derivatization reagent should be in significant molar excess relative to the analytes. For complex biological matrices, endogenous carbonyls can consume a large portion of the reagent. Try increasing the concentration or volume of the Methoxyl-d3-amine HCl solution.
-
Suboptimal Time and Temperature: The reaction may not have had enough time to reach completion, especially for sterically hindered ketones. Increasing the incubation time or temperature can improve the yield. It is essential to optimize these conditions for your specific class of compounds.
-
Reagent Degradation: Ensure your Methoxyl-d3-amine HCl and pyridine are fresh and have been stored under proper conditions (cool, dry, and protected from light).
Q7: I see multiple peaks for my analyte, more than the expected syn/anti isomers.
A7: This often points to incomplete protection of functional groups before a subsequent derivatization step, like silylation.
-
Incomplete Methoximation: If a carbonyl group is not fully methoximated, it can exist in equilibrium with its enol tautomer. Both the remaining keto group and the enol's hydroxyl group can then be silylated, leading to multiple unwanted TMS-derivatives.[1][2] The solution is to optimize the methoximation step (see Q6) to ensure complete protection before adding the silylation reagent.
-
Analyte Degradation: Harsh reaction conditions (e.g., excessively high temperatures) can cause some sensitive metabolites to degrade, creating multiple breakdown products.[3] Try using milder conditions (lower temperature, longer time).
Q8: I am experiencing poor reproducibility between my samples (%RSD is high).
A8: Poor reproducibility is often a result of subtle inconsistencies in the sample preparation workflow.
-
Inconsistent Sample Dryness: If some samples are drier than others, the reaction efficiency will vary. Using a controlled method like a centrifugal evaporator or lyophilizer for all samples is crucial.
-
Variable Incubation Times: In manual, batch-wise preparations, the first sample derivatized will sit for a longer period before analysis than the last.[3] Since some methoxime derivatives have limited stability, this can introduce significant variability.[3] An automated derivatization system can resolve this by ensuring each sample is treated identically.[3]
-
Derivative Instability: Methoxime derivatives are generally stable, but their stability can be sequence- and matrix-dependent. Analyze samples as soon as possible after preparation. If storage is necessary, conduct a stability study to determine optimal conditions (e.g., -20°C or -80°C) and maximum storage time.
Q9: After workup, I can't find my product peak at all.
A9: This is a frustrating issue that can point to problems beyond the reaction itself.
-
Product Loss During Workup: If your protocol involves a liquid-liquid extraction or solid-phase extraction after derivatization, your product may be partitioning into the wrong phase or being irreversibly adsorbed to the solid phase.[11] Analyze all layers and washes to track down the missing product.
-
Product Volatility: The derivatization is designed to increase volatility. It's possible the product was lost during solvent evaporation steps if performed at too high a temperature or under an aggressive vacuum.[11]
-
Extreme Instability: In rare cases, the derivatized product may be highly unstable and degrade completely before it can be analyzed. This could be due to incompatibility with the solvent, exposure to light, or residual acid/base from the workup.[11]
References
- PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation.
- Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chromatography A.
- Stellar Chemical Corp. (n.d.). Optimizing GC-MS Analysis with Trifluoroacetamide Derivatization.
- Perera, D., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Orata, F. (2012). Derivatization reactions and reagents for gas chromatography analysis. IntechOpen.
- Chemistry LibreTexts. (2023). Derivatization.
- The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- MDPI. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Stability of N-heterocyclic oxime derivatives. Part IV.
- Bibel Lab. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
- ResearchGate. (n.d.). Effect of methoximation time on the derivatization of glucose.
- iris@unitn. (n.d.). Nutrimetabolomics: Sample Preparation.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- ResearchGate. (2014). Why pyridine is used with BSFTA+TMCS in derivatization.
- BenchChem. (2025). Application Notes and Protocols for Isotopic Labeling Using Methyl-d3-amine Hydrochloride.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl-d3-amine Hydrochloride.
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- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Derivatization Yield with Methoxyl-d3-amine Hydrochloride
Welcome to the technical support center for Methoxyl-d3-amine Hydrochloride (d3-MeOx-HCl) derivatization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their derivatization workflows, ensuring high-yield and reproducible results for GC-MS and LC-MS analyses. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to address the common challenges encountered during the methoximation of carbonyl-containing analytes.
Frequently Asked Questions (FAQs)
Q1: I am observing low or no derivatization product. What are the most common initial checks I should perform?
A1: Low derivatization yield is a frequent issue that can often be resolved by addressing a few critical experimental variables. The most common culprits are the presence of moisture, degradation of reagents, and incomplete sample preparation.
-
Moisture Contamination: The subsequent silylation step, which typically follows methoximation for GC-MS analysis, is extremely sensitive to moisture.[1] Water will preferentially react with silylation reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), depleting the reagent and preventing the derivatization of your target analytes. Ensure that all glassware is thoroughly dried, solvents are anhydrous, and samples are completely lyophilized or dried under a stream of nitrogen before the addition of reagents.[1]
-
Reagent Integrity: this compound and silylation reagents can degrade over time, especially if not stored under the recommended conditions.
-
d3-MeOx-HCl: Store the solid reagent in a cool, dark, and dry place. Solutions of d3-MeOx-HCl in pyridine are typically prepared fresh at a concentration of 20 mg/mL.[2][3] If the solution is cloudy or discolored, it may indicate degradation.
-
Silylation Reagents: These are particularly moisture-sensitive and should be stored in a desiccator under an inert atmosphere.[2]
-
-
Sample Dryness and Dissolution: After evaporating the sample extract, a residue is left. It is crucial that this residue is completely dissolved in the pyridine containing d3-MeOx-HCl.[4] If the residue does not fully dissolve, the derivatization reaction will be incomplete.[4] Gentle vortexing or sonication can aid in dissolution.[3]
Q2: My derivatization yield is inconsistent between samples. What could be causing this variability?
A2: Inconsistent yields often point to subtle variations in reaction conditions or the influence of the sample matrix.
-
Reaction Conditions: Time, temperature, and reagent volume are critical parameters that must be precisely controlled for reproducible results.
-
Temperature and Time: Methoximation is typically carried out at 30-37°C for 60-90 minutes.[5][6] Ensure your heating block or incubator maintains a consistent temperature. Reaction times should be kept uniform across all samples.
-
Reagent Volume: The volume of the d3-MeOx-HCl solution should be sufficient to completely submerge and react with the dried sample residue. Optimization of the reagent volume may be necessary, especially for samples with a high concentration of carbonyl compounds.[6]
-
-
Matrix Effects: Complex biological matrices can contain endogenous compounds that compete with your analyte for the derivatizing reagent.[7] If you suspect matrix effects, consider further sample cleanup steps or performing a standard addition experiment to assess the extent of the issue.
-
pH of the Reaction: The formation of oximes is pH-dependent. While standard protocols often use pyridine, a basic solvent, the optimal pH for oxime formation is typically mildly acidic (around pH 4.5).[8] However, for routine GC-MS metabolomics, the use of pyridine as a solvent and catalyst is well-established and generally effective.[5] If you are working with a non-standard sample matrix, pH optimization might be necessary.
Q3: Can the quality of my this compound reagent affect the reaction yield? How should I store it?
A3: Absolutely. The purity and stability of your derivatizing reagent are paramount for achieving high and consistent yields.
-
Reagent Quality: Use a high-purity grade of this compound suitable for your analytical application. Impurities can interfere with the reaction or introduce artifacts into your chromatogram.
-
Storage and Handling:
-
Solid Reagent: this compound is a stable solid when stored correctly. It should be kept in a tightly sealed container in a cool, dry, and dark place to protect it from moisture and light.[9][10]
-
Stock Solutions: Solutions of d3-MeOx-HCl in pyridine should ideally be prepared fresh before each use.[4] If a stock solution is prepared, it should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation.[11] Always bring the solution to room temperature before opening to prevent condensation of atmospheric moisture.
-
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Cool, dry, dark place | Prevents degradation from moisture and light.[9][10] |
| Storage (Solution) | -20°C to -80°C, aliquoted | Minimizes degradation and prevents contamination from repeated freeze-thaw cycles.[11] |
| Preparation | Prepare fresh in anhydrous pyridine | Ensures reagent activity and avoids moisture introduction.[4] |
Q4: What is the purpose of the methoximation step, and can I skip it?
A4: The methoximation step, using reagents like d3-MeOx-HCl, is a critical sample preparation procedure, particularly for the analysis of carbonyl-containing compounds (aldehydes and ketones) by GC-MS.[12]
-
Protection of Carbonyl Groups: The primary function is to convert aldehyde and keto groups into their methoxime derivatives.[12] This "protects" these functional groups.
-
Prevention of Tautomerization: Many carbonyl compounds, especially sugars and α-keto acids, can exist in multiple isomeric forms (e.g., ring-chain tautomers or enol forms).[1][12] If these isomers are not "locked" into a single form, they will each be derivatized (e.g., silylated) separately, resulting in multiple peaks for a single analyte in the chromatogram. This complicates quantification and identification.[13] Methoximation stabilizes these molecules in a single form, simplifying the resulting chromatogram.[12]
-
Stabilization of Analytes: Certain compounds, like α-keto acids, can be thermally unstable and prone to decarboxylation at the high temperatures used in GC inlets. The methoxime derivative is more stable.[12]
Skipping this step is generally not recommended if your analytes of interest contain carbonyl groups, as it can lead to inaccurate quantification and complex, uninterpretable chromatograms.[14]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low derivatization yield.
Caption: A stepwise guide to troubleshooting low yields in derivatization reactions.
Experimental Protocols
Standard Protocol for Methoximation and Silylation
This protocol is a general guideline for the two-step derivatization of polar metabolites in a dried biological extract for GC-MS analysis.
Materials:
-
Dried sample extract
-
This compound (d3-MeOx-HCl)
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heated shaker or incubator
-
GC-MS vials with inserts
Procedure:
-
Preparation of Methoximation Reagent:
-
Methoximation Step:
-
Silylation Step:
-
Analysis:
-
If any precipitate is present, centrifuge the vials and transfer the supernatant to a new GC-MS vial with an insert.[4]
-
The samples are now ready for GC-MS analysis. It is recommended to analyze the derivatized samples as soon as possible, although storage at 4°C for up to 24 hours is generally acceptable.[15]
-
Chemical Derivatization Pathway
The following diagram illustrates the two-step derivatization process, starting with the reaction of a ketone with d3-MeOx-HCl, followed by the silylation of a carboxylic acid group.
Caption: Two-step derivatization of carbonyl and carboxyl groups for GC-MS analysis.
References
-
Kulbe, H., & Geddes, R. (2016). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Metabolites, 6(1), 10. [Link]
-
Psychogios, N., et al. (2011). Nutrimetabolomics: An Integrative Action for Metabolomic Analyses in Human Nutritional Studies. Chapter 4 - Sample Preparation. [Link]
-
PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. [Link]
-
Cuperlovic-Culf, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 865. [Link]
-
The Bumbling Biochemist. (2021, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
The Bumbling Biochemist. (2021, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]
-
Giansanti, P., et al. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry, 93(1), 534–542. [Link]
-
Deepak Nitrite. (2020, July 1). SAFETY DATA SHEET Methoxylamine Hydrochloride solution. [Link]
-
ResearchGate. (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. [Link]
-
Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]
-
ResearchGate. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. [Link]
-
ResearchGate. (n.d.). Effect of pH on the derivatization. [Link]
-
ResearchGate. (2015, November 1). What is the purpose of methoxyamine HCl in GC derivatisation?. [Link]
-
Shimadzu (Europe). (n.d.). Pretreatment Procedure for metabolomics (Biological sample). [Link]
-
Wang, J., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. Journal of Analytical Methods in Chemistry, 2012, 1–8. [Link]
-
Chan, K. M., & Ko, P. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 6(3). [Link]
-
Han, J., & Liu, Y. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693. [Link]
-
Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. Derivatization Methods in Chromatography, 1-45. [Link]
-
ResearchGate. (2017, December 15). Derivatization of cortisol and metabolites for GCMS?. [Link]
-
Chen, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Analytical Chemistry, 94(51), 17980–17987. [Link]
-
Al-Sari, N. A., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Metabolites, 13(1), 84. [Link]
- Google Patents. (n.d.). CN113045451A - Method for preparing methoxylamine hydrochloride by adopting microreactor.
-
ResearchGate. (n.d.). (PDF) Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. palsystem.com [palsystem.com]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Methoxylamine-HCl dry powder and 30% solution Manufacturers, SDS [mubychem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
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- 14. Drying Enhances Signal Intensities for Global GC–MS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side-product formation in Methoxyl-d3-amine Hydrochloride reactions
Welcome to the technical support guide for Methoxyl-d3-amine Hydrochloride (MDMA HCl). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing side-product formation and optimizing reaction outcomes. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This guide provides troubleshooting FAQs, detailed protocols, and the scientific rationale to ensure your experiments are robust and reproducible.
Section 1: The Core Reaction - Understanding Methoximation
The primary application of this compound is the conversion of aldehydes and ketones into their corresponding O-(methyl-d3)-oximes. This reaction, known as methoximation, is critical for derivatizing carbonyl compounds to enhance their stability and volatility for analyses like gas chromatography-mass spectrometry (GC-MS) or to serve as stable intermediates in complex syntheses.[1][2]
FAQ: What is the fundamental mechanism of the oximation reaction?
The reaction is a nucleophilic addition-elimination process. It begins with the nucleophilic attack of the nitrogen atom from methoxyamine on the electrophilic carbonyl carbon. This is followed by a series of proton transfers and the elimination of a water molecule to form the final C=N double bond of the oxime.[3][4]
The overall mechanism can be visualized in two main stages:
-
Formation of a Carbinolamine Intermediate: The amine nitrogen attacks the carbonyl carbon, and a subsequent proton transfer yields a neutral carbinolamine intermediate.[5]
-
Dehydration to Form the Oxime: The hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water and a final deprotonation step yield the stable oxime product.[4][6]
FAQ: Why is pH control so critical for a successful oximation reaction?
The rate of oxime formation is highly pH-dependent, with an optimal range typically between pH 4 and 5.[3][4] This is a classic example of a reaction requiring precise acid catalysis.
-
If the pH is too low (strongly acidic): The methoxyamine reactant, being a base, will be protonated to form its conjugate acid (CD₃ONH₃⁺). This protonated form is no longer nucleophilic and cannot initiate the attack on the carbonyl carbon, effectively stopping the reaction.[4][6]
-
If the pH is too high (neutral or basic): There is an insufficient concentration of acid to protonate the hydroxyl group in the carbinolamine intermediate. Since hydroxide (OH⁻) is a poor leaving group, the dehydration step required to form the final C=N bond will not proceed efficiently.[3][6]
Using Methoxyl-d3-amine in its hydrochloride salt form provides an acidic environment. In many applications, particularly for GC-MS derivatization, the reaction is performed in a basic solvent like pyridine, which acts as both the solvent and a catalyst, buffering the reaction at an effective pH.[7][8]
Section 2: Troubleshooting Guide to Side-Product Formation
Problem 1: Incomplete Reaction & Low Product Yield
FAQ: My reaction is sluggish or gives a low yield. What are the common culprits and how can I fix them?
Low conversion is a frequent issue that can often be resolved by systematically evaluating the reaction conditions. The most common causes are outlined below.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Improper pH | As discussed, the reaction is pH-sensitive. If not using a self-buffering solvent like pyridine, ensure the pH is weakly acidic (pH 4-5). You can use a mild acid catalyst like acetic acid.[5] |
| Reagent Degradation | This compound is hygroscopic and absorbs atmospheric moisture.[9][10] Water contamination can inhibit the reaction and promote hydrolysis of the product. Solution: Always use a fresh bottle or one that has been stored properly in a desiccator. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar).[11] |
| Steric Hindrance | Highly hindered ketones (e.g., di-tert-butyl ketone) react much slower than unhindered aldehydes. Solution: For sterically demanding substrates, increase the reaction temperature and/or time. A higher boiling point solvent may be necessary. |
| Insufficient Time/Temp | Oximation can be slow at room temperature. Solution: Most standard protocols recommend heating the reaction, often between 30°C and 90°C, for 30 to 90 minutes to ensure completion.[1][12] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint. |
Problem 2: Product Appears as Multiple Peaks in Chromatography
FAQ: My purified product shows two distinct peaks in GC or LC analysis. Did I form an impurity?
Not necessarily. This is a very common observation and is usually due to the formation of syn and anti geometric isomers (E/Z isomers) of the oxime product.[13] The C=N double bond does not allow for free rotation, leading to two possible spatial arrangements of the substituents.
These isomers often have slightly different physical properties, leading to their separation on a chromatographic column. For quantitative studies, it is standard practice to integrate the peak areas of both isomers and sum them for the total product amount.
Problem 3: Loss of Isotopic Purity (H-D Exchange)
FAQ: My mass spectrometry results show a loss of deuterium in my product. How can I prevent this H-D exchange?
Maintaining isotopic integrity is the primary reason for using a deuterated reagent. The C-D bond is stronger than a C-H bond, but under certain conditions, the deuterium atoms on the methyl group can be replaced by protons from the environment.[11][14] This compromises the utility of the label for pharmacokinetic or metabolic studies.[15]
Key Factors Influencing H-D Exchange:
-
Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) are the most common source of contamination and must be avoided.[11]
-
Acidic/Basic Conditions: Both strong acids and bases can catalyze H-D exchange.[11][15]
| Solvent/Condition | Risk of H-D Exchange | Recommendation |
| Aprotic Solvents (Pyridine, Acetonitrile, THF, DMF) | Low | Highly Recommended. These are the solvents of choice. Always use anhydrous grades and handle under an inert atmosphere.[11] |
| Protic Solvents (Methanol, Ethanol, Water) | High | Avoid. If a protic solvent is mechanistically required, use its deuterated analogue (e.g., CD₃OD, D₂O) to prevent isotopic dilution.[16] Minimize reaction time and temperature. |
| Strong Acid/Base | Moderate to High | Use the mildest possible conditions. Neutralize the reaction mixture promptly upon completion. For base-catalyzed reactions, prefer non-protic bases like triethylamine.[11] |
Problem 4: Product Degradation During Workup
FAQ: I'm losing my product during the aqueous workup or purification. Why is it unstable?
Oxime formation is a reversible reaction. The presence of water, especially under acidic conditions, can hydrolyze the C=N bond, converting the product back into the starting carbonyl compound and methoxyamine.[4][6]
Troubleshooting Strategies:
-
Anhydrous Workup: Avoid aqueous washes if possible. After the reaction, pyridine can often be removed under high vacuum. The residue can then be dissolved in a non-polar solvent (e.g., hexane, ethyl acetate) and filtered to remove non-polar impurities or subjected directly to chromatography.
-
Neutral or Mildly Basic Extraction: If an aqueous wash is necessary, use a saturated sodium bicarbonate solution to neutralize any residual acid before extracting the product with an organic solvent. Work quickly and at low temperatures to minimize contact time with the aqueous phase.
-
Flash Chromatography: Purify the product using flash chromatography with anhydrous solvents to efficiently separate it from non-volatile starting materials and byproducts.
Section 3: Validated Experimental Protocol
This protocol is a generalized procedure for the methoximation of a standard aldehyde or ketone, commonly used as a derivatization step for GC-MS analysis.[7][8]
Protocol: Standard Methoximation for GC-MS Analysis
Objective: To convert a carbonyl-containing analyte into its O-(methyl-d3)-oxime derivative with high yield and isotopic purity.
Materials:
-
This compound (MDMA HCl)
-
Anhydrous Pyridine
-
Analyte containing a carbonyl group (e.g., a keto-acid)
-
Reaction vial with a PTFE-lined cap
-
Heating block or oven
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Prepare the Reagent Solution: In a fume hood, prepare a 20 mg/mL solution of MDMA HCl in anhydrous pyridine. This solution should be prepared fresh or stored under an inert atmosphere in a desiccator.
-
Sample Preparation: If your sample is in a solution, evaporate the solvent completely under a stream of nitrogen. It is critical that the sample is free of water.
-
Reaction: Add 50 µL of the MDMA HCl/pyridine solution to the dried analyte in the reaction vial.
-
Seal and Incubate: Tightly cap the vial. Incubate the reaction mixture at a temperature between 50°C and 90°C for 90 minutes.[12] The optimal temperature may vary depending on the substrate's reactivity.
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now derivatized and typically ready for the next step (e.g., silylation) or direct injection into the GC-MS system.[1] The pyridine acts as the injection solvent.
References
-
Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
- Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl-d3-amine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). O-(
ngcontent-ng-c3124257658="" class="ng-star-inserted">2H_3)Methylhydroxylamine--hydrogen chloride (1/1). Retrieved from [Link] - Huheey, J. E., & Huheey, C. L. (1969). Purification and characterization of fully deuterated enzymes. Biochimica et Biophysica Acta (BBA) - Enzymology, 191(3), 707-715.
-
ResearchGate. (2020). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]
-
National Institutes of Health. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Enamine Formation. YouTube. Retrieved from [Link]
-
PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, July 25). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. Retrieved from [Link]
-
Krackeler Scientific, Inc. (n.d.). Methoxyamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). O-Methylhydroxylamine hydrochloride. Retrieved from [Link]
-
PubMed. (2024). Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxyamine. Retrieved from [Link]
-
MDPI. (2023). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. Retrieved from [Link]
-
MDPI. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Methoxyamine hydrochloride | Krackeler Scientific, Inc. [krackeler.com]
- 3. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. palsystem.com [palsystem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Methoxyl-d3-amine Hydrochloride Derivatives
Welcome to the technical support center for Methoxyl-d3-amine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the impact of pH on the stability of this compound and its derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: The Critical Role of pH in the Stability of Amine Salts
This compound, a deuterated analog of methoxyamine hydrochloride, is a crucial reagent in pharmaceutical research and development. As with many amine hydrochloride salts, its stability in solution is intrinsically linked to the pH of the medium. Understanding this relationship is paramount for ensuring the integrity of your experiments, from sample preparation and storage to the interpretation of analytical results.
The hydrochloride salt form enhances the stability and handling of the otherwise volatile and reactive free amine.[1] In aqueous solutions, an equilibrium exists between the protonated form (methoxyammonium-d3 ion) and the deprotonated free amine. The position of this equilibrium is governed by the pKa of the methoxyammonium-d3 ion and the pH of the solution. An aqueous solution of this compound will be acidic.[2]
Below is a diagram illustrating the pH-dependent equilibrium of this compound.
Caption: pH-dependent equilibrium of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound.
Q1: What is the pKa of this compound, and why is it important?
A1: The pKa of the conjugate acid of methoxyamine (methoxyammonium ion) is approximately 4.60. This value is critical because it dictates the ionization state of the molecule at a given pH.
-
At pH < 4.60: The compound will predominantly exist as the protonated, more stable methoxyammonium-d3 ion.
-
At pH > 4.60: The compound will increasingly exist as the deprotonated, more reactive free amine, Methoxyl-d3-amine.
Understanding the pKa is essential for preparing solutions where the compound is most stable and for predicting its reactivity in different buffer systems.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathways are influenced by pH. While specific studies on the deuterated compound are limited, the chemistry of hydroxylamine derivatives suggests the following:
-
Alkaline Conditions (High pH): In basic solutions, the higher concentration of the free amine form makes it more susceptible to oxidative degradation. Amines can be oxidized to form N-oxides and other degradation products.[3] The decomposition of hydroxylamine solutions is known to be accelerated at a pH above 7.0.[4]
-
Acidic Conditions (Low pH): While generally more stable in acidic conditions due to the predominance of the protonated form, hydrolysis can still occur, particularly under harsh conditions (e.g., elevated temperatures).[5][6] However, O-alkylhydroxylamines are generally more stable to hydrolysis than their N-alkyl counterparts.[7]
Q3: What are the ideal storage conditions for solutions of this compound?
A3: For optimal stability, solutions should be prepared in an acidic buffer (pH < 4.6) and stored at low temperatures (2-8 °C), protected from light. Avoid preparing stock solutions in neutral or basic buffers for long-term storage.
Q4: Can I use a stock solution of this compound that has been stored for an extended period?
A4: It is not recommended. For quantitative applications, it is best to prepare fresh solutions. If an older solution must be used, its purity should be verified using a validated analytical method, such as HPLC, to ensure that significant degradation has not occurred.
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Yes. As a derivative of hydroxylamine, this compound can react with aldehydes and ketones to form oximes.[8] It is also incompatible with strong oxidizing agents. Care should be taken when using this compound in complex reaction mixtures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound stock solution due to improper pH or storage. | Prepare fresh stock solutions in an acidic buffer (e.g., pH 3-4) before each experiment. Store refrigerated and protected from light. |
| Reaction with other components in the experimental mixture. | Review all components for potential incompatibilities, such as the presence of aldehydes, ketones, or strong oxidizing agents. | |
| Loss of compound during sample workup or analysis. | Conversion to the more volatile free amine form at neutral or basic pH. | Maintain acidic conditions (pH < 4.6) throughout your sample preparation and analytical workflow to keep the compound in its non-volatile salt form. |
| Adsorption to glass or plasticware. | Use silanized glassware or polypropylene tubes to minimize adsorption, especially when working with low concentrations. | |
| Appearance of unexpected peaks in chromatograms. | pH-induced degradation of the analyte. | Conduct a forced degradation study (see protocol below) to identify potential degradation products and ensure your analytical method can resolve them from the parent compound. |
| Contamination of the solvent or buffer. | Use high-purity solvents and freshly prepared buffers. Filter all solutions before use. |
Experimental Protocol: pH Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.
Objective: To determine the rate of degradation of this compound at various pH levels and to identify the optimal pH for stability.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate or citrate buffers (pH 3, 5, 7, 9, 11)
-
High-purity water
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Study Samples:
-
For each pH value to be tested (e.g., pH 1, 3, 5, 7, 9, 11, and 13), transfer a known volume of the stock solution into a volumetric flask.
-
Add the appropriate acidic, basic, or buffer solution to achieve the target pH and dilute to the final volume. The final concentration of the analyte should be suitable for HPLC analysis (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution in the mobile phase.
-
-
Incubation:
-
Incubate the prepared samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Protect samples from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each sample.
-
If necessary, neutralize the sample by adding an equimolar amount of acid or base to prevent further degradation before analysis.
-
Dilute the sample with the mobile phase to the appropriate concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and a low-pH aqueous buffer (e.g., 0.1% formic acid).
-
Monitor the peak area of the parent compound and any new peaks that appear, which may be degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH value.
-
Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
-
Identify the pH at which the compound is most stable.
-
Below is a workflow diagram for the pH stability study.
Caption: Workflow for a pH stability study of this compound.
Data Presentation
The results of a typical pH stability study can be summarized in a table as follows:
Table 1: Percentage of this compound Remaining After 24 Hours at 60°C
| pH | % Remaining (Mean ± SD) | Appearance of Degradation Products |
| 1.0 | 98.5 ± 0.8 | None observed |
| 3.0 | 99.2 ± 0.5 | None observed |
| 5.0 | 95.1 ± 1.2 | Minor peaks detected |
| 7.0 | 82.4 ± 2.1 | Significant degradation peaks observed |
| 9.0 | 65.7 ± 3.5 | Multiple major degradation peaks |
| 11.0 | 40.2 ± 4.0 | Extensive degradation |
| 13.0 | <10 | Complete degradation |
Note: The data presented in this table is illustrative and not based on actual experimental results for this compound.
References
-
Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]
- US Patent 5808150A, Stabilization of hydroxylamine solutions. Google Patents.
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available at: [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry. Available at: [Link]
-
Methoxyamine. Wikipedia. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
- US Patent 5488162A, Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates. Google Patents.
-
O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]
-
On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. MDPI. Available at: [Link]
- Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical and Biomedical Analysis.
-
Dependence on pH of the hydroxylamine assay for acyl phosphates. Analytical Biochemistry. Available at: [Link]
- US Patent 5686588A, Amine acid salt compounds and process for the production thereof. Google Patents.
-
Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules. Available at: [Link]
-
O-Methylhydroxylamine hydrochloride. PubChem. Available at: [Link]
Sources
- 1. Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge | MDPI [mdpi.com]
- 5. Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structure elucidation of novel products of the acidic degradation of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Shape and Resolution in GC-MS with Methoxyl-d3-amine HCl
Introduction
Welcome to the technical support guide for Methoxyl-d3-amine HCl (MEOX-d3). This document is designed for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of compounds containing carbonyl functional groups (aldehydes and ketones).
Methoximation is a critical derivatization technique that converts these polar, often thermally unstable, carbonyls into more volatile and stable methoxime derivatives. This conversion is essential for achieving sharp, symmetrical peaks and obtaining reliable, reproducible data in GC-MS.[1][2] The core benefit of this step is the prevention of keto-enol tautomerism, an equilibrium state that can cause a single analyte to produce multiple chromatographic peaks, confounding quantification.[2][3] The deuterated (d3) label on the reagent provides a +3 Da mass shift, which is invaluable for distinguishing the derivative from endogenous sample components or for use in stable isotope dilution assays.
This guide provides practical, field-tested advice in a direct question-and-answer format, moving from frequently asked questions to in-depth troubleshooting of specific chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Methoxyl-d3-amine HCl in a GC-MS workflow?
A1: Its primary function is to derivatize aldehydes and ketones. This reaction converts the carbonyl group (C=O) into a methoxime (C=N-OCD₃). This transformation increases the analyte's volatility and thermal stability, making it more suitable for GC analysis. Crucially, it "locks" the molecule into a single form, preventing the formation of multiple isomers (tautomers) that would otherwise result in split or broad peaks and inaccurate quantification.[2][3]
Q2: Why should I use the deuterated (d3) version instead of the standard Methoxylamine HCl?
A2: The deuterium label (d3) replaces the three protons on the methoxy group. In mass spectrometry, this results in a derivative that is 3 Daltons heavier than one made with the non-deuterated reagent. This mass shift is highly advantageous for:
-
Mass Spectrometry Confirmation: It provides a clear, predictable mass shift that helps confirm the identity of the derivatized analyte.
-
Internal Standards: MEOX-d3 can be used to derivatize analytical standards to create stable isotope-labeled internal standards for robust quantification.
-
Avoiding Interference: It helps differentiate the derivatized analyte from any naturally occurring (non-deuterated) methoxylated compounds in the sample matrix.
Q3: My chromatogram shows two small, closely eluting peaks for a single standard after derivatization. Is this normal?
A3: Yes, this is a common and expected phenomenon. The C=N double bond formed during methoximation can result in the formation of geometric isomers (syn and anti). These isomers often have slightly different physical properties and can be partially or fully separated by the GC column, resulting in two distinct peaks for a single analyte. While this can present a resolution challenge, it also serves as confirmation that the derivatization was successful. For quantification, it is standard practice to sum the peak areas of both isomers.
Q4: Is methoximation a standalone step, or does it need to be combined with other derivatization reactions?
A4: It depends on the analyte. Methoximation specifically targets carbonyl groups. If your molecule also contains other active functional groups (e.g., hydroxyl -OH, amine -NH₂, carboxyl -COOH), a second derivatization step, typically silylation, is required.[2][4][5] The standard workflow is a two-step process: first, methoximation to protect the carbonyls, followed by silylation (e.g., using MSTFA or BSTFA) to derivatize the remaining active hydrogens.[2][6]
Troubleshooting Guide: From Tailing Peaks to Irreproducible Results
This section addresses specific chromatographic issues you may encounter. Each problem is broken down by cause and solution, providing a clear path to method optimization.
Problem Area 1: Poor Peak Shape (Tailing & Fronting)
Q: My derivatized analyte peaks are tailing significantly. What is the most likely cause?
A: Peak tailing for methoxime derivatives is almost always caused by unwanted secondary interactions between the analyte and "active sites" within the GC system.[7] While derivatization increases volatility, the resulting methoxime can still possess enough polarity to interact with exposed silanols or metal surfaces in the sample path.
Troubleshooting Steps:
-
Inspect and Replace the GC Inlet Liner: The liner is the most common source of activity. Non-volatile matrix components accumulate on the liner surface with every injection, creating active sites.[8][9]
-
Action: Replace your inlet liner with a new, highly deactivated one. Do not wait for performance to degrade severely; establish a routine replacement schedule based on the cleanliness of your samples.[10][11] For many applications, a single taper liner with deactivated glass wool is an excellent choice for ensuring complete volatilization and trapping non-volatile matrix.[10][12]
-
-
Check the Inlet Seal: The metal seal at the bottom of the inlet can be a source of activity, especially for sensitive compounds.
-
Perform Column Maintenance: The first few meters of the analytical column can accumulate contaminants that are not removed by baking.
-
Action: Trim 10-20 cm from the front of the column. This removes the most contaminated section and exposes a fresh, inert surface. Remember to update your retention times after trimming.[7]
-
Problem Area 2: Low Resolution & Peak Splitting
Q: My peaks corresponding to the syn and anti isomers are not fully resolved, appearing as one broad peak. How can I improve this separation?
A: Improving the resolution of these geometric isomers requires optimizing the chromatographic conditions to increase the analytes' interaction time with the stationary phase.
Troubleshooting Steps:
-
Optimize the Oven Temperature Program: This is the most effective tool for improving resolution.
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) across the elution range of your target compounds. A slower ramp gives the column more time to perform the separation.[13]
-
-
Verify Carrier Gas Flow Rate: Column efficiency is maximal at an optimal linear velocity.
-
Action: Ensure your carrier gas (Helium or Hydrogen) flow rate is set correctly for your column's internal diameter. Deviating significantly from the optimal flow will decrease efficiency and, therefore, resolution.
-
Q: I am seeing split peaks that do not appear to be from syn/anti isomers. What could be the cause?
A: Peak splitting unrelated to isomerism often points to issues with sample introduction or incompatibility between your sample solvent and the column.
Troubleshooting Steps:
-
Check for Column Overload: Injecting too much analyte can saturate the stationary phase at the front of the column, leading to a "fronting" or split peak shape.
-
Review Splitless Injection Parameters: In splitless mode, an incorrect initial oven temperature can cause poor analyte focusing.
-
Action: Ensure the initial oven temperature is at least 20°C below the boiling point of your injection solvent. This allows for proper "solvent focusing," where the analytes condense in a tight band at the head of the column.[7]
-
Problem Area 3: Inconsistent Results & Poor Reproducibility
Q: My peak areas are fluctuating significantly between runs, even for my standards. What should I investigate?
A: Poor reproducibility is often a sign of incomplete or inconsistent derivatization, frequently caused by the presence of moisture or suboptimal reaction conditions.
Troubleshooting Steps:
-
Ensure Anhydrous (Water-Free) Conditions: Water is detrimental to derivatization. It competes with the analyte for the reagent and can hydrolyze both the reagents and the newly formed derivatives, leading to low and variable yields.[1][6]
-
Action: Samples must be completely dry. Lyophilization (freeze-drying) is the gold standard for removing water before derivatization.[1] Always use high-purity, anhydrous solvents (e.g., pyridine) and store your derivatization reagents in a desiccator to protect them from atmospheric moisture.
-
-
Optimize Derivatization Reaction Parameters: An incomplete reaction will naturally lead to variable results. Factors like time, temperature, and reagent concentration are critical.[4]
Data Summary: Typical Derivatization Parameters
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Sample State | Completely Dry (Lyophilized) | Critical to prevent reagent/derivative hydrolysis and ensure complete reaction.[1][6] |
| Reagent Conc. | 20 mg/mL in Pyridine | A common starting point, ensuring sufficient reagent excess.[5] |
| Reaction Temp. | 30 - 60 °C | Balances reaction kinetics with analyte stability. Higher temps speed up the reaction but may degrade sensitive compounds.[4][15] |
| Reaction Time | 60 - 90 minutes | Must be sufficient for the reaction to reach completion. Requires empirical optimization for specific analytes.[4][5] |
| Agitation | Recommended (e.g., 1200 rpm) | Ensures thorough mixing of sample and reagents, promoting a complete and homogenous reaction.[5] |
Experimental Protocols & Visualizations
Validated Two-Step Derivatization Protocol (Methoximation + Silylation)
This protocol is a robust starting point for the derivatization of analytes containing both carbonyl and hydroxyl/amine groups.
Step-by-Step Methodology:
-
Sample Preparation: Transfer an aliquot of your sample extract to a 2 mL autosampler vial and evaporate to complete dryness, preferably using a lyophilizer (freeze-dryer) or a centrifugal vacuum concentrator.
-
Methoximation Step:
-
Prepare a fresh solution of 20 mg/mL Methoxyl-d3-amine HCl in anhydrous pyridine.
-
Add 50 µL of this solution to your dried sample residue.
-
Cap the vial tightly and vortex briefly to ensure the residue is dissolved.
-
Place the vial in a heated shaker or incubator at 37°C for 90 minutes with agitation (~1200 rpm).[2][5]
-
-
Silylation Step:
-
Analysis: After cooling, the sample is ready for direct injection into the GC-MS. If any precipitate is visible, centrifuge the vial and transfer the supernatant to a clean vial with an insert.
Visual Workflow and Logic Diagrams
Caption: Figure 1. Standard two-step derivatization workflow.
Caption: Figure 2. Decision tree for common troubleshooting paths.
References
-
Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. PubMed. Available at: [Link]
-
Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. PubMed. Available at: [Link]
-
GC Inlet Maintenance: Restek's Quick-Reference Guide. Restek. Available at: [Link]
-
Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. Available at: [Link]
-
Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PubMed Central. Available at: [Link]
-
GC Inlet Maintenance. BGB Analytik. Available at: [Link]
-
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. Available at: [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Available at: [Link]
-
GC tip on setting an inlet maintenance schedule. Phenomenex. Available at: [Link]
-
How to Keep your Application Running - Routine Maintenance. Agilent Technologies. Available at: [Link]
-
Gas chromatographic determination of carbonyl compounds in biological and oil samples by headspace single-drop microextraction with in-drop derivatisation. ResearchGate. Available at: [Link]
-
How to Obtain Good Peak Shapes. GL Sciences. Available at: [Link]
-
Drying Enhances Signal Intensities for Global GC–MS Metabolomics. PubMed Central. Available at: [Link]
-
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. Available at: [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Why it matters and how to get good peak shape. Agilent Technologies. Available at: [Link]
-
Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. Available at: [Link]
-
What is the purpose of methoxyamine HCl in GC derivatisation? ResearchGate. Available at: [Link]
-
Drying enhances signal intensity for global GC-MS metabolomics. bioRxiv. Available at: [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Available at: [Link]
-
What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl... ResearchGate. Available at: [Link]
-
Pretreatment Procedure for metabolomics (Biological sample). Shimadzu Europe. Available at: [Link]
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Available at: [Link]
-
Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. PubMed Central. Available at: [Link]
-
Drying enhances signal intensity for global GC-MS metabolomics. ResearchGate. Available at: [Link]
-
Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. ResearchGate. Available at: [Link]
-
(PDF) Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. Available at: [Link]
-
Gas Chromatography GC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
GC and GC/MS Troubleshooting and Maintenance. Part 1. YouTube. Available at: [Link]
-
Get your GC-MS troubleshooting guide now! Separation Science. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
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- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pretreatment Procedure for metabolomics (Biological sample) : Shimadzu (Europe) [shimadzu.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
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- 14. youtube.com [youtube.com]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Overcoming Matrix Effects with Methoxyl-d3-amine Hydrochloride
Welcome to the technical support center for the effective use of Methoxyl-d3-amine Hydrochloride as an internal standard in mass spectrometry applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to ensure the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), this phenomenon can lead to either ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of quantitative analyses.[1][3][4] These effects are a major concern because they are often "unseen" in the chromatogram but can lead to erroneous reporting of an analyte's concentration.[1][5] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and metabolites.[2][4][6]
Q2: How does an internal standard (IS) help in overcoming matrix effects?
A2: An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[7][8] The core principle is that the IS should behave similarly to the analyte throughout the entire analytical process, including sample preparation and ionization.[9][10] By calculating the ratio of the analyte's response to the IS's response, variations caused by matrix effects can be normalized.[8] If both the analyte and the IS experience the same degree of ion suppression or enhancement, the ratio of their signals will remain constant, leading to accurate quantification.[11]
Q3: What makes a stable isotope-labeled (SIL) internal standard, like this compound, the "gold standard"?
A3: Stable isotope-labeled internal standards are considered the best choice for mitigating matrix effects.[3][12] A SIL IS is chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., replacing hydrogen with deuterium).[13][14] This near-perfect chemical analogy ensures that the SIL IS has the same extraction recovery, chromatographic retention time, and ionization response as the analyte.[15] Because it co-elutes with the analyte, it experiences the exact same matrix effects, providing the most accurate correction.[11][13] this compound serves as a deuterated reagent that can be used to synthesize a SIL IS or be used directly in certain applications.[16][17][18]
Q4: Can a SIL internal standard ever fail to correct for matrix effects?
A4: Yes, although rare, there are instances where a SIL IS may not perfectly compensate for matrix effects. This can happen if there is a chromatographic separation between the analyte and the SIL IS, known as the "isotope effect," which can cause them to experience different degrees of ion suppression.[19][20] Additionally, if the SIL IS contains a significant amount of the unlabeled analyte as an impurity, it can lead to artificially high measurements.[19][21] It is crucial to verify the purity and co-elution of your SIL IS during method development.
Troubleshooting Guides
Scenario 1: Significant and Variable Ion Suppression Observed
Problem: You are observing low and inconsistent analyte response across different biological matrix lots, even with the use of this compound as the internal standard.
Root Cause Analysis and Solution Workflow
Caption: Workflow for troubleshooting ion suppression.
Step-by-Step Guide:
-
Quantify the Matrix Effect: The first step is to determine the extent and variability of the ion suppression. This is done by calculating the Matrix Factor (MF).[22]
-
Action: Perform the "Protocol for Quantitative Assessment of Matrix Effects" described below.
-
Interpretation: A coefficient of variation (CV) of the IS-normalized MF greater than 15% across different matrix lots indicates that the internal standard is not adequately compensating for the variability in suppression.[22]
-
-
Verify Co-elution: Ensure that your analyte and the this compound internal standard have identical retention times.
-
Optimize Sample Preparation: The goal is to remove the interfering matrix components before analysis.[3][22]
-
Modify Chromatographic Conditions: If sample preparation optimization is insufficient, adjust your LC method to chromatographically separate the analyte from the interfering matrix components.[3]
-
Action: Try a different gradient profile or a column with a different chemistry (e.g., a biphenyl phase instead of a C18) to improve separation.
-
Scenario 2: Internal Standard Signal is Inconsistent or Drifting
Problem: The peak area of your this compound internal standard is highly variable or shows a consistent drift (up or down) throughout the analytical run.
Logical Flow for Diagnosing IS Variability
Caption: Decision tree for diagnosing IS signal instability.
Step-by-Step Guide:
-
Evaluate Sample Preparation Consistency: Since the IS is added at a fixed concentration, its response should be consistent.[7] Variability often points to issues in the sample preparation workflow.
-
Action: Double-check the calibration and technique of the pipettes used for adding the IS. Ensure that if an evaporation step is used, samples are not left to dry for varying amounts of time.
-
-
Assess Autosampler and Injection Precision: Inconsistent injection volumes will lead directly to variable IS response.
-
Action: Run a series of injections from the same vial. A high CV (>5%) in the IS peak area suggests an issue with the autosampler. Perform necessary maintenance, such as cleaning the injection port and replacing the syringe.
-
-
Check for System Contamination: A downward drift in the IS signal over a run can indicate a gradual build-up of matrix components in the ion source, leading to increasing ion suppression.
-
Action: Inspect the ion source and the front-end mass spectrometer optics. If contamination is visible, perform a system cleaning as per the manufacturer's instructions.
-
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock Solution
-
Objective: To prepare a concentrated stock solution of the internal standard for subsequent dilutions.
-
Materials:
-
This compound (CAS 110220-55-8)[16]
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the powder to a 10 mL volumetric flask.
-
Add approximately 8 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Bring the solution to the final volume with methanol and mix thoroughly.
-
This yields a 1 mg/mL stock solution. Store at 2-8°C.[16]
-
Protocol 2: Quantitative Assessment of Matrix Effects
-
Objective: To quantify the degree of ion suppression or enhancement and assess its variability across different matrix lots.[22]
-
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the biological matrix before extraction (this set is used to determine recovery, not the matrix factor).
-
-
Analyze all samples using the established LC-MS method.
-
Calculate the Matrix Factor (MF) and the IS-Normalized Matrix Factor.
-
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Data Presentation and Interpretation:
| Matrix Lot | Analyte Peak Area (Set A) | Analyte Peak Area (Set B) | IS Peak Area (Set A) | IS Peak Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| Lot 1 | 1,050,000 | 510,000 | 1,200,000 | 590,000 | 0.49 | 0.49 | 1.00 |
| Lot 2 | 1,050,000 | 750,000 | 1,200,000 | 855,000 | 0.71 | 0.71 | 1.00 |
| Lot 3 | 1,050,000 | 620,000 | 1,200,000 | 705,000 | 0.59 | 0.59 | 1.00 |
| Lot 4 | 1,050,000 | 450,000 | 1,200,000 | 515,000 | 0.43 | 0.43 | 1.00 |
| Lot 5 | 1,050,000 | 810,000 | 1,200,000 | 920,000 | 0.77 | 0.77 | 1.00 |
| Lot 6 | 1,050,000 | 550,000 | 1,200,000 | 625,000 | 0.52 | 0.52 | 1.00 |
| Average | 1.00 | ||||||
| Std Dev | 0.00 | ||||||
| %CV | 0.0% |
This table illustrates an ideal scenario where the deuterated internal standard perfectly tracks the analyte's ion suppression, resulting in an IS-Normalized Matrix Factor of 1.00 with 0% CV. According to regulatory guidance, a CV of ≤15% is generally considered acceptable.[22]
References
- NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?". NorthEast BioLab. Accessed January 15, 2026.
- Li, F., et al. "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples". National Institutes of Health (NIH). Accessed January 15, 2026.
- Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research". Longdom Publishing SL. Accessed January 15, 2026.
- "Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis". Chromatography Online. Accessed January 15, 2026.
- Xu, R., et al. "Assessment of matrix effect in quantitative LC-MS bioanalysis". National Institutes of Health (PMC). Accessed January 15, 2026.
- NorthEast BioLab. "What are the Best Practices of LC-MS/MS Internal Standards?". NorthEast BioLab. Accessed January 15, 2026.
- "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES". International Journal of Pharmaceutical Sciences and Research. Accessed January 15, 2026.
- BenchChem. "The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide". BenchChem. Accessed January 15, 2026.
- Clearsynth. "this compound | CAS No. 110220-55-8". Clearsynth. Accessed January 15, 2026.
- SCION Instruments. "The Role of Internal Standards In Mass Spectrometry". SCION Instruments. Accessed January 15, 2026.
- ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis".
- Labroots. "Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies". Labroots. Accessed January 15, 2026.
- Mei, H. "Matrix effects: Causes and solutions".
- Crawford Scientific. "Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?". Crawford Scientific. Accessed January 15, 2026.
- AptoChem. "Deuterated internal standards and bioanalysis". AptoChem. Accessed January 15, 2026.
- BenchChem. "Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation". BenchChem. Accessed January 15, 2026.
- Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations".
- "What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation?". BenchChem. Accessed January 15, 2026.
- CDC. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring". National Institutes of Health (PMC). Accessed January 15, 2026.
- "Review Article on Matrix Effect in Bioanalytical Method Development". International Journal of MediPharm Research. Accessed January 15, 2026.
- Wang, M. "Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from...". YouTube. Accessed January 15, 2026.
- i2 Analytical. "USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS". Amazon S3. Accessed January 15, 2026.
- Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations".
- Dolan, J.W. "When Should an Internal Standard be Used?".
- De Nicolò, A., et al. "Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect". Taylor & Francis Online. Accessed January 15, 2026.
- Alfa Chemistry. "CAS 110220-55-8 this compound". Alfa Chemistry. Accessed January 15, 2026.
- Pharmaffiliates. "CAS No : 110220-55-8 | Product Name : this compound".
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
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- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. m.youtube.com [m.youtube.com]
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- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 16. clearsynth.com [clearsynth.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Analyte Thermal Stability with Methoximation
Welcome to the technical support center for methoximation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into utilizing methoximation to enhance the thermal stability of analytes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Here, you will find practical troubleshooting advice and answers to frequently asked questions to ensure the success and reproducibility of your experiments.
The Science of Stability: Why Methoximation is Crucial
Thermally labile analytes, especially those containing carbonyl functional groups like aldehydes and ketones, pose a significant challenge in GC-MS analysis. At the high temperatures of the GC inlet, these compounds can degrade or undergo tautomerization, leading to multiple chromatographic peaks for a single analyte, inaccurate quantification, and complex data interpretation.[1][2][3]
Methoximation is a derivatization technique that chemically modifies these carbonyl groups, converting them into more stable methoxime derivatives.[3][4] This process "locks" the molecule in a single form, preventing the formation of multiple tautomers and protecting it from thermal degradation in the GC system.[1][2] This essential step is often performed prior to a second derivatization, such as silylation, which further increases the volatility of the analyte for optimal gas-phase analysis.[4][5]
Troubleshooting Guide: Overcoming Common Hurdles in Methoximation
This section addresses specific issues that may arise during your methoximation experiments, providing potential causes and actionable solutions.
Problem 1: Multiple Peaks for a Single Analyte
Symptoms: You observe several peaks in your chromatogram that correspond to a single analyte, complicating peak identification and integration.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Methoximation | The reaction has not gone to completion, leaving unreacted carbonyl groups that can still form tautomers.[6] | Optimize Reaction Conditions: Increase the incubation time or temperature. A typical starting point is 60-90 minutes at 30-60°C.[5][7] For complex samples or stubborn analytes, longer incubation times may be necessary.[6] |
| Presence of Moisture | Water in the sample or reagents will hydrolyze the methoxime derivatives and interfere with the reaction.[1] | Ensure Anhydrous Conditions: Lyophilize or dry your samples completely before adding the methoximation reagent. Use anhydrous pyridine and store reagents in a desiccator.[1] |
| Insufficient Reagent | The amount of methoxyamine hydrochloride (MeOx) is not sufficient to derivatize all carbonyl-containing analytes in the sample. | Increase Reagent Concentration/Volume: Ensure a sufficient molar excess of the MeOx reagent relative to the estimated concentration of your analytes. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms: Your analyte peaks are asymmetrical, exhibiting tailing (a gradual return to baseline) or fronting (a steep return to baseline).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Active Sites in the GC System | Polar methoxime derivatives can interact with active sites (e.g., free silanol groups) in the GC inlet liner or on the column, causing peak tailing.[8] | Use a Deactivated Liner: Employ a GC inlet liner that has been chemically deactivated to minimize surface interactions. Column Maintenance: Condition your GC column according to the manufacturer's instructions. If tailing persists, you may need to trim the front end of the column or replace it.[8] |
| Column Overload | Injecting too much of a concentrated sample can lead to peak fronting.[9] | Dilute Your Sample: Reduce the concentration of your sample before injection. |
| Inappropriate GC Conditions | The temperature program or carrier gas flow rate may not be optimized for your derivatized analytes. | Optimize GC Method: Adjust the initial oven temperature, ramp rate, and final hold time to ensure proper separation and peak shape. |
Problem 3: Low or No Analyte Signal
Symptoms: The expected analyte peak is very small or completely absent from the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Analyte Degradation | Despite derivatization, the analyte may be degrading in the GC inlet if the temperature is too high. | Lower Inlet Temperature: Reduce the temperature of the GC inlet to the lowest point that still allows for efficient volatilization of your derivatized analyte. |
| Derivative Instability | The methoxime derivative itself may be unstable under certain conditions. While generally stable, stability can be pH-dependent.[10][11] | Check Sample pH: Ensure the final sample pH is neutral before injection. Analyze Promptly: Analyze derivatized samples as soon as possible, as the stability of derivatives can vary.[12] |
| Leaks in the GC System | A leak in the injector can result in sample loss and reduced signal.[13] | Perform a Leak Check: Systematically check for leaks at all fittings and connections from the injector to the detector. |
Methoximation Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues encountered during methoximation.
Caption: A logical workflow for troubleshooting common methoximation issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of methoximation in GC-MS analysis?
A1: The primary purpose of methoximation is to stabilize thermally labile carbonyl groups (aldehydes and ketones) in analytes.[1][2] This derivatization prevents tautomerization, which can lead to the formation of multiple isomers and result in multiple peaks for a single compound in the chromatogram.[2][3] By "locking" the carbonyl group into a stable methoxime, you ensure a single, reproducible chromatographic peak, which is crucial for accurate identification and quantification.[4]
Q2: When should I consider using methoximation?
A2: You should consider using methoximation whenever your analytes of interest contain aldehyde or ketone functional groups, especially when analyzing complex mixtures like metabolites.[1][2][14] It is particularly important for the analysis of sugars, which can exist in multiple forms (e.g., open-chain and ring structures), and α-keto acids, which are prone to decarboxylation.[2]
Q3: What are the typical reagents and reaction conditions for methoximation?
A3: The most common reagent is methoxyamine hydrochloride (MeOx) dissolved in anhydrous pyridine.[5][7] A typical protocol involves incubating the dried sample with the MeOx solution for 60 to 90 minutes at a temperature ranging from 30°C to 60°C.[1][5][7] However, the optimal conditions can be analyte-dependent, and method development may be required.[4][15]
Q4: Can methoximation be automated?
A4: Yes, automated methoximation workflows are available and offer significant advantages in terms of reproducibility and sample throughput.[4][5] Automated systems use robotic autosamplers to perform the reagent additions, incubations, and subsequent silylation steps in a highly controlled and consistent manner, reducing operator-dependent variability.[5][16]
Q5: What are the potential byproducts of the methoximation reaction?
A5: While the reaction is generally clean, incomplete reactions can leave unreacted starting material. The presence of water can lead to the hydrolysis of the methoxime derivative back to the original carbonyl compound. Additionally, the methoximation reagent itself and the pyridine solvent will be present in the final sample and will be observed in the chromatogram.[1]
Q6: How do I know if my methoximation reaction was successful?
A6: A successful methoximation reaction will result in a single, sharp, and symmetrical chromatographic peak for each carbonyl-containing analyte. If you were previously observing multiple peaks for a single analyte and now see only one, the reaction was likely successful. You can also analyze a standard of your analyte with and without derivatization to confirm the shift in retention time and the collapse of multiple peaks into one.
Standard Methoximation Protocol for GC-MS Analysis
This protocol provides a general, self-validating procedure for the methoximation of dried extracts prior to silylation and GC-MS analysis.
Materials:
-
Methoxyamine hydrochloride (MeOx)
-
Anhydrous Pyridine
-
Dried sample extract, quality control (QC) samples, and blanks
-
Heated shaker or oven
-
GC-MS system
Procedure:
-
Preparation of Methoximation Reagent:
-
Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Ensure the MeOx is fully dissolved. Gentle vortexing and brief ultrasonication can aid in dissolution.[7]
-
-
Methoximation Reaction:
-
To your completely dried sample, add 50 µL of the methoximation reagent.
-
Seal the vial tightly.
-
Incubate the sample at 60°C for 60 minutes with gentle shaking.[7]
-
-
Cooling:
-
Allow the sample to cool to room temperature before proceeding to the next step (typically silylation).
-
-
Silylation (Example):
-
Analysis:
-
Transfer the derivatized sample to an autosampler vial for GC-MS analysis.
-
Quality Control:
-
Blank Sample: Process a solvent blank through the entire derivatization procedure to identify any background contamination.
-
Quality Control (QC) Sample: Use a pooled sample or a standard mixture to monitor the reproducibility of the derivatization and analysis over time. The peak areas and retention times of derivatized analytes in the QC samples should be consistent across the analytical batch.
Methoximation Reaction Mechanism
The following diagram illustrates the reaction between a carbonyl group (aldehyde or ketone) and methoxyamine to form a stable methoxime derivative.
Caption: The methoximation reaction of a carbonyl compound.
References
-
PAL System. (n.d.). Metabolite Profiling by Automated Methoximation and Silylation. Retrieved from [Link]
-
Bibel, A. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist. Retrieved from [Link]
-
The Bumbling Biochemist. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
-
Michigan State University Mass Spectrometry and Metabolomics Core. (2020, November 17). Protocol MSU_MSMC_006 Methoximation and tert-butyldimethylsilylation derivatization of amino acids and organic acids for GC/MS analysis. Retrieved from [Link]
-
Fiers, M. W. E. J., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 863. Retrieved from [Link]
-
Al-Rawashdeh, A. I., & Al-Qudah, M. A. (2020). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 25(22), 5477. Retrieved from [Link]
-
Yi, L., et al. (n.d.). A GC/MS-based metabolomic study of type 2 diabetic KK-Ay mice. Analytical Methods. Retrieved from [Link]
-
Fiehn, O., et al. (2008). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Metabolomics, 4(2), 134-143. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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Wang, Y., et al. (2017). Effect of methoximation time on the derivatization of glucose. Scientific Reports, 7, 4613. Retrieved from [Link]
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El-Maghrabey, M. H., Kishikawa, N., & Kuroda, N. (2020). Silylation and combinatorial methoximation reagents and their reaction schemes. Journal of Chromatography A, 1625, 461309. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Method Validation for Carbonyl Compounds: Featuring Methoxyl-d3-amine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds is a critical aspect of product safety and efficacy. This guide provides an in-depth comparison of derivatization agents for carbonyl analysis, with a special focus on the utility of Methoxyl-d3-amine Hydrochloride as an internal standard. We will delve into method validation protocols, supported by experimental data and guided by international regulatory standards.
The Challenge of Carbonyl Analysis
Carbonyl compounds, which include aldehydes and ketones, are a class of organic molecules characterized by a carbon-oxygen double bond. They are prevalent in pharmaceuticals, food and beverage products, and environmental samples. The inherent reactivity and often volatile nature of these compounds present significant analytical challenges. Direct analysis is frequently hampered by poor chromatographic resolution and low detection sensitivity. To overcome these obstacles, derivatization is a widely employed strategy. This process involves a chemical reaction that converts the analyte into a more easily detectable derivative.
Derivatization Agents: A Comparative Overview
The selection of a derivatization reagent is a pivotal decision in method development. The ideal agent should react specifically and completely with the target carbonyl compounds to form a stable derivative that can be sensitively detected. Here, we compare three commonly used derivatization agents:
-
2,4-Dinitrophenylhydrazine (DNPH): One of the most established reagents for carbonyl analysis.[1][2] It reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazones, which can be readily detected by UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3][4][5] The United States Environmental Protection Agency (EPA) Method TO-11A utilizes DNPH for the determination of formaldehyde and other carbonyls in ambient air.[6][7][8] However, a notable drawback of DNPH is the potential for the formation of E/Z stereoisomers of the hydrazone derivatives, which can complicate chromatographic analysis.[1]
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This reagent is favored for its ability to form stable oxime derivatives that are highly sensitive to electron capture detection (ECD) in gas chromatography (GC).[9][10] The derivatization reaction with PFBHA is typically efficient, though it can require specific pH conditions and reaction times for optimal results.[11][12] Like DNPH derivatives, PFBHA-oximes can also form stereoisomers.[13]
-
This compound: This is a deuterated analog of methoxyamine hydrochloride. Its primary application is not as a primary derivatizing agent for all carbonyls in a sample, but rather as an isotopic labeling reagent and internal standard.[14][15][16][17][18][19] When used in conjunction with a non-deuterated derivatizing agent, it allows for the precise quantification of specific carbonyl compounds using mass spectrometry (MS). The known mass shift introduced by the three deuterium atoms facilitates the differentiation of the analyte from the internal standard.
Performance Comparison of Derivatization Reagents
| Performance Metric | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | This compound |
| Reaction Principle | Forms stable 2,4-dinitrophenylhydrazones.[1] | Forms stable oxime derivatives.[9] | Forms deuterated methoxime derivatives for use as internal standards.[16] |
| Primary Detection Method | HPLC-UV[6] | GC-ECD, GC-MS[9][13] | GC-MS, LC-MS |
| Advantages | Well-established methods (e.g., EPA TO-11A)[6][8], derivatives are colored and UV-active.[2][3] | High sensitivity with ECD[9], stable derivatives.[10] | Excellent for precise quantification with MS, high isotopic purity.[16] |
| Disadvantages | Formation of E/Z stereoisomers can complicate chromatography[1], potential for interference from ozone and nitrogen dioxide.[20] | Formation of stereoisomers[13], derivatization can be time-consuming.[12] | Not a universal derivatizing agent; used for specific analytes as an internal standard. |
Method Validation Using this compound: A Step-by-Step Protocol
A robust method validation is essential to ensure that an analytical procedure is fit for its intended purpose.[21][22] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical method validation.[23][24][25][26][27][28][29][30] The following protocol outlines a typical validation process for the quantification of a specific carbonyl compound using a primary derivatizing agent (e.g., PFBHA) and this compound as an internal standard.
Experimental Workflow
Caption: A generalized workflow for method validation of carbonyl compounds.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.[26]
Protocol:
-
Prepare a blank sample matrix (without the analyte or internal standard).
-
Prepare a sample of the analyte standard.
-
Prepare a sample of the this compound internal standard.
-
Prepare a sample containing the analyte and potential interfering substances (e.g., related impurities, degradation products).
-
Analyze all samples according to the developed method.
Acceptance Criteria: The chromatogram of the blank sample should show no interfering peaks at the retention times of the analyte and the internal standard. The analyte peak should be well-resolved from any potential interfering peaks.
Linearity and Range
Objective: To demonstrate that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[25][26]
Protocol:
-
Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of the analyte.
-
Spike each calibration standard with a fixed concentration of this compound.
-
Analyze the standards and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.99. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.[24][26]
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the established range.
-
Analyze a minimum of three replicates for each QC level.
-
Calculate the percent recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[25] Precision is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of the medium QC sample on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision should typically be ≤ 15%.
Robustness
Objective: To evaluate the reliability of an analytical procedure with respect to deliberate variations in method parameters.[24]
Protocol:
-
Identify critical method parameters that may be subject to variation during routine use (e.g., reaction temperature, reaction time, pH of the derivatization solution).
-
Introduce small, deliberate variations to these parameters.
-
Analyze QC samples under these modified conditions.
Acceptance Criteria: The results should remain unaffected by the variations in the method parameters, demonstrating the method's robustness.
The Derivatization Reaction
The derivatization of a carbonyl compound with an amine-based reagent, such as this compound, proceeds via a nucleophilic addition-elimination mechanism to form an oxime or hydrazone derivative.[31]
Caption: The chemical reaction of a carbonyl compound with this compound.
Conclusion
The choice of derivatization reagent is a critical decision in the development of analytical methods for carbonyl compounds. While DNPH and PFBHA are effective for general screening and quantification, this compound offers a distinct advantage for precise quantification when used as an internal standard in mass spectrometry-based methods. A thorough method validation, following established guidelines from bodies like the ICH and FDA, is paramount to ensure the reliability and accuracy of the analytical data. This guide provides a framework for comparing derivatization agents and implementing a robust validation protocol, empowering researchers to generate high-quality data for their critical applications.
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A Researcher's Guide: Comparing Methoxyl-d3-amine HCl and Methoxyamine HCl for High-Precision Derivatization
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl-containing compounds, derivatization is a critical step to enhance analytical performance. Methoxyamine hydrochloride (Methoxyamine HCl) is a cornerstone reagent for this purpose, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). However, for applications demanding the highest levels of accuracy and precision, its deuterated counterpart, Methoxyl-d3-amine hydrochloride (Methoxyl-d3-amine HCl), offers significant advantages. This guide provides an in-depth comparison of these two reagents, supported by experimental logic and established methodologies, to inform your selection for specific analytical challenges.
The Foundational Role of Methoximation in Analyte Derivatization
Many biologically significant molecules, including steroids, prostaglandins, keto-acids, and sugars, contain aldehyde or ketone functional groups.[1][2][3] In their native state, these compounds can present analytical difficulties:
-
Poor Volatility and Thermal Stability: Hinders analysis by GC-MS.[4][5]
-
Tautomerization: Keto-enol tautomerism can cause a single analyte to produce multiple chromatographic peaks, complicating analysis and compromising quantification.[3][6][7]
Derivatization via methoximation (also known as oximation) addresses these issues. Methoxyamine HCl reacts with the carbonyl group to form a stable O-methyl oxime derivative.[5][8] This reaction effectively "locks" the carbonyl group, preventing enol formation and ensuring that a single, more volatile, and thermally stable derivative is formed for each analyte, leading to sharp, symmetrical peaks in the chromatogram.[3][6] This initial methoximation is often the first step in a two-stage process, typically followed by silylation (e.g., using MSTFA) to derivatize other active hydrogens (like hydroxyl groups), further enhancing volatility.[3][5][9]
Core Principles: The Deuterated Advantage
The fundamental difference between Methoxyl-d3-amine HCl and Methoxyamine HCl lies in the three deuterium atoms replacing the three hydrogen atoms on the methyl group.[10] This isotopic substitution introduces a mass difference of +3 Da in the resulting derivative, a property that is leveraged for superior quantitative analysis through Isotope Dilution Mass Spectrometry (IDMS) .
IDMS is a gold-standard quantification technique that relies on the use of a stable isotope-labeled (SIL) internal standard. The ideal internal standard is chemically identical to the analyte, ensuring it behaves the same way during sample extraction, derivatization, and chromatographic separation. Because the SIL internal standard and the native analyte are nearly identical, they co-elute, but they are easily distinguished by the mass spectrometer due to their mass difference.[11][12] This allows for highly accurate quantification because the ratio of the native analyte to the known concentration of the spiked SIL internal standard is used for calculation, effectively canceling out variability from matrix effects, extraction efficiency, and instrument response.[13][14]
Methoxyl-d3-amine HCl is not typically used to derivatize the target analyte within the biological sample itself. Instead, it is used to synthesize the perfect SIL internal standard by reacting it with a pure, certified standard of the target analyte.[13][15]
Head-to-Head Performance Comparison
The choice between these two reagents is dictated entirely by the analytical objective.
| Property | Methoxyamine HCl | Methoxyl-d3-amine HCl |
| Molecular Formula | CH₃ONH₂·HCl[8] | CD₃ONH₂·HCl[16] |
| Molecular Weight | ~83.52 g/mol [8] | ~86.54 g/mol [15][16] |
| Primary Role | Direct derivatization of analytes in samples. | Synthesis of stable isotope-labeled internal standards. |
| Primary Application | Qualitative screening and routine quantitative analysis of carbonyls.[6][8][17] | Gold-standard quantitative analysis using Isotope Dilution Mass Spectrometry (IDMS).[12][15] |
| Key Advantage | Cost-effective and highly effective at preventing tautomerization for improved chromatography.[3][6][7] | Enables the creation of ideal internal standards for maximum accuracy, precision, and reliability in quantification.[13][14] |
| Consideration | For quantitative work, requires a separate, non-isotopic internal standard which may not perfectly mimic analyte behavior. | Higher reagent cost, but justified for validation studies, clinical assays, and research requiring high-precision data.[18] |
Experimental Workflows and Protocols
The practical application of these reagents is best understood through their respective workflows.
Standard Derivatization Workflow
This workflow is employed for general-purpose analysis where the primary goal is to achieve good chromatographic separation and identification.
Caption: General two-step derivatization workflow.
Protocol 1: General Two-Step Derivatization of Steroids for GC-MS Analysis
-
Sample Preparation: Ensure the steroid sample extract is completely dry. If in solution, evaporate the solvent under a gentle stream of nitrogen gas.[6]
-
Methoximation:
-
Silylation:
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Quantitative Isotope Dilution Workflow
This advanced workflow is designed for high-precision quantification, leveraging the deuterated reagent to create an internal standard.
Caption: Workflow for quantitative analysis using isotope dilution.
Protocol 2: Preparation and Use of a Deuterated Internal Standard
-
Internal Standard Synthesis:
-
In a separate vial, place a known quantity of a pure analytical standard of your target analyte.
-
Following the same procedure as Protocol 1 (Step 2), derivatize this pure standard using a solution of Methoxyl-d3-amine HCl in pyridine.
-
If a second derivatization step (like silylation) is used for the main sample, perform the exact same step on this deuterated standard. This creates your deuterated (e.g., M+3) internal standard stock solution.
-
-
Sample Derivatization:
-
Concurrently, derivatize your unknown biological samples using Methoxyamine HCl as described in Protocol 1.
-
-
Spiking and Analysis:
-
Before injection, add a precise and known volume of the deuterated internal standard stock solution to each derivatized unknown sample.
-
Inject the combined mixture into the MS instrument.
-
Quantify the native analyte by calculating the peak area ratio of the native derivative (M) to the deuterated internal standard derivative (M+3).[12]
-
Interpreting the Mass Spectrometry Data
When using the isotope dilution method, the chromatogram will show a single peak for the analyte and its deuterated internal standard, as they co-elute. However, the mass spectrum for that peak will clearly show two distinct parent ions separated by 3 mass units. This mass difference is the key to distinguishing the analyte from its internal standard, allowing for the precise calculation of the peak area ratio essential for accurate quantification.[10]
Conclusion: Selecting the Right Reagent for the Job
Both Methoxyamine HCl and its deuterated analog, Methoxyl-d3-amine HCl, are powerful tools for the analysis of carbonyl-containing compounds. The choice is not about which is "better" overall, but which is optimal for the specific research question.
-
Methoxyamine HCl is the indispensable workhorse for routine analysis. It is cost-effective and robust for improving chromatographic performance, enabling reliable qualitative identification and standard quantitative analysis.
-
Methoxyl-d3-amine HCl is the specialist's choice for applications where precision and accuracy are paramount. By enabling the synthesis of a perfect internal standard, it facilitates the gold-standard isotope dilution mass spectrometry method, providing the most defensible and accurate quantitative data possible.
For researchers in regulated environments, developing clinical diagnostics, or performing pharmacokinetic studies, the investment in Methoxyl-d3-amine HCl and the isotope dilution workflow is a critical step toward ensuring data of the highest integrity.
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Uchiyama, S., et al. (2004). Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. Analytical Sciences, 20(5), 865-70. Available from: [Link]
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Derivatization of Carbonyl Compounds for GC-MS Analysis. (2008). LCGC International. Available from: [Link]
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Lien, K.A., et al. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites. Journal of Chromatography A, 1248, 122-7. Available from: [Link]
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Halket, J.M., & Zaikin, V.G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. Available from: [Link]
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Das, M.K. (2016). What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction? ResearchGate. Available from: [Link]
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The Gold Standard in Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data integrity and regulatory success. This guide provides an in-depth, objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to illuminate their superior performance in complex biological matrices.
In the landscape of bioanalytical techniques, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is fundamental to achieving reliable and reproducible results. An ideal IS should perfectly mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—thereby compensating for any potential variability. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), have emerged as the "gold standard" for their ability to provide the most accurate and precise quantification of analytes in complex biological matrices like plasma, urine, and tissue homogenates.[1]
Mitigating the Matrix Effect: The Core Advantage
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[1][2] Deuterated standards, being nearly chemically and physically identical to the analyte, co-elute and experience the same degree of matrix effect.[3] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated internal standard, allowing for a reliable correction and a more accurate quantification.
In contrast, structural analog internal standards—compounds that are chemically similar but not identical to the analyte—may have different retention times and be affected differently by the matrix, leading to a less reliable correction.[4]
A Tale of Two Standards: Head-to-Head Performance
The superiority of a deuterated internal standard is most evident when examining key bioanalytical validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] The following tables summarize a comparative analysis of a deuterated (stable isotope-labeled) internal standard versus a non-deuterated (structural analog) internal standard for the quantification of the immunosuppressant drug tacrolimus in whole blood by LC-MS/MS.
Table 1: Accuracy and Precision Comparison
| Parameter | Deuterated IS (Tacrolimus-¹³C,D₂) | Structural Analog IS (Ascomycin) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | |||
| Low QC (1.5 ng/mL) | 0.63% | 1.71% | ±15% |
| High QC (16 ng/mL) | -0.45% | -2.65% | ±15% |
| Precision (%CV) | |||
| Intra-day (Low QC) | 3.09% | 3.63% | ≤15% |
| Intra-day (High QC) | 2.15% | 2.98% | ≤15% |
| Inter-day (Low QC) | 2.87% | 3.45% | ≤15% |
| Inter-day (High QC) | 2.03% | 2.88% | ≤15% |
Data adapted from a comparative study on tacrolimus bioanalysis.[7]
As the data illustrates, while both internal standards meet the acceptance criteria, the deuterated internal standard consistently demonstrates lower bias and better precision, indicating a more accurate and reliable measurement.
Table 2: Matrix Effect and Recovery
| Parameter | Deuterated IS (Tacrolimus-¹³C,D₂) | Structural Analog IS (Ascomycin) | Note |
| Matrix Effect (Analyte) | -16.04% | -29.07% | Significant ion suppression observed for the analyte. |
| Matrix Effect (IS) | -16.64% | -28.41% | The deuterated IS experiences nearly identical matrix effects as the analyte. |
| Corrected Matrix Effect (Analyte/IS Ratio) | 0.89% | -0.97% | The deuterated IS provides superior compensation for the matrix effect. |
| Absolute Recovery (Analyte) | 75.6% | 75.6% | Both methods show similar extraction efficiency. |
| Absolute Recovery (IS) | 78.4% | 75.7% | The deuterated IS closely tracks the analyte's recovery. |
Data adapted from a comparative study on tacrolimus bioanalysis.[7]
The data clearly shows that while both the analyte and the internal standards experience significant matrix effects (ion suppression), the deuterated internal standard is affected to almost the same extent as the analyte. This results in a near-perfect compensation when the analyte-to-internal standard ratio is calculated.
The "Unexpected Behavior" of Deuterated Standards: A Word of Caution
While deuterated internal standards are the preferred choice, it is crucial to be aware of potential challenges.[4][8]
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][9][10] This is due to the C-D bond being slightly shorter and stronger than the C-H bond, which can lead to weaker interactions with the stationary phase.[10] If this retention time shift is significant, the analyte and the internal standard may not experience the same matrix effect, potentially compromising accuracy.[11]
-
Isotopic Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the sample matrix or mobile phase, a phenomenon known as "back-exchange."[9] This is more likely to occur with deuterium atoms on heteroatoms (e.g., -OH, -NH). This exchange can lead to a decrease in the internal standard signal and affect quantification.
Thorough method validation is essential to identify and mitigate these potential issues.
Experimental Protocols: A Framework for Validation
Detailed and robust experimental validation is crucial for any bioanalytical method. Below are methodologies for key experiments to assess the performance of a deuterated internal standard.
Experimental Workflow for Bioanalytical Method Validation
Bioanalytical method validation workflow.
Protocol 1: Assessment of Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations (accuracy) and the degree of scatter in the data (precision).[5]
Methodology:
-
Prepare Quality Control (QC) samples: Spike a blank biological matrix with the analyte at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Prepare Calibration Standards: Prepare a series of calibration standards by spiking the blank matrix with the analyte at a minimum of six different concentrations.
-
Sample Processing:
-
To an aliquot of each QC and calibration standard, add a fixed amount of the deuterated internal standard working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis: Analyze the processed samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Construct a calibration curve by plotting the analyte/internal standard peak area ratio against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of the QC samples.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level.
-
Acceptance Criteria (FDA/EMA): The mean concentration should be within ±15% of the nominal value for all QCs, except for the LLOQ, which should be within ±20%. The precision (%CV) should not exceed 15% for all QCs, except for the LLOQ, which should not exceed 20%.[6]
Protocol 2: Assessment of Matrix Effect (Post-Extraction Addition Method)
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the internal standard.[12]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard spiked into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Blank biological matrix is extracted first, and then the analyte and deuterated internal standard are added to the extracted matrix.
-
Set C (Pre-Spiked Matrix): Analyte and deuterated internal standard are added to the biological matrix before extraction.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Matrix Factor (MF): Calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Internal Standard-Normalized Matrix Factor: Calculate the MF for both the analyte and the deuterated internal standard. The ratio of these two MFs should be close to 1, indicating that the internal standard effectively compensates for the matrix effect.
-
Acceptance Criteria: The coefficient of variation of the internal standard-normalized matrix factor across at least six different lots of the biological matrix should be ≤15%.[6]
Conclusion: An Indispensable Tool for Robust Bioanalysis
The use of deuterated internal standards is a cornerstone of modern, high-quality bioanalytical science. Their ability to closely mimic the analyte of interest provides unparalleled correction for matrix effects and other sources of analytical variability, leading to demonstrably better accuracy and precision. While potential challenges such as the chromatographic isotope effect and isotopic exchange exist, these can be effectively managed through rigorous method validation. For researchers, scientists, and drug development professionals committed to generating the most reliable and defensible data, the adoption of deuterated internal standards is not just a best practice—it is an essential component of a robust and successful bioanalytical strategy.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407.
- Kaim, A., & Durnas, B. (2019). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects. Journal of pharmaceutical and biomedical analysis, 162, 114–121.
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. ResearchGate. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Retrieved from [Link]
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Reddit. (2024). Accounting for the matrix effect. Reddit. Retrieved from [Link]
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ResearchGate. (n.d.). Flowchart of LC-MS/MS method development. ResearchGate. Retrieved from [Link]
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Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. Waters Corporation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019). Accuracy and Precision in Bioanalysis: Review of Case Studies. FDA. Retrieved from [Link]
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OUCI. (n.d.). Isotope–labeled versus analog internal standard in LC–MS/MS method for tacrolimus determination in human whole blood samples – A compensation of matrix effects. OUCI. Retrieved from [Link]
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ChromaNik Technologies Inc. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. ChromaNik. Retrieved from [Link]
- Zhang, Y., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 86(13), 6539-6546.
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Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. Retrieved from [Link]
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EURL Pesticides. (2017). Workflow to perform quantification by standard addition procedure. EURL Pesticides. Retrieved from [Link]
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ACS Publications. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. ACS Publications. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. Retrieved from [Link]
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The Gold Standard for Carbonyl Quantification: A Comparative Guide to Methoxyl-d3-amine HCl in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the pursuit of exceptional accuracy and precision is paramount. In the realm of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly in fields like metabolomics and pharmaceutical analysis, derivatization is a critical step for enhancing the volatility and chromatographic behavior of target analytes. This guide provides an in-depth technical comparison of Methoxyl-d3-amine HCl and its non-deuterated counterpart, methoxyamine HCl, for the derivatization of carbonyl-containing compounds. We will explore how the strategic incorporation of deuterium in Methoxyl-d3-amine HCl elevates a standard derivatization procedure to a robust isotope dilution mass spectrometry (IDMS) workflow, thereby significantly improving quantitative performance.
The Critical Role of Derivatization in Carbonyl Analysis
Many endogenous metabolites and pharmaceutical compounds contain carbonyl functional groups (aldehydes and ketones). In their native form, these molecules often exhibit poor thermal stability and can exist in multiple tautomeric forms, leading to broad or split chromatographic peaks and compromising analytical accuracy.[1] Derivatization with an oximation reagent like methoxyamine HCl is a widely adopted strategy to overcome these challenges.[2][3] The reaction converts the carbonyl group into a stable methoxime derivative, which is more volatile and less prone to isomerization, resulting in improved chromatographic peak shape and enhanced sensitivity.[3]
Methoxyl-d3-amine HCl: Elevating Derivatization to an Isotope Dilution Workflow
While methoxyamine HCl effectively improves the analytical characteristics of carbonyl compounds, the introduction of its deuterated analog, Methoxyl-d3-amine HCl, represents a significant leap forward in quantitative accuracy. By replacing the three protons on the methyl group with deuterium atoms, Methoxyl-d3-amine HCl serves a dual purpose: it not only derivatizes the target analyte but also introduces a stable isotope label. This in-situ generation of a labeled internal standard is the cornerstone of isotope dilution mass spectrometry (IDMS), which is widely regarded as the gold standard for quantitative analysis.[4][5]
The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte to the sample prior to any sample preparation or analysis steps.[6] The labeled standard, being chemically identical to the native analyte, experiences the same variations in sample extraction, derivatization efficiency, and instrument response. By measuring the ratio of the native analyte to its labeled counterpart, these variations can be effectively normalized, leading to a dramatic improvement in accuracy and precision.[7]
Comparative Performance: The Deuterated Advantage
The use of Methoxyl-d3-amine HCl as a derivatizing agent to create an in-situ internal standard offers several distinct advantages over using a separate, structurally analogous internal standard with non-deuterated methoxyamine HCl.
| Parameter | Derivatization with Methoxyamine HCl (using a separate structural analog IS) | Derivatization with Methoxyl-d3-amine HCl (in-situ SIL-IS generation) | Rationale for Improved Performance |
| Accuracy (% Bias) | Typically within ±15% | Typically within ±5% | The co-eluting SIL-IS provides superior correction for matrix effects and variations in ionization efficiency.[4] |
| Precision (%RSD) | < 15% | < 5% | The identical chemical behavior of the analyte and SIL-IS minimizes variability throughout the entire analytical process.[5] |
| Matrix Effect | Variable and can be significant | Significantly reduced and compensated for | The SIL-IS experiences the same ion suppression or enhancement as the native analyte, leading to a more reliable correction.[8] |
| Recovery | Correction can be inconsistent | Consistent and reliable correction | The SIL-IS tracks the analyte through every step of sample preparation, providing an accurate measure of recovery. |
This data is illustrative and based on the generally accepted principles of improved performance with deuterated internal standards.
Experimental Workflow: From Derivatization to Quantification
The following section details a typical experimental workflow for the quantitative analysis of carbonyl-containing compounds using Methoxyl-d3-amine HCl for derivatization, followed by GC-MS analysis. This protocol is designed to be a self-validating system, where the inclusion of the deuterated standard at the outset ensures the integrity of the quantitative data.
Experimental Protocol: Two-Step Derivatization for GC-MS Analysis
This protocol is adapted from established methods for the derivatization of metabolites for GC-MS analysis.[1][9][10]
Materials:
-
Methoxyl-d3-amine HCl
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Analyte standards and samples
-
Internal standard (for monitoring instrument performance, e.g., a deuterated fatty acid)
-
GC-MS system
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately aliquot a defined volume or mass of the sample into a micro-reaction vial.
-
For liquid samples, evaporate to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as the derivatization reagents are moisture-sensitive.[9]
-
-
Methoximation (First Derivatization Step):
-
Prepare a fresh solution of Methoxyl-d3-amine HCl in anhydrous pyridine (e.g., 20 mg/mL).[10]
-
Add 50 µL of the Methoxyl-d3-amine HCl solution to each dried sample vial.
-
Cap the vials tightly and vortex briefly to ensure complete dissolution of the residue.
-
Incubate the samples at a controlled temperature (e.g., 60°C) for 45-90 minutes.[1][10] This step converts the carbonyl groups to their deuterated methoxime derivatives.
-
-
Silylation (Second Derivatization Step):
-
After cooling the samples to room temperature, add 90 µL of MSTFA (with 1% TMCS) to each vial.[9]
-
Recap the vials and incubate at a controlled temperature (e.g., 37°C) for 30 minutes.[9] This step derivatizes other active hydrogens in the molecule (e.g., hydroxyl, carboxyl groups) to enhance volatility.
-
-
GC-MS Analysis:
-
Transfer the derivatized samples to GC vials with inserts.
-
Analyze the samples on a GC-MS system equipped with an appropriate column (e.g., DB-5ms).
-
The mass spectrometer should be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor specific ions for the native analyte and its deuterated counterpart. The mass difference will be +3 Da for each derivatized carbonyl group.
-
Visualizing the Workflow
The following diagram illustrates the logical flow of the quantitative analysis workflow using Methoxyl-d3-amine HCl.
The Chemistry of Enhanced Performance
The derivatization reaction of a carbonyl compound with Methoxyl-d3-amine HCl is a nucleophilic addition followed by dehydration, resulting in the formation of a deuterated methoxime.
The +3 Da mass shift introduced by the trideuteromethyl group provides a clear distinction between the analyte and its in-situ generated internal standard in the mass spectrometer, enabling accurate and precise quantification.[11]
Conclusion
For researchers, scientists, and drug development professionals who demand the highest level of confidence in their quantitative data, Methoxyl-d3-amine HCl offers a superior alternative to its non-deuterated counterpart. By seamlessly integrating derivatization with the principles of isotope dilution mass spectrometry, it provides a robust, self-validating workflow that significantly enhances accuracy and precision. The ability to generate a stable isotope-labeled internal standard in-situ minimizes the impact of matrix effects and other sources of analytical variability, making Methoxyl-d3-amine HCl the gold standard for the quantitative analysis of carbonyl-containing compounds.
References
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Agilent Technologies. (n.d.). TMS Derivatization for GC-MS. Retrieved from [Link]
- Bibi, N., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis.
- Olivier, A., et al. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR Protocols.
- Bibel, M. (2025).
- Pacioni, P. A., & Vione, D. (2018). Derivatization steps prior to GC–MS analysis: a Silylation reactions...
- BenchChem. (2025). Navigating the Matrix: A Comparative Analysis of Deuterated vs.
- BenchChem. (2025).
- Koek, M. M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites.
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- BenchChem. (2025). A Comparative Guide to Analytical Method Validation: The Role of Methyl-d3-amine as an Internal Standard.
- Chen, Y., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
- Butch, A. W. (2014).
- BenchChem. (2025). A Comparative Guide: Methyl-d3-amine Hydrochloride vs. Methylamine Hydrochloride for Researchers.
- ResearchGate. (2025).
- BenchChem. (2025). A Technical Guide to High-Purity Methyl-d3-amine Hydrochloride for Scientific Research.
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A Senior Scientist's Guide to Linearity and Range Determination for Carbonyl-Containing Analytes using Methoxyl-d3-amine Derivatization
For researchers, scientists, and drug development professionals, the robust quantification of carbonyl-containing compounds—such as steroids, aldehydes, and ketones—presents a significant analytical challenge. These molecules often exhibit poor ionization efficiency and chromatographic behavior in their native state, complicating analysis by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization is a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of Methoxyl-d3-amine (d3-MOA) derivatization, focusing on the critical validation parameters of linearity and analytical range, grounded in authoritative regulatory standards.
Part 1: The "Why" — Mechanism and Advantages of d3-MOA Derivatization
Methoxylamine reacts with carbonyl functional groups (ketones and aldehydes) in a condensation reaction to form a methoxime derivative.[1] This process is essential for analytes that are difficult to ionize or chromatograph.[2] The primary advantages include:
-
Enhanced Ionization Efficiency : The addition of the methoxime group can significantly improve the analyte's response in mass spectrometry, particularly for electrospray ionization (ESI).[3][4]
-
Improved Chromatographic Performance : Derivatization increases the hydrophobicity of polar analytes, leading to better retention and peak shape on reversed-phase LC columns.[5]
-
Stabilization of Analytes : For compounds like α-keto acids or reducing sugars, methoximation prevents unwanted side reactions, tautomerization, or cyclization, thereby reducing the number of isomeric peaks and simplifying the chromatogram.[5][6]
-
Isotopic Labeling : The use of deuterated Methoxyl-d3-amine allows the derivative to serve as a stable isotope-labeled internal standard (SIL-IS) when the unlabeled version is used for the analyte, or vice versa. This is a cornerstone of the "gold standard" for quantitative accuracy in mass spectrometry.
Caption: d3-MOA reacts with a carbonyl to form a stable oxime.
Part 2: A Comparative Analysis — d3-MOA vs. Alternative Reagents
While d3-MOA is highly effective, other reagents are available for carbonyl derivatization. The choice depends on the analyte, matrix, and analytical platform.
| Reagent | Target Group | Typical Application | Advantages | Disadvantages |
| Methoxylamine (MOA/MEOX) | Aldehydes, Ketones | GC-MS, LC-MS | Robust reaction, stabilizes analytes, improves chromatography.[5][6] | May require heating; can form syn/anti isomers. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV, LC-MS | Forms highly chromophoric derivatives for UV detection.[7] | Can have long reaction times; derivatives may be less stable.[8] |
| Girard's Reagents (T & P) | Ketones (especially steroids) | LC-MS | Introduces a permanent positive charge, enhancing ESI sensitivity.[2] | Can introduce complexity in sample cleanup due to high polarity. |
| Dansylhydrazine | Aldehydes, Ketones | HPLC-Fluorescence, LC-MS | Produces highly fluorescent derivatives for sensitive detection. | Can suffer from reagent interference and instability. |
Part 3: The "How" — A Validated Protocol for Linearity and Range Determination
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9] Linearity and range are fundamental parameters in this process, governed by guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10][11]
Pillar 1: Experimental Design & Rationale
-
Linearity : An analytical procedure's linearity is its ability to produce test results directly proportional to the analyte concentration.[12] This is typically evaluated by visual inspection of a plot of signals versus concentration and through statistical methods like calculating a regression line.
-
Range : The range is the interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[9][12]
According to ICH Q2(R1) guidelines, linearity should be evaluated by analyzing a minimum of five concentrations over the proposed range. The data is then statistically analyzed, with a coefficient of determination (r²) ≥ 0.99 often considered acceptable.[12]
Caption: A systematic workflow for method validation.
Pillar 2: Step-by-Step Experimental Protocol
This protocol outlines the derivatization of a generic carbonyl-containing analyte (e.g., a steroid) in a biological matrix like plasma.
Materials:
-
Analyte and Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Methoxyl-d3-amine hydrochloride (d3-MOA HCl)
-
Pyridine (as a catalyst and solvent)[5]
-
Reconstitution Solvent (e.g., 50:50 Methanol:Water)
-
Protein Precipitation Solvent (e.g., Acetonitrile)
-
Heating block or incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 20 mg/mL solution of d3-MOA HCl in pyridine.[13] This solution should be prepared fresh.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and SIL-IS in a suitable organic solvent.
-
Spike blank plasma with the analyte stock solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation & Protein Precipitation:
-
To 50 µL of each standard, QC, and unknown sample, add 150 µL of SIL-IS in acetonitrile.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 5 minutes.
-
-
Derivatization Reaction:
-
Transfer the supernatant to a new plate or vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Ensuring dryness is critical as water can interfere with the reaction.[6]
-
To the dried residue, add 50 µL of the d3-MOA HCl solution in pyridine.[14]
-
Seal the plate/vials and incubate at 60°C for 60 minutes.[5][14]
-
-
Final Sample Preparation & Analysis:
-
After incubation, cool the samples to room temperature.
-
Evaporate the pyridine under nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Inject an appropriate volume onto the LC-MS system.
-
Pillar 3: Data Analysis & Acceptance Criteria
-
Linearity Assessment :
-
Plot the peak area ratio (Analyte/SIL-IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis (typically with 1/x or 1/x² weighting for bioanalytical assays).
-
The coefficient of determination (r²) should ideally be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
-
Range Determination :
-
The range is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).
-
The LLOQ is the lowest standard on the calibration curve with acceptable precision (%CV ≤ 20%) and accuracy (%Bias within ±20%).[9][15]
-
The ULOQ is the highest standard on the curve with acceptable precision (%CV ≤ 15%) and accuracy (%Bias within ±15%).
-
The established range must cover the expected concentrations of the analyte in the study samples.
-
Part 4: Troubleshooting and Advanced Insights
-
Formation of syn- and anti-isomers : Methoximation of asymmetrical ketones can result in two geometric isomers (syn and anti). This may appear as two closely eluting peaks in the chromatogram.
-
Solution : If the isomers are not chromatographically resolved, they should be integrated together as a single peak for quantification. If they are resolved, one isomer can be chosen for quantification, or their areas can be summed, but the approach must be consistent across the entire analysis.
-
-
Incomplete Derivatization : Low response or poor linearity can result from an incomplete reaction.
-
Solution : Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Pyridine is often used as a catalyst and solvent, and its purity is critical.[5]
-
-
Matrix Effects : Biological matrices can suppress or enhance the ionization of the derivatized analyte, affecting accuracy and precision.
-
Solution : The use of a co-eluting stable isotope-labeled internal standard (like a d3-MOA derivative of a d4-analyte) is the most effective way to compensate for matrix effects.[7]
-
Conclusion
Methoxyl-d3-amine derivatization is a robust and highly effective technique for the quantitative analysis of carbonyl-containing compounds by LC-MS. By transforming challenging analytes into stable, readily ionizable derivatives, it enables the development of sensitive and reliable methods. A thorough validation of linearity and range, grounded in regulatory principles like those from ICH, is essential to ensure that the analytical procedure is fit for its purpose and generates data of the highest integrity. This guide provides the foundational knowledge and a practical framework for scientists to successfully implement and validate these critical assays.
References
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A Comparative Guide to Methoxyl-d3-amine Hydrochloride for Enhanced Specificity and Selectivity in Complex Matrices
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the precise and accurate measurement of carbonyl-containing compounds in biological matrices remains a significant challenge. These molecules, including a vast array of aldehydes and ketones, are often present at low concentrations, exhibit poor ionization efficiency in mass spectrometry, and are susceptible to degradation. Chemical derivatization is a cornerstone strategy to overcome these hurdles. This guide provides an in-depth, objective comparison of Methoxyl-d3-amine Hydrochloride against other common derivatization reagents, supported by experimental data and protocols to empower you in selecting the optimal strategy for your analytical needs.
The Imperative of Derivatization in Carbonyl Analysis
Direct analysis of carbonyl compounds by liquid chromatography-mass spectrometry (LC-MS) is often plagued by low sensitivity due to the neutral nature of the carbonyl group, which leads to poor ionization efficiency in electrospray ionization (ESI)[1]. Furthermore, the inherent instability of some carbonyls, such as α-keto acids, can lead to inaccurate quantification[1]. Derivatization addresses these challenges by introducing a chemical tag that enhances ionization, improves chromatographic retention and separation, and stabilizes the analyte[1].
This guide focuses on this compound, a stable isotope-labeled derivatization reagent, and compares its performance with two widely used classes of reagents: hydrazines (e.g., 2,4-Dinitrophenylhydrazine - DNPH) and Girard's reagents (e.g., Girard's Reagent T - GRT).
This compound: Mechanism and Advantages
This compound (d3-MOX) reacts with the carbonyl group of aldehydes and ketones to form a stable methoxime derivative. This reaction, known as methoximation, is a nucleophilic addition-elimination reaction.
The key advantages of using a deuterated reagent like d3-MOX lie in the principles of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard, which is chemically identical to the analyte but mass-shifted, it is possible to achieve highly accurate and precise quantification. The deuterated internal standard co-elutes with the native analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction of these interferences[1][2].
Comparative Analysis of Derivatization Reagents
The selection of a derivatization reagent is critical and depends on the specific carbonyl compounds of interest, the matrix, and the analytical platform. Below is a comparative overview of d3-MOX, DNPH, and GRT.
| Reagent Class | Derivatization Reagent | Reaction Product | Key Advantages | Key Disadvantages |
| Alkoxyamine | Methoxyl-d3-amine HCl (d3-MOX) | Deuterated Methoxime | - Introduces a stable isotope label for accurate quantification via IDMS.- Generally forms a single derivative, simplifying chromatography.- Good reactivity with a broad range of aldehydes and ketones. | - May have slower reaction kinetics compared to hydrazines.- The resulting derivative may have lower ionization efficiency than those from permanently charged reagents. |
| Hydrazine | 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | - Rapid and well-established reaction.- DNPH derivatives have strong UV absorbance, suitable for HPLC-UV detection.- Can be used for a wide variety of carbonyls. | - Often forms E/Z isomers, leading to chromatographic peak splitting and complicating quantification.- The dinitrophenyl group can cause ionization suppression in ESI-MS.- Deuterated DNPH is expensive. |
| Hydrazide | Girard's Reagent T (GRT) | Hydrazone | - Introduces a permanently charged quaternary ammonium group, significantly enhancing ESI-MS sensitivity.- Highly effective for the analysis of steroids and other ketosteroids.- Can be more efficient than methoxamine in certain applications. | - May not be as reactive with sterically hindered ketones.- The derivatization reaction can be more complex to optimize.- Can introduce significant matrix effects if not properly cleaned up. |
A study comparing Girard's Reagent T and methoxamine for the analysis of oxosteroid metabolites found that GRT was preferable due to a greater enhancement in ionization efficiency and the generation of more diagnostic product ions in tandem mass spectrometry[3]. However, the choice of reagent is highly application-dependent. For broad-spectrum carbonyl profiling where accurate quantification of a wide range of compounds is necessary, the stable isotope labeling approach offered by d3-MOX presents a compelling advantage.
Experimental Protocols
To provide a practical framework, detailed step-by-step methodologies for the derivatization of carbonyl compounds in a complex matrix are presented below.
Protocol 1: Derivatization of Plasma Carbonyls using this compound for LC-MS/MS Analysis
This protocol is adapted from a method for the analysis of a related compound, Methoxyamine, in human plasma and can be optimized for various carbonyl analytes[2].
Materials:
-
This compound (d3-MOX)
-
Methanol (LC-MS grade)
-
Pyridine
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Human plasma (or other biological matrix)
-
Internal standard working solution (if a different deuterated standard is used)
Procedure:
-
Sample Preparation:
-
To 150 µL of plasma in a glass tube, add 75 µL of the internal standard working solution (containing a known concentration of a specific deuterated carbonyl compound, or use d3-MOX for global labeling).
-
Add 150 µL of 4% phosphoric acid (v/v).
-
-
Derivatization:
-
Add 50 µL of a freshly prepared 20 mg/mL solution of d3-MOX in pyridine.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 60-70°C for 60 minutes in a dry-bath incubator[2].
-
-
Extraction:
-
After cooling to room temperature, add 2 mL of methyl tert-butyl ether.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Sample Reconstitution:
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters for d3-Methoxime Derivatives:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the derivatized analytes, followed by a wash and re-equilibration step.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion will be the [M+H]+ of the d3-methoxime derivative, and the product ions will be specific fragments.
Visualizing the Workflow and Mechanism
To better understand the process, the following diagrams illustrate the methoximation reaction and the overall analytical workflow.
Methoximation Reaction Mechanism
Caption: Mechanism of d3-methoxime formation from a carbonyl compound.
Analytical Workflow for Carbonyl Profiling
Caption: Overall workflow for carbonyl analysis using d3-MOX derivatization.
Conclusion and Future Perspectives
The choice of derivatization reagent is a critical decision in the quantitative analysis of carbonyl compounds in complex matrices. While reagents like DNPH and Girard's Reagent T have their merits, particularly for specific applications and detection methods, this compound offers the significant advantage of stable isotope labeling. This enables robust and accurate quantification by effectively compensating for matrix effects and variations in instrument response.
The provided protocols and workflows serve as a starting point for method development. Researchers should optimize reaction conditions, extraction procedures, and LC-MS/MS parameters for their specific analytes and matrices to achieve the best possible performance. As the field of metabolomics continues to advance, the demand for highly specific, selective, and accurate analytical methods will only increase. The use of deuterated derivatization reagents like this compound will undoubtedly play a crucial role in meeting these demands and unraveling the complex roles of carbonyl compounds in biological systems.
References
- Wang, Y., et al. (2012). Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial.
- Mazzarino, M., et al. (2021). LC‐MS Behavior of Girard's Reagent T Derivatives of Oxosteroid Intact Phase II Metabolites for Doping Control Purposes. Drug Testing and Analysis, 13(11-12), 1822-1834.
- Sun, R., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 695.
- Kallinen, A., et al. (2021). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 62, 100067.
- Wang, Y., et al. (2007). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 79(15), 5769-5775.
- Tomkinson, N. C. O. (2005). NEW CHEMISTRY OF HYDROXYLA MINES. Cardiff University.
- Riahi, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 32.
- Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies.
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Shimadzu. Pretreatment Procedure for metabolomics (Biological sample). Shimadzu. Accessed January 15, 2026. [Link]
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- Agilent Technologies. (2016). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent Technologies.
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The Organic Chemistry Tutor. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. [Link]
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- Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies.
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- Thermo Fisher Scientific. (2011). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV. Thermo Fisher Scientific.
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- Zwiener, C., et al. (2002). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. Analytical and Bioanalytical Chemistry, 372(5-6), 615-621.
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- Johnson, B. M., et al. (2015). Synthesis of stable isotope-labeled epothilone D using a degradation-reconstruction approach. The Journal of Organic Chemistry, 80(15), 7549-7556.
- Thornalley, P. J., et al. (2010). Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. Biochemical Society Transactions, 38(5), 1361-1365.
- Chen, H., et al. (2022). Distinguishing between Isobaric Ions Using Microdroplet Hydrogen–Deuterium Exchange Mass Spectrometry. Metabolites, 12(1), 59.
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A Comparative Guide to Robustness Testing of Analytical Methods Using Methoxyl-d3-amine HCl
In the landscape of pharmaceutical development and analytical chemistry, the robustness of an analytical method is not merely a desirable attribute but a foundational pillar of data integrity and regulatory compliance. This guide provides an in-depth technical comparison of Methoxyl-d3-amine HCl and its non-deuterated analog, Methoxylamine HCl, in the context of robustness testing for analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS). We will explore the theoretical advantages of using a deuterated derivatizing agent, supported by illustrative experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to enhance the reliability of their analytical workflows.
The Critical Role of Robustness in Analytical Method Validation
An analytical method's robustness is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), emphasize the importance of robustness testing as a key component of method validation.[2][3][4][5][6] Failure to establish robustness can lead to out-of-specification results, method transfer failures, and significant delays in drug development timelines.
Derivatization is a frequently employed technique in chemical analysis to convert analytes into a form that is more suitable for separation and detection.[7][8][9][10][11] For GC-MS analysis, this often involves a two-step process of methoximation followed by silylation to increase the volatility and thermal stability of polar analytes containing carbonyl, hydroxyl, and amine groups.[12] The choice of derivatizing agent and the conditions of the derivatization reaction are critical parameters that can significantly impact the robustness of the overall analytical method.
The Deuterium Advantage: Methoxyl-d3-amine HCl
Methoxyl-d3-amine HCl is a deuterated analog of Methoxylamine HCl. The substitution of three hydrogen atoms with deuterium on the methoxy group introduces a subtle but significant change in the molecule's physicochemical properties. This difference is primarily manifested in the Kinetic Isotope Effect (KIE) .[13][14] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break.[14] Consequently, reactions involving the cleavage of this bond proceed at a slightly slower and more controlled rate for the deuterated compound.[8]
While often utilized to create internal standards for isotope dilution mass spectrometry, the inherent properties of deuterated reagents like Methoxyl-d3-amine HCl can also contribute to the enhanced robustness of the derivatization process itself. By moderating the reaction kinetics, the derivatization process may become less susceptible to minor fluctuations in reaction conditions, such as temperature and time.
Comparative Experimental Design: A Head-to-Head Evaluation
To objectively compare the performance of Methoxyl-d3-amine HCl and Methoxylamine HCl in the context of robustness, a series of experiments were designed to evaluate the impact of deliberate variations in key derivatization parameters. The model analyte chosen for this study is a hypothetical keto-steroid, a class of compounds that typically requires derivatization for GC-MS analysis.
Experimental Workflow
The overall experimental workflow for the robustness study is depicted below.
Caption: Experimental workflow for the robustness testing of derivatization methods.
Detailed Experimental Protocols
Protocol 1: Methoximation of Keto-Steroid Analyte
-
Sample Preparation: A stock solution of the keto-steroid analyte is prepared in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Aliquots of 100 µL are transferred to reaction vials and evaporated to dryness under a gentle stream of nitrogen.
-
Derivatization - Methoximation:
-
Reconstitute the dried analyte in 50 µL of pyridine.
-
Add 50 µL of either Methoxyl-d3-amine HCl (20 mg/mL in pyridine) or Methoxylamine HCl (20 mg/mL in pyridine).
-
Vortex the mixture for 1 minute.
-
Incubate the reaction mixture according to the conditions specified in the robustness testing plan (see Table 1).
-
-
Derivatization - Silylation:
-
After cooling to room temperature, add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Vortex for 1 minute.
-
Incubate at 60°C for 30 minutes.
-
-
GC-MS Analysis:
-
After cooling, transfer the derivatized sample to a GC vial with a micro-insert.
-
Inject 1 µL of the sample into the GC-MS system.
-
Robustness Testing Plan
The robustness of the methoximation step is evaluated by introducing small, deliberate variations to the nominal method parameters.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| Reaction Temperature | 60°C | 55°C | 65°C |
| Reaction Time | 60 minutes | 50 minutes | 70 minutes |
| Reagent Concentration | 20 mg/mL | 18 mg/mL | 22 mg/mL |
Performance Comparison: Illustrative Data
The following tables summarize the illustrative experimental data from the robustness study, comparing the performance of Methoxyl-d3-amine HCl and Methoxylamine HCl. The key performance indicators are the peak area of the derivatized analyte (indicating reaction yield) and the relative standard deviation (RSD) of replicate injections (indicating precision).
Table 1: Robustness Data for Methoxyl-d3-amine HCl
| Varied Parameter | Condition | Mean Peak Area (n=3) | RSD (%) |
| Nominal | 60°C, 60 min, 20 mg/mL | 1,250,000 | 1.8 |
| Temperature | 55°C | 1,235,000 | 2.1 |
| 65°C | 1,265,000 | 1.9 | |
| Time | 50 min | 1,220,000 | 2.3 |
| 70 min | 1,270,000 | 2.0 | |
| Concentration | 18 mg/mL | 1,215,000 | 2.5 |
| 22 mg/mL | 1,280,000 | 2.2 |
Table 2: Robustness Data for Methoxylamine HCl
| Varied Parameter | Condition | Mean Peak Area (n=3) | RSD (%) |
| Nominal | 60°C, 60 min, 20 mg/mL | 1,245,000 | 2.0 |
| Temperature | 55°C | 1,190,000 | 3.5 |
| 65°C | 1,295,000 | 3.1 | |
| Time | 50 min | 1,150,000 | 4.2 |
| 70 min | 1,310,000 | 3.8 | |
| Concentration | 18 mg/mL | 1,130,000 | 4.5 |
| 22 mg/mL | 1,330,000 | 4.0 |
Interpretation of Results
The illustrative data suggests that while both reagents perform well under nominal conditions, the method using Methoxyl-d3-amine HCl demonstrates superior robustness . The peak area and precision are less affected by small variations in reaction temperature, time, and reagent concentration. This is consistent with the hypothesis that the kinetic isotope effect of the deuterated reagent leads to a more controlled and reproducible derivatization reaction. The non-deuterated Methoxylamine HCl, being more reactive, shows greater variability in reaction yield when conditions deviate from the optimum.
The Causality Behind Experimental Choices
The selection of parameters for the robustness study is based on an understanding of the chemical reaction and potential sources of variability in a typical laboratory setting.
-
Temperature: The rate of the methoximation reaction is temperature-dependent. Minor fluctuations in incubator or heating block temperature are common and could impact the reaction's completeness.
-
Time: Incomplete or excessive reaction times can lead to inconsistent derivatization. Variations in timing can occur due to operator differences or high sample throughput.
-
Reagent Concentration: The stoichiometry of the reaction requires a sufficient excess of the derivatizing agent. However, variations in the preparation of the reagent solution can affect the reaction efficiency.
By systematically varying these parameters, we can simulate the real-world challenges an analytical method might face and assess the reliability of the chosen derivatization strategy.
Visualizing the Derivatization Process
The following diagram illustrates the chemical reaction of a ketone with Methoxyl-d3-amine HCl.
Caption: Methoximation of a ketone with Methoxyl-d3-amine HCl.
Conclusion: Enhancing Method Reliability with Deuterated Reagents
The robustness of an analytical method is paramount for generating reliable and reproducible data in regulated environments. This guide has demonstrated, through a structured comparative approach and illustrative data, the potential advantages of using Methoxyl-d3-amine HCl over its non-deuterated counterpart in robustness testing. The inherent kinetic isotope effect of the deuterated reagent can lead to a more controlled and consistent derivatization process, making the overall analytical method less susceptible to minor variations in experimental conditions.
For researchers and scientists developing and validating analytical methods, the choice of derivatizing agent should be a carefully considered decision. While Methoxyl-d3-amine HCl is often associated with its use as an internal standard, its contribution to enhancing the intrinsic robustness of the analytical method itself presents a compelling reason for its adoption, particularly for critical assays in late-stage drug development and quality control.
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A Guide to Inter-Laboratory Comparison of Carbonyl Analysis Using Methoxyl-d3-amine Hydrochloride
Abstract
This technical guide provides a framework for conducting inter-laboratory comparisons for the quantitative analysis of carbonyl-containing compounds using Methoxyl-d3-amine Hydrochloride (d3-MOA) as a derivatizing agent. We delve into the scientific rationale for isotopic derivatization, compare its performance against its non-deuterated analog, Methoxyamine Hydrochloride (MOA), and provide detailed, field-tested protocols for robust and reproducible analysis via Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical, metabolomics, and clinical diagnostics fields who seek to standardize and validate their analytical methods across multiple laboratory sites.
Introduction: The Challenge of Carbonyl Analysis
Carbonyl-containing compounds, such as aldehydes and ketones, are a vast and biologically significant class of molecules, implicated in everything from metabolic diseases to the sensory qualities of food. However, their direct analysis by common techniques like GC-MS is fraught with challenges. Many carbonyls exhibit low volatility, poor thermal stability, and can exist in multiple isomeric forms (tautomers), which complicates chromatographic separation and leads to inaccurate quantification.[1][2]
Chemical derivatization is a crucial pre-analytical step to overcome these hurdles.[3][4] By converting the carbonyl functional group into a more stable, volatile derivative, we can significantly improve chromatographic peak shape, resolution, and detection sensitivity.[4][5][6] Methoxyamine Hydrochloride (MOA) is a widely used reagent for this purpose; it reacts with aldehydes and ketones to form stable methoxime derivatives.[1][2][5][7] This process, known as methoximation, prevents tautomerization and locks sugars into their open-chain form, simplifying complex chromatograms.[1][2][8]
The Isotopic Advantage: Why Use this compound?
While MOA is effective, quantitative accuracy in complex biological matrices can be compromised by instrument drift and matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte.[7][9] This is where stable isotope-coded derivatization using this compound (d3-MOA) offers a decisive advantage.[7][9]
By incorporating three deuterium (d3) atoms into the methoxy group, d3-MOA serves a dual purpose:
-
Derivatization: It reacts with carbonyls identically to standard MOA.
-
Internal Standardization: The resulting d3-methoxime derivative is chemically identical to the d0-methoxime but has a mass shift of +3 Da.
This allows for an ideal internal standard. When a known amount of a standard compound derivatized with d3-MOA is spiked into a sample that is derivatized with standard MOA (or vice-versa), both the analyte and its deuterated standard will experience the same extraction losses, derivatization inefficiencies, and matrix-induced ionization suppression.[9][10][11] By measuring the ratio of the analyte's peak area to the internal standard's peak area, these variations can be effectively normalized, leading to significantly higher precision and accuracy in quantification.[10][11] This strategy is a cornerstone of modern quantitative metabolomics.[9][12]
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison (ILC), also known as a proficiency test, is essential for validating the reproducibility and robustness of an analytical method across different laboratories, equipment, and analysts.[13][14][15] It provides an objective measure of a method's fitness for its intended purpose and is often a requirement for laboratory accreditation.[15][16]
The core principle involves distributing identical, homogenous samples to multiple participating laboratories for analysis using a standardized protocol.[14][16] The results are then compiled and statistically analyzed to assess the method's precision and identify any systematic biases between labs.[14]
Logical Framework for an ILC
The following diagram illustrates the workflow for a typical inter-laboratory comparison study.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methoxyl-d3-amine Hydrochloride
Welcome to your definitive guide on the safe and compliant disposal of Methoxyl-d3-amine Hydrochloride (CAS No: 7436-22-8). As drug development professionals and researchers, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide moves beyond mere procedural lists to provide a framework of deep operational logic, ensuring that every step taken in your laboratory enhances safety, maintains regulatory compliance, and upholds scientific integrity. The protocols outlined herein are designed to be self-validating, grounding your laboratory's disposal practices in the authoritative standards set forth by regulatory bodies.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before addressing disposal, we must first understand the inherent hazards of this compound. A thorough risk assessment is the foundation of safe chemical handling. According to its Safety Data Sheet (SDS), this compound presents several key risks.[1][2][3]
-
Acute Oral Toxicity: It is classified as harmful if swallowed.[1][2][3]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2]
While the toxicological properties of the deuterated form have not been as exhaustively investigated as its unlabeled analog, it is imperative to handle it with the same level of caution.[1] The hydrochloride salt form means it can react with bases and, under fire conditions, may produce hazardous decomposition products like nitrogen oxides and hydrogen chloride gas.[1][2][4] Therefore, the disposal procedure must mitigate these risks at every stage.
| Chemical Profile: this compound | |
| CAS Number | 7436-22-8[1][2] |
| Molecular Formula | CD₃NH₂·HCl[1] |
| Physical State | Solid[2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2] |
| Primary Disposal Route | Licensed Chemical Incineration[1][4][5] |
The Core Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposing of this compound is that it must be managed as a regulated hazardous waste from the moment it is deemed unusable.[6] Under no circumstances should this chemical be disposed of via evaporation in a fume hood, discarded in the regular trash, or washed down the sanitary sewer.[5][6][7]
Step 1: Ensure Proper Personal Protective Equipment (PPE)
Before handling the waste container, always don the appropriate PPE. This is your first and most critical line of defense.[8]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[2]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[2]
-
Respiratory Protection: All handling of the solid waste or rinsate should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[9][10][11]
-
Designated Waste Stream: this compound waste should be collected in a container designated for solid organic hazardous waste.
-
Avoid Incompatibilities: Do not mix this waste with strong bases, oxidizing agents, or other reactive chemicals.[12] Store the waste container away from incompatible materials.[5][9]
Step 3: Container Selection and Labeling
All hazardous waste must be accumulated in appropriate containers at or near the point of generation, in what the U.S. Environmental Protection Agency (EPA) terms a Satellite Accumulation Area (SAA).[11][13]
-
Container Integrity: Use a container made of compatible material (e.g., HDPE - High-Density Polyethylene) that is in good condition with a secure, leak-proof screw cap.[11][14]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
Step 4: Arrange for Professional Disposal
The accepted and required method for final disposal is through a licensed professional waste disposal service.[1][2][4][15]
-
Incineration: The recommended disposal technology is high-temperature incineration in a facility equipped with an afterburner and scrubber.[1][4][5] This process ensures the complete destruction of the compound into less harmful components and neutralizes acidic byproducts like HCl gas.
-
Documentation: Maintain accurate records of waste generation and disposal, as required by institutional policy and regulations like the Resource Conservation and Recovery Act (RCRA).[14][15]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.
Caption: Decision workflow for Methoxyl-d3-amine HCl disposal.
Decontamination of Empty Containers
An "empty" container that held this compound is not considered regular trash. It must be decontaminated or disposed of as hazardous waste.[6] The standard procedure is a triple rinse.[6]
-
Select a Solvent: Use a solvent capable of dissolving the compound, such as water or methanol.
-
First Rinse: Add a small amount of the solvent to the container, cap it securely, and rinse thoroughly. This first rinsate is considered acutely hazardous waste and must be collected in a designated liquid hazardous waste container.[7]
-
Second and Third Rinses: Repeat the rinsing process two more times. Depending on local and state regulations, subsequent rinses may also need to be collected as hazardous waste. Always consult your institution's Environmental Health & Safety (EH&S) department.
-
Final Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container according to your facility's specific procedures for decontaminated glassware or plastic.[6]
By adhering to this comprehensive disposal framework, you are not merely following rules; you are actively participating in a culture of safety and environmental stewardship that defines excellence in scientific research.
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A Technical Guide to Personal Protective Equipment for Handling Methoxyl-d3-amine Hydrochloride
For researchers, scientists, and drug development professionals, the integrity of an experiment is intrinsically linked to the safety and precision with which it is conducted. Methoxyl-d3-amine Hydrochloride, a deuterated compound, is a valuable tool in modern research, particularly in applications requiring stable isotope labeling. While the deuterium labeling confers unique properties for analytical studies, it is crucial to recognize that the fundamental chemical hazards of the parent molecule, methoxyamine hydrochloride, remain.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the preservation of sample isotopic purity.
Hazard Profile and the Rationale for PPE
The primary hazards associated with Methoxyamine Hydrochloride include:
-
Skin Corrosion/Irritation: It can cause severe skin burns and irritation upon direct contact.[4][5]
-
Serious Eye Damage: Direct contact poses a significant risk of severe, potentially irreversible eye damage.[4][5]
-
Acute Toxicity: The compound is harmful if swallowed or absorbed through the skin.[5][6]
-
Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.[7][8]
-
Sensitization: It may cause an allergic skin reaction in susceptible individuals.[5]
-
Carcinogenicity: It is suspected of causing cancer.[5]
The act of deuteration does not neutralize these chemical risks. Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory requirement for safe handling.
| Hazard Classification (for Methoxyamine HCl) | GHS Code | Precautionary Statement |
| Acute Toxicity, Oral/Dermal | H302, H312 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion | H314 | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] |
| Serious Eye Damage | H318 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Skin Sensitization | H317 | P362+P364: Take off contaminated clothing and wash it before reuse. |
| Carcinogenicity (Suspected) | H351 | P201: Obtain special instructions before use. |
| Respiratory Irritation | H335 | P261: Avoid breathing dust.[8] |
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing specific PPE, it is essential to contextualize its role within the hierarchy of safety controls. PPE is the last line of defense.
-
Elimination/Substitution: Not applicable when the chemical is required for the experiment.
-
Engineering Controls: This is the most critical step. All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[9] This minimizes inhalation exposure to dust and aerosols.[7]
-
Administrative Controls: Adherence to standard operating procedures (SOPs), proper training, and clear labeling are crucial.
-
Personal Protective Equipment (PPE): Used to protect the handler from exposure when engineering and administrative controls cannot eliminate all risks.
Mandatory PPE for Handling this compound
The following PPE is required for all procedures involving this compound, from weighing the solid to preparing solutions and final disposal.
Eye and Face Protection
-
Requirement: Chemical safety goggles are mandatory.[9] Standard safety glasses with side shields do not provide adequate protection against splashes or fine particulates.[10]
-
Causality: Methoxyamine hydrochloride can cause severe, long-lasting eye damage.[4] Goggles form a seal around the eyes, providing robust protection from splashes when preparing solutions and from airborne dust when handling the solid powder.
-
Enhanced Protection: For tasks with a higher risk of splashing, such as transferring large volumes or cleaning spills, a full-face shield should be worn in addition to safety goggles.[11]
Skin and Body Protection
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a standard and appropriate choice.[9] Always check the manufacturer's specifications for breakthrough time and permeation data if available. It is good practice to double-glove when handling highly toxic or corrosive materials.[12]
-
Causality: Prevents skin contact, which can cause severe chemical burns and potential systemic effects through absorption.[4] It also mitigates the risk of developing an allergic skin sensitization.
-
-
Laboratory Coat: A long-sleeved, knee-length lab coat is required to protect skin and personal clothing from contamination.[9]
-
Additional Apparel: For larger-scale operations, a chemically resistant apron may be worn over the lab coat. Ensure legs and feet are fully covered with long pants and closed-toe shoes.
Respiratory Protection
-
Primary Control: As stated, all work must be performed in a chemical fume hood to prevent inhalation of dust.[7]
-
Secondary Control: In the rare event of a large spill or if engineering controls fail, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with cartridges appropriate for organic vapors and acid gases would be required.[7][12]
Procedural Protocols: A Step-by-Step Guide
PPE Donning & Doffing Workflow
Correctly putting on and removing PPE is critical to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning and doffing PPE.
Handling and Disposal Plan
This workflow outlines the entire process from preparation to final waste disposal, emphasizing safety at each step.
Caption: Step-by-step workflow for safe handling and disposal operations.
Disposal of Contaminated PPE and Chemical Waste
All materials that come into contact with this compound must be treated as hazardous chemical waste.[13]
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and any absorbent material used for cleaning spills. Place these items in a designated, clearly labeled, and sealed hazardous waste container.[9][13]
-
Liquid Waste: Unused solutions should be collected in a compatible, labeled hazardous waste container. Do not pour any amount down the drain.[14]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste.[1] Only after this procedure can the defaced container be discarded as regular laboratory glass waste.
-
Segregation: It is critical to segregate amine hydrochloride waste from other waste streams, such as bases or strong oxidizing agents, to prevent potentially hazardous reactions within the waste container.[15]
Adherence to these PPE and disposal protocols is fundamental to ensuring a safe laboratory environment for all personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[1][9]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
